Nateglinide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-OFLPRAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040687 | |
| Record name | Nateglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Nateglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
105816-04-4, 105816-06-6 | |
| Record name | Nateglinide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nateglinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nateglinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nateglinide's Mechanism of Action on Pancreatic β-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanism by which Nateglinide, a D-phenylalanine derivative, stimulates insulin (B600854) secretion from pancreatic β-cells. It is intended for an audience with a strong background in cellular biology, pharmacology, and diabetes research.
Core Mechanism: Interaction with the ATP-Sensitive Potassium (K-ATP) Channel
This compound's primary mechanism of action is the closure of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[1][2][3][4][5][6][7] This action is contingent on the presence of functioning β-cells.[8] The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[9][10]
This compound, like sulfonylureas, binds to the SUR1 subunit of the K-ATP channel.[3][11][12] This binding event initiates a cascade of events that culminates in insulin exocytosis. Notably, studies have indicated that the binding site for this compound on SUR1 may overlap with or be allosterically coupled to the binding sites of other insulin secretagogues like repaglinide (B1680517) and tolbutamide.[9] The interaction is characterized by a rapid onset and offset, contributing to this compound's unique "fast on-fast off" effect.[3][13] This rapid dissociation from the SUR1 receptor is a key feature of its pharmacokinetic and pharmacodynamic profile.[3][12][14]
Signaling Pathway of this compound-Induced Insulin Secretion
The binding of this compound to the SUR1 subunit triggers the closure of the K-ATP channel. This leads to a decrease in potassium efflux, causing depolarization of the β-cell membrane. The membrane depolarization, in turn, activates voltage-dependent calcium channels, leading to an influx of extracellular calcium ions (Ca2+).[1][2][6][7] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[1][2][7]
The insulinotropic effect of this compound is glucose-dependent, meaning it is more pronounced in the presence of elevated blood glucose levels.[1][2][15] This glucose sensitivity is a crucial aspect of its clinical utility, as it helps to minimize the risk of hypoglycemia, a common side effect of other insulin secretagogues.[1]
Quantitative Data on this compound's Interaction with K-ATP Channels
The following tables summarize key quantitative data from various studies, providing a comparative perspective on this compound's potency and binding characteristics.
Table 1: Inhibition of K-ATP Channels (IC50 Values)
| Compound | Cell Type | IC50 | Reference |
| This compound | Rat β-cells | 7.4 µM | [14][16] |
| This compound | Recombinant Kir6.2/SUR1 | 800 nM | [9][17][18] |
| Repaglinide | Rat β-cells | 5.0 nM | [14] |
| Repaglinide | Recombinant Kir6.2/SUR1 | 21 nM | [17][18] |
| Glibenclamide | Rat β-cells | 16.6 nM | [14] |
Table 2: Competitive Binding to SUR1
| Displacing Ligand | Labeled Ligand | Cell/Membrane Preparation | IC50 / Ki | Reference |
| This compound | [3H]Glibenclamide | RIN-m5F cell membranes | > Glibenclamide, Repaglinide | [12] |
| This compound | [3H]Repaglinide | HEK293 cells (Kir6.2/SUR1) | 0.7 µM | [9][18] |
| Tolbutamide | [3H]Repaglinide | HEK293 cells (Kir6.2/SUR1) | 26 µM | [9][18] |
Table 3: Dose-Dependent Effects on Insulin Secretion
| This compound Dose | Condition | Effect on Insulin Secretion | Reference |
| 10-400 µM | In vitro (BRIN-BD11 cells) | Concentration-dependent increase | [19][20] |
| 60-240 mg | In vivo (Type 2 Diabetes Patients) | Dose-dependent increase | [21][22][23] |
| 120 mg | In vivo (Type 2 Diabetes Patients) | Maximum effective dose in some studies | [22][23] |
Experimental Protocols
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique is employed to directly measure the inhibitory effect of this compound on K-ATP channel currents in pancreatic β-cells.
Objective: To determine the concentration-dependent inhibition of K-ATP currents by this compound and to characterize the kinetics of this inhibition.
Methodology:
-
Cell Preparation: Pancreatic β-cells are enzymatically isolated from rats.[16][24]
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to record K-ATP currents.[24]
-
Channel Activation: To measure the inhibitory effects, K-ATP channels are first activated using a channel opener like diazoxide (B193173) (e.g., 100 µM).[14]
-
This compound Application: this compound is applied at various concentrations to the bath solution to determine the dose-response relationship for channel inhibition.
-
Data Analysis: The inhibition of the K-ATP current is measured, and the IC50 value is calculated. The onset and reversal of channel inhibition are also analyzed to determine the kinetics of this compound's action.[12][14]
Radioligand Binding Assays
These assays are used to characterize the binding of this compound to the SUR1 subunit of the K-ATP channel.
Objective: To determine the binding affinity and specificity of this compound for the SUR1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the K-ATP channel, such as RIN-m5F cells or HEK-293 cells transfected with recombinant human SUR1.[12][14]
-
Competitive Binding Experiment:
-
Membranes are incubated with a radiolabeled ligand that binds to SUR1 with high affinity (e.g., [3H]glibenclamide or [3H]repaglinide).[9][12][18]
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled ligand.
-
The amount of bound radioactivity is measured after separating the bound and free radioligand (e.g., by filtration).
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of this compound for the SUR1 receptor.
K-ATP Channel-Independent Effects
While the primary mechanism of this compound is K-ATP channel-dependent, some studies suggest the existence of K-ATP channel-independent effects on insulin secretion, particularly at higher concentrations.[19][20][25] In depolarized cells where K-ATP channels are already inactive, this compound has been shown to evoke insulin secretion.[19][20][25] This suggests that this compound may have additional, albeit less prominent, mechanisms of action that contribute to its overall insulinotropic effect.
Conclusion
This compound is a potent, short-acting insulin secretagogue that exerts its primary effect through the closure of K-ATP channels on pancreatic β-cells. Its unique pharmacological profile, characterized by a rapid onset and short duration of action, is a direct consequence of its kinetic interactions with the SUR1 subunit of the K-ATP channel.[3][12][14] The glucose-dependent nature of its action makes it an effective agent for controlling postprandial hyperglycemia with a reduced risk of hypoglycemia.[1][15] Understanding the detailed molecular mechanisms and the quantitative aspects of its interaction with the β-cell machinery is crucial for the continued development and optimization of therapies for type 2 diabetes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The mechanisms underlying the unique pharmacodynamics of this compound | Semantic Scholar [semanticscholar.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.atu.ie [pure.atu.ie]
- 20. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic effects of this compound and meal administration on insulin secretion in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Nateglinide from D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nateglinide, an oral anti-diabetic agent, is a D-phenylalanine derivative that effectively lowers blood glucose levels by stimulating insulin (B600854) secretion from the pancreas. Its synthesis is a critical process in its production as a therapeutic agent. This technical guide provides an in-depth overview of the primary synthetic routes for this compound, starting from the chiral precursor D-phenylalanine. The focus is on the chemical transformations, experimental protocols, and quantitative data associated with the synthesis.
Core Synthetic Strategy
The fundamental approach to synthesizing this compound involves the formation of an amide bond between D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid. To achieve this, the carboxylic acid group of D-phenylalanine is typically protected as an ester, and the carboxylic acid of trans-4-isopropylcyclohexanecarboxylic acid is activated to facilitate the acylation reaction. The synthesis can be broadly categorized into three key stages:
-
Esterification of D-phenylalanine: The carboxylic acid functionality of D-phenylalanine is protected, most commonly as a methyl ester, to prevent self-reaction and other side reactions during the subsequent acylation step.
-
Activation of trans-4-isopropylcyclohexanecarboxylic acid and Coupling: The trans-4-isopropylcyclohexanecarboxylic acid is converted into a more reactive species, such as an acid chloride or a mixed anhydride, which then readily reacts with the amino group of the D-phenylalanine ester.
-
Hydrolysis: The ester group of the resulting this compound ester is hydrolyzed to yield the final this compound product.
Several variations of this core strategy exist, including "one-pot" procedures that combine multiple steps to improve efficiency and yield.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for this compound, providing a comparative overview of their efficiencies.
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Reaction Time | Temperature | Yield | Purity | Reference |
| Esterification | D-phenylalanine, Methanol (B129727) | Thionyl chloride | Methanol | 12-15 hours | 5-10°C | High | - | [1] |
| Acid Chloride Formation | trans-4-isopropylcyclohexanecarboxylic acid | Thionyl chloride, Organic amide (e.g., DMF) | - | - | 10-60°C | High | Substantially free of cis isomer | [2] |
| Mixed Anhydride and Coupling | trans-4-isopropylcyclohexanecarboxylic acid, D-phenylalanine | Ethyl chloroformate, Triethylamine | Acetone | 1.25 hours | -10°C to -20°C | 44% | >99% (HPLC) | [1] |
| One-Pot Synthesis (Esterification, Coupling, and Hydrolysis) | D-phenylalanine, trans-4-isopropylcyclohexanecarboxylic acid | Thionyl chloride, Methanol, Dehydrating agent (e.g., DCC), Base (e.g., Triethylamine), NaOH | Dichloromethane, Methanol | - | - | - | 99.6% (HPLC) | [3] |
| Hydrolysis | This compound methyl ester | 2.5N NaOH | Methanol | 12 hours | 25-30°C | - | >99.8% (HPLC) | [1] |
Experimental Protocols
Esterification of D-phenylalanine to D-phenylalanine Methyl Ester Hydrochloride
This procedure describes the formation of the methyl ester of D-phenylalanine, a key intermediate in the synthesis of this compound.
Methodology:
-
To a solution of methanol, add D-phenylalanine at room temperature.
-
Cool the mixture to a temperature between 0-30°C (preferably 5-10°C).[1]
-
Slowly add thionyl chloride to the mixture while maintaining the temperature.
-
Stir the reaction mixture for 12-15 hours.[1]
-
After the reaction is complete, the solvent is typically removed under reduced pressure to yield D-phenylalanine methyl ester hydrochloride.
Preparation of trans-4-isopropylcyclohexanecarboxylic Acid Chloride
This protocol outlines the activation of trans-4-isopropylcyclohexanecarboxylic acid to its corresponding acid chloride, a reactive intermediate for the acylation of D-phenylalanine methyl ester.
Methodology:
-
Combine trans-4-isopropylcyclohexanecarboxylic acid with thionyl chloride (approximately 1 to 5 acid equivalents).[2]
-
Add a catalytic amount of an organic amide, such as N,N-dimethylformamide (DMF) (approximately 0.05% to 10% by weight of the acid).[2]
-
Maintain the reaction temperature between 10°C and 60°C.[2]
-
Upon completion of the reaction, the excess thionyl chloride is removed, typically by distillation, to yield trans-4-isopropylcyclohexanecarboxylic acid chloride that is substantially free of its cis isomer.[2]
One-Pot Synthesis of this compound
This method combines the esterification of D-phenylalanine, the coupling with trans-4-isopropylcyclohexanecarboxylic acid, and the final hydrolysis in a single reaction vessel, which can be advantageous for industrial-scale production.
Methodology:
-
Esterification: React D-phenylalanine with a solution of thionyl chloride in a C1-4 alcohol (e.g., methanol) to form the corresponding alkyl ester hydrochloride.[3]
-
Coupling: Directly react the D-phenylalanine alkyl ester hydrochloride with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent (e.g., N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole) and a base (e.g., triethylamine).[3] This forms the C1-4 alkyl ester of this compound.
-
Hydrolysis: Without isolating the this compound ester, subject the reaction mixture to alkali hydrolysis, for instance, using sodium hydroxide (B78521). This provides the sodium salt of this compound.[3]
-
Acidification: Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate this compound.[3]
-
Isolation: Filter the precipitate, wash with water until neutral, and dry to obtain the final this compound product.[3]
Hydrolysis of this compound Methyl Ester
This final step converts the this compound ester intermediate to the active pharmaceutical ingredient, this compound.
Methodology:
-
Dissolve this compound methyl ester in methanol at room temperature.[1]
-
Add a 2.5N solution of sodium hydroxide dropwise over 30 minutes, maintaining the temperature at 25 to 30°C.[1]
-
Stir the reaction mixture for 12 hours.[1]
-
Distill the reaction mass under reduced pressure to remove the solvent.[1]
-
Acidify the obtained residue to a pH of 2-3 with hydrochloric acid to precipitate this compound.[1]
-
Stir the mixture for an additional hour.[1]
-
Isolate the solid by filtration, wash with deionized water until a neutral pH is achieved, and dry the product at 80°C.[1]
Visualizations
Synthetic Workflow of this compound
References
- 1. WO2004018408A1 - Synthesis and purification of this compound - Google Patents [patents.google.com]
- 2. WO2004005240A1 - Process for preparing this compound and intermediates thereof - Google Patents [patents.google.com]
- 3. US8658821B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Nateglinide Derivatives and Their Hypoglycemic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of nateglinide, a D-phenylalanine derivative belonging to the meglitinide (B1211023) class of oral hypoglycemic agents, and its derivatives. This compound is utilized in the management of type 2 diabetes mellitus, where it stimulates insulin (B600854) secretion from pancreatic β-cells.[1][2] This document details its mechanism of action, the structure-activity relationships of its analogues, relevant experimental protocols for assessing hypoglycemic activity, and quantitative data from various studies.
Mechanism of Action: Stimulating Insulin Secretion
This compound exerts its therapeutic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][3][4] These channels are crucial for coupling the cell's metabolic state to its electrical activity and, consequently, to insulin secretion.[5][6][7]
The β-cell K-ATP channel is an octameric protein complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits that form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[6][8] this compound binds to the SUR1 subunit, leading to the closure of the K-ATP channel.[3][8] This inhibition of potassium efflux causes depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+).[1][9] The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1]
Notably, this compound has a rapid onset and short duration of action, which allows it to mimic the physiological pattern of post-meal insulin release and helps to control postprandial glucose excursions with a reduced risk of hypoglycemia compared to longer-acting agents.[1][3][4][10]
Structure-Activity Relationship (SAR) and Derivatives
The hypoglycemic activity of this compound is intrinsically linked to its specific chemical structure, which consists of a D-phenylalanine moiety connected to a trans-4-isopropylcyclohexanecarboxylic acid group.[11] Studies on this compound and related compounds have highlighted key structural features for activity:
-
Chirality: The D-enantiomer of phenylalanine is significantly more potent than the L-enantiomer.[12]
-
Cyclohexyl Ring: The trans-conformation of the isopropyl group on the cyclohexyl ring is crucial for activity; the cis-isomer is inactive.[12]
-
Binding Site: this compound binds to a site on the SUR1 subunit that is distinct from that of some sulfonylureas but shares common interaction points with others like tolbutamide.[13][14] Specifically, the serine residue at position 1237 of SUR1 has been identified as a critical interaction point for this compound's inhibitory action.[13][14]
While extensive public data on a wide range of this compound derivatives is limited, SAR studies on related structures like mitiglinide (B115668) and other insulin secretagogues provide insights.[15][16] Modifications generally focus on the acyl group and the amino acid moiety to optimize potency, selectivity, and pharmacokinetic properties. The core principle remains the precise spatial arrangement of hydrophobic and hydrogen-bonding groups to interact effectively with the SUR1 binding pocket.[16]
Quantitative Data on Hypoglycemic Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell/System | Value | Reference |
| K-ATP Channel Inhibition (IC₅₀) | Recombinant Kir6.2/SUR1 channels | 800 nmol/L | [14] |
| Insulin Secretion Stimulation | BRIN-BD11 cells (1.1 mM Glucose) | Concentration-dependent (10–400 µM) | [8] |
| [³H]repaglinide Displacement (IC₅₀) | Wild-type Kir6.2/SUR1 channels | 0.7 µmol/L | [14] |
Table 2: In Vivo Hypoglycemic Effects of this compound
| Study Population | Dose | Key Finding | Reference |
| Type 2 Diabetic Patients | 120 mg (single dose) | Glucose nadir of 4.4 +/- 0.3 mmol/L after hyperglycemic clamp. Less hypoglycemic potential than glyburide (B1671678). | [17] |
| Streptozotocin-induced Diabetic Rats | 15 mg/kg (oral) | Significant reduction in blood glucose levels over 24 hours compared to control. | [18][19] |
| Rats with Acute Peripheral Inflammation | Intravenous | Potentiated and more persistent hypoglycemic effect compared to control rats. | [20] |
| Prediabetic Population with IGT | 30, 60, 120 mg (before meals for 8 weeks) | Dose-dependent improvement in early insulin secretion and control of postprandial glucose excursions. | [21] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound derivatives. Below are standard protocols for key experiments.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to stimulate insulin release from pancreatic β-cell lines (e.g., INS-1, MIN-6, EndoC-βH1) at varying glucose concentrations.
Methodology:
-
Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 11 mM glucose, and other required components under standard conditions (37°C, 5% CO₂).[22][23] Seed cells in 12- or 24-well plates to achieve ~80-90% confluency on the day of the experiment.[24]
-
Pre-incubation (Starvation): Gently wash the cells twice with a Krebs-Ringer Bicarbonate buffer (KRBH) containing low glucose (e.g., 2.5-2.8 mM) or no glucose.[23][24] Then, pre-incubate the cells in the same low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.[24][25]
-
Stimulation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing:
-
Incubation: Incubate the plates for a defined period (e.g., 40 minutes to 2 hours) at 37°C.[23][24]
-
Sample Collection: Collect the supernatant (the KRBH buffer) from each well. Centrifuge to remove any detached cells and store at -20°C or -80°C until analysis.[22][23]
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[24][26]
-
Normalization: After collecting the supernatant, lyse the cells in the wells to determine the total protein or DNA content. Normalize the amount of secreted insulin to the total protein/DNA content to account for variations in cell number.[22]
In Vivo Hypoglycemic Activity in Diabetic Animal Models
This protocol assesses the blood glucose-lowering effect of this compound derivatives in a live animal model of type 2 diabetes.
Methodology:
-
Animal Model Induction: Use adult male rats (e.g., Wistar or Sprague-Dawley). Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ). After ~72 hours, measure blood glucose levels; rats with fasting blood glucose >250 mg/dL are considered diabetic and selected for the study.[18]
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment. House them in standard conditions with free access to food and water.
-
Grouping and Dosing: Divide the diabetic rats into groups (n=6-8 per group):
-
Group I: Diabetic Control (Vehicle only).
-
Group II: Positive Control (e.g., this compound, 15 mg/kg).
-
Group III, IV, etc.: Test Groups (this compound derivatives at various doses).
-
-
Drug Administration: Administer the vehicle, this compound, or test compounds orally (via gavage).[18]
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at baseline (0 hours) and at specific time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours).[18]
-
Glucose Measurement: Measure the blood glucose concentration immediately using a calibrated glucometer.[18]
-
Data Analysis: Calculate the percentage reduction in blood glucose at each time point compared to the baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compounds with the control and this compound groups.
Receptor Binding Assay
This assay determines the binding affinity of test compounds to the SUR1 subunit of the K-ATP channel, typically through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Use a cell line (e.g., HEK293) stably expressing recombinant human Kir6.2/SUR1 channels.[13][14] Homogenize the cells and prepare a crude membrane fraction through differential centrifugation.
-
Binding Reaction: In a microtiter plate, combine the cell membranes, a radiolabeled ligand with known high affinity for SUR1 (e.g., [³H]repaglinide or [³H]glibenclamide), and varying concentrations of the unlabeled test compound (competitor).[13][14]
-
Incubation: Incubate the mixture for a sufficient time at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters. The filters will trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship study of antidiabetic penta-O-galloyl-D-glucopyranose and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypoglycemic potential of this compound versus glyburide in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound–maltodextrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound-maltodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Underlying Mechanism for the Altered Hypoglycemic Effects of this compound in Rats with Acute Peripheral Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound - Page 2 [medscape.com]
- 22. In vitro Characterization of Insulin−Producing β-Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Beyond the K-ATP Channel: An In-depth Technical Guide to the Molecular Targets of Nateglinide
For Researchers, Scientists, and Drug Development Professionals
Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin (B600854) secretagogue primarily known for its therapeutic effect in type 2 diabetes through the closure of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. However, a growing body of evidence reveals that its molecular interactions extend beyond this primary target, influencing a variety of cellular processes through K-ATP channel-independent mechanisms. This technical guide provides a comprehensive overview of these alternative molecular targets, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.
K-ATP Channel-Independent Effects on Insulin and Glucagon-Like Peptide-1 (GLP-1) Secretion
While the principal mechanism of this compound-induced insulin secretion involves the inhibition of the SUR1 subunit of the K-ATP channel, studies have demonstrated its ability to stimulate insulin release even under depolarizing conditions where K-ATP channels are inactive. This suggests direct or indirect interactions with the exocytotic machinery or other intracellular signaling molecules.
Furthermore, this compound has been shown to directly stimulate the secretion of GLP-1 from intestinal L-cells, an effect that is independent of K-ATP channel activity and contributes to its overall glucose-lowering efficacy.
Transient Receptor Potential (TRP) Channels in Intestinal L-Cells
A significant K-ATP channel-independent target of this compound appears to be a member of the Transient Receptor Potential (TRP) channel family in intestinal L-cells. This compound stimulates GLP-1 release from the human intestinal L-cell line (NCI-H716) in a concentration-dependent manner, an effect that is notably inhibited by the TRP channel antagonist, capsazepine.[1] This suggests that this compound may directly or indirectly activate a specific TRP channel subtype, leading to an influx of calcium and subsequent GLP-1 exocytosis.
Signaling Pathway for this compound-Induced GLP-1 Secretion
References
In Vitro Characterization of Nateglinide's Effect on Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nateglinide, a non-sulfonylurea insulin (B600854) secretagogue of the meglitinide (B1211023) class. This compound is a D-phenylalanine derivative used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia.[1][2][3] Its efficacy stems from a rapid and short-acting stimulation of insulin secretion from pancreatic β-cells.[1][2][4] This document details the molecular mechanisms of action, presents key quantitative data from in vitro studies, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows.
Molecular Mechanism of Action
This compound's primary mechanism for stimulating insulin secretion is dependent on functioning pancreatic β-cells.[5] It exerts its effect through a well-defined signaling pathway initiated at the plasma membrane, with evidence also suggesting secondary, intracellular routes of action.
Primary Pathway: K-ATP Channel-Dependent Signaling
The canonical pathway for this compound-induced insulin secretion involves its interaction with the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[4][6][7]
-
Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the K-ATP channel complex.[1][2][8] Studies suggest that this compound shares a common point of interaction on the SUR1 subunit with the sulfonylurea tolbutamide, specifically involving the serine 1237 residue.[9][10]
-
K-ATP Channel Closure: This binding event leads to the closure of the K-ATP channel pore, which is formed by the Kir6.2 subunit.[2][6]
-
Membrane Depolarization: The closure of these channels reduces the outward flow of potassium ions, causing the β-cell membrane to depolarize.[4][6]
-
Calcium Influx: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).[4][6]
-
Insulin Exocytosis: The subsequent influx of extracellular calcium ions (Ca2+) increases the intracellular calcium concentration, which is the primary trigger for the exocytosis of insulin-containing granules.[4][11]
A key characteristic of this compound is its unique "fast on-fast off" kinetic profile. It binds to the SUR1 receptor rapidly and also dissociates extremely quickly, within seconds.[1][2] This results in a rapid and short-lived insulin secretory response, mimicking the physiological early-phase insulin release that is often impaired in type 2 diabetes.[1][2]
K-ATP Channel-Independent Signaling
Emerging evidence suggests that this compound may also stimulate insulin secretion through mechanisms independent of the plasma membrane K-ATP channel.[12][13][14] This secondary pathway is thought to involve the mobilization of intracellular calcium stores.
Studies using MIN6 cells and HEK293 cells expressing ryanodine (B192298) receptors have shown that this compound can induce an increase in intracellular Ca2+ even in the absence of extracellular calcium or in the presence of K-ATP channel openers (like diazoxide) or VDCC blockers.[15][16] This effect is attributed to this compound's ability to activate ryanodine receptor (RyR1) Ca2+ release channels on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.[15][16]
Quantitative Data on this compound's In Vitro Effects
The following tables summarize key quantitative data, comparing this compound with other common insulin secretagogues.
Table 1: Comparative Potency for Inhibition of K-ATP Channels
| Compound | Cell Type / System | IC₅₀ | Reference(s) |
| This compound | Rat β-cells | ~7 µmol/L | [9] |
| Recombinant human Kir6.2/SUR1 | 800 nmol/L | [9] | |
| Repaglinide (B1680517) | Rat β-cells | High-affinity block | [9] |
| Recombinant human Kir6.2/SUR1 | 21 nmol/L | [9] | |
| Glibenclamide | Rat β-cells | Higher potency than this compound | [17][18] |
Table 2: Comparative Kinetics of K-ATP Channel Inhibition
| Compound | Onset of Inhibition | Reversal of Inhibition (Off-Rate) | Reference(s) |
| This compound | Rapid; comparable to Glibenclamide | Very rapid; faster than Glibenclamide and Repaglinide | [2][17][18] |
| Repaglinide | Slower than this compound | Slower than this compound | [2][17][18] |
| Glibenclamide | Rapid; comparable to this compound | Slower than this compound | [2][17][18] |
Table 3: Dose-Dependent Stimulation of Insulin Secretion
| Compound | Cell Line | Glucose Concentration | This compound Concentration | Effect on Insulin Secretion | Reference(s) |
| This compound | BRIN-BD11 | 1.1 mM (non-stimulatory) | 10 - 400 µM | Concentration-dependent increase | [12][13] |
| This compound | BRIN-BD11 | 30 mM | 200 µM | Increased insulinotropic response | [12][13] |
| This compound | BRIN-BD11 (depolarized) | 5.6 - 30.0 mM | 50 - 200 µM | Evoked K-ATP channel-independent secretion | [12][13] |
Table 4: Competitive Binding Affinity for the SUR1 Receptor
| Competing Ligand | Radioligand | Cell Membrane Source | IC₅₀ / Kᵢ | Reference(s) |
| This compound | [³H]Glibenclamide | RIN-m5F cells | Lower affinity than Glibenclamide, Repaglinide | [17] |
| This compound | [³H]Repaglinide | Recombinant human Kir6.2/SUR1 | IC₅₀ = 0.7 µmol/L | [9] |
| Repaglinide | [³H]Glibenclamide | RIN-m5F cells | Higher affinity than this compound | [17] |
| Glibenclamide | [³H]Glibenclamide | RIN-m5F cells | Highest affinity | [17] |
Detailed Experimental Protocols
This section provides standardized protocols for the key in vitro assays used to characterize this compound's effects.
Pancreatic Islet Isolation (Rodent Model)
-
Objective: To isolate viable pancreatic islets for secretion or electrophysiology studies.
-
Materials: Collagenase P solution, Hanks' Balanced Salt Solution (HBSS), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, density gradient medium (e.g., Histopaque-1077), sterile surgical instruments.
-
Procedure:
-
Euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas via the bile duct with cold Collagenase P solution until fully distended.
-
Excise the pancreas and incubate in a water bath at 37°C for a specified time (e.g., 10-15 minutes) to allow for tissue digestion.
-
Stop the digestion by adding cold HBSS supplemented with FBS.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash and filter the cell suspension through a sterile mesh to remove undigested tissue.
-
Purify the islets from acinar and other cells using a density gradient centrifugation.
-
Collect the islet-rich layer, wash with culture medium, and hand-pick clean islets under a stereomicroscope.
-
Culture the isolated islets overnight in RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5.5-10 mM glucose) at 37°C and 5% CO₂ to allow for recovery.[19][20]
-
Insulin Secretion Assays (Static Incubation)
-
Objective: To quantify insulin released from islets or β-cell lines in response to this compound under various glucose conditions.
-
Materials: Isolated islets or cultured β-cells (e.g., INS-1E, BRIN-BD11), Krebs-Ringer Bicarbonate HEPES buffer (KRBH), bovine serum albumin (BSA), glucose, this compound stock solution, insulin immunoassay kit (ELISA or RIA).
-
Procedure:
-
Pre-incubation: Place size-matched groups of islets (e.g., 10-20 islets per replicate) or a known number of cells into microfuge tubes or plates. Pre-incubate them in KRBH buffer with a low, non-stimulatory glucose concentration (e.g., 1-3 mM) for 30-60 minutes at 37°C to establish a basal secretion rate.[21]
-
Incubation: Carefully remove the pre-incubation buffer. Add fresh KRBH buffer containing the desired experimental conditions:
-
Basal (low glucose)
-
Stimulatory (high glucose, e.g., 16.7-20 mM)
-
Test (low or high glucose + varying concentrations of this compound)
-
-
Incubate for a defined period (e.g., 40-60 minutes) at 37°C.[21]
-
Sample Collection: At the end of the incubation, collect the supernatant (which contains the secreted insulin) and place it on ice.[21]
-
Insulin Quantification: Measure the insulin concentration in the collected supernatant using a validated ELISA or RIA kit according to the manufacturer's instructions.[22]
-
Data Normalization: Insulin secretion can be normalized to the total insulin content (measured after lysing the cells/islets) or total protein content.
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure the effect of this compound on K-ATP channel currents in single β-cells.
-
Materials: Isolated β-cells, patch-clamp rig (amplifier, micromanipulator, microscope), borosilicate glass capillaries for pipettes, extracellular and intracellular (pipette) solutions.
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from isolated islets by gentle enzymatic and mechanical dissociation. Plate the cells on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution should be ATP-free or have a low ATP concentration to ensure K-ATP channels are open.
-
Seal Formation: Under the microscope, approach a single, healthy β-cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Current Recording: Clamp the cell membrane potential at a fixed voltage (e.g., -70 mV). Record the baseline whole-cell K-ATP current.
-
Drug Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations. Record the resulting inhibition of the K-ATP current.
-
Washout: Perfuse with a drug-free solution to observe the reversal of the channel block, which is characteristic of this compound's rapid off-rate.[17][23]
-
Intracellular Calcium ([Ca²⁺]i) Measurement
-
Objective: To measure changes in intracellular free calcium concentration in response to this compound.
-
Materials: Isolated islets or β-cells, fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fura-PE3), imaging buffer (e.g., KRBH), fluorescence microscopy system with a perfusion chamber.
-
Procedure:
-
Dye Loading: Incubate islets or cells plated on glass coverslips with a membrane-permeant form of the Ca2+ indicator (e.g., 2 µM Fura-PE3 AM) for a specified time (e.g., 2 hours) at 37°C.[19]
-
Washing: Wash the cells with imaging buffer to remove excess extracellular dye.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse with imaging buffer containing a basal glucose concentration.
-
Baseline Recording: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for several minutes.
-
Stimulation: Switch the perfusion solution to one containing this compound and/or high glucose and continue to record the fluorescence changes.
-
Data Analysis: Convert the fluorescence ratio changes over time to intracellular Ca2+ concentrations using appropriate calibration methods. The increase in the ratio corresponds to an increase in [Ca²⁺]i.[19]
-
References
- 1. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and in vitro/in vivo evaluation of controlled release provesicles of a this compound–maltodextrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. ClinPGx [clinpgx.org]
- 7. A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus - medtigo Journal [journal.medtigo.com]
- 8. SUR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.atu.ie [pure.atu.ie]
- 13. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. This compound and mitiglinide, but not sulfonylureas, induce insulin secretion through a mechanism mediated by calcium release from endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Nateglinide's Glucose-Dependent Insulinotropic Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its clinical efficacy is characterized by a targeted reduction in postprandial hyperglycemia with a minimal risk of hypoglycemia. This favorable profile is attributed to a unique glucose-dependent mechanism of action centered on the pancreatic β-cell. This compound modulates the ATP-sensitive potassium (K-ATP) channel in a manner that is highly sensitive to ambient glucose concentrations, promoting insulin secretion primarily during hyperglycemic states. This guide provides an in-depth examination of the molecular pharmacology of this compound, detailing its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, the signaling cascade leading to insulin exocytosis, and the experimental methodologies used to elucidate this mechanism.
Introduction
This compound belongs to the meglitinide (B1211023) class of oral hypoglycemic agents. Unlike sulfonylureas, which have a longer duration of action, this compound is characterized by a rapid onset and short half-life, making it particularly effective at mimicking the physiological early-phase insulin release that is often impaired in type 2 diabetes.[1][2] This restoration of early insulin secretion is crucial for controlling postprandial glucose excursions.[3] The core of this compound's distinctiveness lies in its glucose-sensitive action; its potency as an insulin secretagogue is significantly enhanced at elevated glucose levels, which in turn reduces the risk of hypoglycemia during fasting periods.[4][5] This document will explore the fundamental mechanisms that confer these unique pharmacodynamic properties.
The Pancreatic β-Cell K-ATP Channel: The Molecular Target
The primary molecular target of this compound is the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[6] This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7] The K-ATP channel acts as a crucial link between the cell's metabolic state and its electrical excitability.
Under fasting (low glucose) conditions, intracellular ATP levels are low, and the K-ATP channels remain open. The resulting efflux of potassium ions (K+) maintains a hyperpolarized state of the cell membrane, preventing the opening of voltage-gated calcium channels and thereby inhibiting insulin secretion.
Following a meal, glucose is transported into the β-cell by the GLUT2 transporter and metabolized, leading to a rise in the intracellular ATP/ADP ratio.[7] ATP binds to the Kir6.2 subunit, inducing a conformational change that closes the channel. This compound and sulfonylureas bypass this metabolic step by directly binding to the SUR1 subunit to induce channel closure.[1]
This compound's Core Mechanism of Action
This compound stimulates insulin secretion through a precise sequence of events initiated by its binding to the SUR1 subunit of the K-ATP channel.[1][6]
Binding Kinetics and Glucose Dependency
This compound binds competitively to the sulfonylurea binding site on the SUR1 subunit.[8][9] However, its binding characteristics are distinct from those of traditional sulfonylureas and even other meglitinides like repaglinide (B1680517). This compound exhibits rapid association and extremely rapid dissociation from the SUR1 receptor, with an estimated half-life of dissociation of approximately one second.[6][8] This "fast on-fast off" kinetic profile is fundamental to its short duration of action.[6][10]
Crucially, the potency of this compound is highly dependent on the ambient glucose concentration. Studies have shown that as glucose levels rise, the concentration of this compound required to elicit a half-maximal insulin secretory response (EC50) decreases significantly. This glucose-sensitizing property means that this compound is much more effective at stimulating insulin release when it is most needed—during post-meal hyperglycemia.
Signaling Pathway for Insulin Exocytosis
The binding of this compound to SUR1 triggers the closure of the associated Kir6.2 pore, inhibiting K+ efflux. This reduction in potassium permeability leads to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels (VDCCs), resulting in a rapid influx of extracellular calcium (Ca2+).[6] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1][7]
Quantitative Analysis of this compound's Effects
The glucose-dependent and kinetic properties of this compound have been quantified through various in vitro experiments. The following tables summarize key data comparing this compound to other insulin secretagogues.
Table 1: Glucose-Dependent Insulinotropic Effect of this compound
| Glucose Concentration | This compound EC50 for Insulin Secretion | Fold Change in Potency (from 3 mM) |
|---|---|---|
| 3 mM | 14 µM | 1x |
| 8 mM | ~2.3 µM | 6x |
| 16 mM | ~0.88 µM | 16x |
Data derived from studies on isolated rat islets.[4][11][12]
Table 2: Comparative Inhibition of K-ATP Channels and SUR1 Binding
| Compound | IC50 for K-ATP Channel Inhibition (5 mM Glucose) | IC50 for [3H]glibenclamide Displacement (SUR1 binding) |
|---|---|---|
| This compound | 7.4 µM | 8 µM |
| Glibenclamide | 16.6 nM | - |
| Repaglinide | 5.0 nM | 1.6 µM |
| Mitiglinide | 100 nM | 280 nM |
IC50 values represent the concentration required for 50% inhibition. Data compiled from patch-clamp and radioligand binding studies.[13][14]
Table 3: Kinetic Properties of K-ATP Channel Blockade
| Compound | Onset of Inhibition | Reversal of Inhibition (Off-Rate) |
|---|---|---|
| This compound | Rapid (Comparable to Glibenclamide) | Very Rapid (5x faster than Repaglinide) |
| Glibenclamide | Rapid | Slow |
| Repaglinide | Slower than this compound | Slow |
| Glimepiride | 5x slower than this compound | 2x slower than this compound |
Qualitative and quantitative comparisons from electrophysiological studies.[1][10][13]
Key Experimental Methodologies
The elucidation of this compound's mechanism relies on specialized in vitro techniques that allow for the precise measurement of ion channel activity and hormone secretion.
Patch-Clamp Electrophysiology
Patch-clamp techniques are used to directly measure the activity of K-ATP channels in isolated β-cells.[4]
-
Objective: To quantify the inhibitory effect of this compound on K-ATP channel currents and to study the kinetics of this interaction.
-
Protocol Outline:
-
Cell Preparation: Pancreatic islets are isolated from animal models (e.g., rats) by collagenase digestion and purified. Islets are then dispersed into single β-cells and cultured for a short period (1-4 days).[15]
-
Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established. In the whole-cell configuration, the pipette has low-resistance electrical access to the entire cell, allowing for the measurement of the total K-ATP current.[2][16] The inside-out configuration allows for the direct application of substances like ATP to the intracellular face of the channel.[7]
-
Solutions:
-
Pipette (Intracellular) Solution (mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl2, 0.05 EGTA, 5 HEPES, 3 Mg-ATP (pH 7.15 with CsOH).[15] ATP is included to mimic physiological conditions.
-
Bath (Extracellular) Solution (mM): 118 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, and varying concentrations of glucose (e.g., 1, 5, or 10 mM) (pH 7.4 with NaOH).[15]
-
-
Voltage-Clamp Protocol: The cell's membrane potential is held at a constant value (e.g., -70 mV). Voltage ramps (e.g., from -120 mV to +40 mV) are applied to elicit currents across the physiological voltage range.[2]
-
Data Acquisition: K-ATP currents are often first activated using a channel opener like diazoxide. Then, various concentrations of this compound are perfused into the bath to measure the dose-dependent inhibition of the current.[13]
-
Islet Perifusion for Dynamic Insulin Secretion
Islet perifusion is a dynamic assay that measures insulin secretion from intact islets in real-time in response to various stimuli.[14]
-
Objective: To characterize the dose-response and glucose-dependency of this compound-stimulated insulin secretion.
-
Protocol Outline:
-
Islet Isolation: Pancreatic islets are isolated and purified as described above. They are then cultured overnight to allow for recovery.[17][18]
-
Perifusion System Setup: A number of islets (e.g., 100-200) are placed in a small chamber through which a buffer solution is continuously pumped at a constant flow rate (e.g., 100 µL/min).[19][20] The entire system is maintained at 37°C.
-
Perifusion Buffer: A Krebs-Ringer Bicarbonate (KRB) buffer is typically used, supplemented with bovine serum albumin (BSA) and various concentrations of glucose and test compounds. A typical buffer contains (in mM): 125 NaCl, 5.9 KCl, 1.28 CaCl2, 1.2 MgCl2, and 25 HEPES.[20][21]
-
Experimental Sequence:
-
Equilibration: Islets are first perifused with a low-glucose (e.g., 1-3 mM) buffer for a stabilization period (e.g., 60 minutes).[19][20]
-
Stimulation: The perifusion solution is switched to one containing a high concentration of glucose (e.g., 16.7 mM) with or without this compound.[14] A typical sequence might involve: low glucose -> high glucose -> low glucose -> high glucose + this compound.
-
Fraction Collection: The outflow from the chamber (perifusate) is collected in fractions at regular intervals (e.g., every 1-3 minutes).[20]
-
-
Insulin Measurement: The concentration of insulin in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The results are plotted over time to visualize the dynamics of insulin secretion.
-
Conclusion
This compound's therapeutic profile is a direct consequence of its molecular interactions at the pancreatic β-cell K-ATP channel. Its action is distinguished by three key features: a rapid-on/rapid-off binding kinetic, competitive binding to the SUR1 subunit, and a pronounced potentiation of its inhibitory effect by elevated glucose concentrations. These characteristics allow this compound to selectively enhance mealtime insulin secretion, closely mimicking the natural physiological response and thereby minimizing the risk of interprandial hypoglycemia. The experimental protocols detailed herein, particularly patch-clamp electrophysiology and islet perifusion, are fundamental tools for the continued investigation and development of next-generation insulin secretagogues that aim to replicate this glucose-sensitive mechanism.
References
- 1. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and short-acting mealtime insulin secretion with this compound controls both prandial and mean glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of the Activity of ATP-sensitive Potassium Channels by Ion Pairs Formed between Adjacent Kir6.2 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 16. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Pancreatic Islet Isolation [protocols.io]
- 18. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 19. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets [frontiersin.org]
- 21. himedialabs.com [himedialabs.com]
The Pharmacological Profile of Nateglinide and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nateglinide is a rapid-acting oral hypoglycemic agent belonging to the meglitinide (B1211023) class of drugs. It is indicated for the management of type 2 diabetes mellitus, particularly for controlling postprandial hyperglycemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its metabolites, including its mechanism of action, pharmacokinetics, pharmacodynamics, and metabolic pathways. Detailed experimental protocols for key assays and structured data summaries are presented to support further research and development in this area.
Introduction
This compound, chemically known as (-)-N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine, is structurally distinct from sulfonylureas and targets the early phase of insulin (B600854) release in response to a meal.[1] Its rapid onset and short duration of action mimic the physiological insulin secretion pattern, which helps to control mealtime glucose excursions with a reduced risk of sustained hyperinsulinemia and subsequent hypoglycemia compared to longer-acting insulin secretagogues.[1][2] This document outlines the core pharmacological characteristics of this compound and its metabolites, providing a technical resource for the scientific community.
Mechanism of Action
This compound exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[3] This action is dependent on the presence of functioning β-cells. The signaling pathway is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1] This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[3] A key feature of this compound's action is its glucose dependency; the extent of insulin release is greater at higher glucose concentrations and diminishes at lower glucose levels, which contributes to its favorable safety profile regarding hypoglycemia.[4]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.
Absorption
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within one hour.[5] The absolute bioavailability is approximately 73%.[5] Administration 1 to 30 minutes before a meal is recommended to ensure optimal efficacy in controlling postprandial glucose levels.[2]
Distribution
This compound is highly bound to plasma proteins (approximately 98%), primarily albumin.
Metabolism
This compound undergoes extensive metabolism, predominantly in the liver by cytochrome P450 (CYP) enzymes.[3] In vitro studies have shown that CYP2C9 is the major metabolizing enzyme (approximately 70%), with CYP3A4 contributing to a lesser extent (approximately 30%).[3][6] The primary metabolic pathway is the hydroxylation of the isopropyl group.[5]
Several metabolites have been identified, with the main ones being:
-
M1: The major metabolite, formed by hydroxylation at the methine carbon of the isopropyl group. It is significantly less potent than the parent compound.[3]
-
Isoprene metabolite (M7): A minor metabolite that possesses pharmacological activity similar to this compound. However, due to its low abundance (<7% of the administered dose), its contribution to the overall therapeutic effect is minimal.[3]
-
Other metabolites include diastereoisomers of monohydroxylated this compound and diol-containing isomers.[5]
Excretion
This compound and its metabolites are rapidly and almost completely eliminated, primarily through the kidneys.[2] Approximately 84-87% of an administered dose is excreted in the urine, with about 16% as unchanged this compound.[5] The elimination half-life is short, around 1.5 to 1.7 hours.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [5] |
| Absolute Bioavailability | ~73% | [5] |
| Plasma Protein Binding | ~98% | |
| Elimination Half-life (t1/2) | 1.5 - 1.7 hours | [5] |
| Plasma Clearance | 7.4 L/h | [5] |
| Major Metabolizing Enzymes | CYP2C9 (70%), CYP3A4 (30%) | [3][6] |
| Primary Route of Excretion | Urine (~84-87%) | [5] |
| Unchanged Drug in Urine | ~16% | [5] |
Table 2: Clinical Efficacy of this compound (24-week studies)
| Treatment | Baseline HbA1c (%) | Change in HbA1c (%) | Reference |
| This compound Monotherapy (120 mg TID) | ~8.0 | -0.5 to -0.8 | |
| This compound (60 mg TID) + Metformin | ~7.6 | -0.4 (placebo-corrected) | |
| This compound (120 mg TID) + Metformin | ~7.6 | -0.6 (placebo-corrected) | |
| This compound (120 mg TID) + Metformin (Initial Combination) | ~8.5 | -1.4 |
Detailed Experimental Protocols
In Vitro Insulin Secretion Assay
This protocol is a representative method for assessing the effect of this compound on glucose-stimulated insulin secretion (GSIS) using a rat insulinoma cell line (INS-1E).
-
Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Assay Procedure:
-
Seed INS-1E cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (115 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 24 mM NaHCO3, 10 mM HEPES pH 7.4, and 0.1% BSA) containing 2.8 mM glucose.
-
Pre-incubate cells in KRBH buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and centrifuge to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Normalize insulin secretion to the total protein content of the cells in each well.
-
Human Liver Microsome Metabolism Assay
This protocol outlines a typical in vitro experiment to determine the metabolic stability of this compound and identify the CYP enzymes involved.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), and specific CYP inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4).
-
Assay Procedure:
-
Prepare an incubation mixture containing HLMs (0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1 µM).
-
For inhibitor studies, pre-incubate the above mixture with a specific CYP inhibitor for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant for the remaining this compound and the formation of its metabolites using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Human Pharmacokinetic Study Protocol
This section describes a representative design for a single-dose, open-label, crossover study to evaluate the pharmacokinetics of oral this compound in healthy volunteers.
-
Study Design:
-
Subjects receive a single oral dose of this compound (e.g., 120 mg) after an overnight fast.
-
A standardized meal is provided 10 minutes after drug administration.
-
A washout period of at least 48 hours separates the dosing periods in a crossover design.[7]
-
-
Blood Sampling:
-
Serial blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Plasma is separated by centrifugation and stored at -20°C or below until analysis.
-
-
Analytical Method (HPLC-UV):
-
Sample Preparation: Plasma samples (e.g., 50 µL) are deproteinized by adding a precipitating agent like acetonitrile (B52724), followed by vortexing and centrifugation.[8]
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.[8]
-
-
Quantification: this compound concentration is determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.
Conclusion
This compound possesses a distinct pharmacological profile characterized by a rapid, short-acting, and glucose-dependent stimulation of insulin secretion. Its pharmacokinetic properties of rapid absorption and elimination, coupled with its primary metabolism by CYP2C9 and CYP3A4, contribute to its efficacy in managing postprandial hyperglycemia with a low risk of hypoglycemia. This technical guide provides a consolidated resource of its pharmacological properties, quantitative data, and representative experimental protocols to aid researchers and drug development professionals in their ongoing work with this important therapeutic agent.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Pharmacokinetics and metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Mealtime glucose regulation with this compound in healthy volunteers: comparison with repaglinide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and simple method for the analysis of this compound in human plasma using HPLC analysis with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Nateglinide's Impact on Glucagon-Like Peptide-1 (GLP-1) Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the non-sulfonylurea insulin (B600854) secretagogue, nateglinide, on the release of glucagon-like peptide-1 (GLP-1). The document synthesizes key findings from preclinical and in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Executive Summary
This compound, a D-phenylalanine derivative, is known for its rapid-onset and short-duration stimulation of insulin secretion from pancreatic β-cells, primarily targeting postprandial hyperglycemia.[1][2] Emerging evidence indicates that this compound's glucoregulatory effects may extend beyond direct β-cell action to include the stimulation of GLP-1 release from intestinal L-cells.[3] This guide elucidates the mechanisms behind this effect, highlighting a novel, K(ATP) channel-independent pathway. Understanding this dual action of this compound could have significant implications for the therapeutic management of type 2 diabetes mellitus (T2DM).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effect of this compound on GLP-1 release and related physiological parameters.
Table 1: In Vivo Effect of Oral this compound Administration on Portal Vein GLP-1 Levels in Wistar Rats
| Treatment Group | GLP-1 Concentration (pmol/L) at 20 min | Fold Change vs. Vehicle |
| Vehicle | 10.2 ± 1.5 | - |
| This compound (10 mg/kg) | 21.4 ± 3.2 | ~2.1 |
Data extracted from Kitahara et al. (2011).[3]
Table 2: In Vitro Effect of this compound on GLP-1 Release from NCI-H716 Human Intestinal L-Cells
| This compound Concentration (µM) | GLP-1 Release (% of control) |
| 0 (Control) | 100 |
| 500 | ~150 |
| 1000 | ~200 |
Statistically significant increase. Data are approximated from graphical representations in Kitahara et al. (2011).[3]
Table 3: Effect of Various Compounds on this compound-Stimulated GLP-1 Release in NCI-H716 Cells
| Compound | Effect on this compound-Stimulated GLP-1 Release |
| Diazoxide (K(ATP) channel opener) | No significant blockade |
| Nitrendipine (L-type Ca2+ channel blocker) | No significant blockade |
| Dantrolene (Ryanodine receptor antagonist) | No significant blockade |
| Capsazepine (B1668289) (TRPV1 antagonist) | Significant concentration-dependent inhibition |
| Tolbutamide (B1681337) (Sulfonylurea) | No effect on GLP-1 release |
| Mitiglinide (B115668) (Meglitinide analogue) | No effect on GLP-1 release |
Based on findings reported by Kitahara et al. (2011).[3]
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a framework for reproducibility and further investigation.
In Vivo Study: Oral Administration in Wistar Rats
-
Subjects: Male Wistar rats.
-
Acclimatization: Housed under standard laboratory conditions with free access to food and water.
-
Experimental Procedure:
-
Rats were fasted overnight.
-
This compound (10 mg/kg) or vehicle was administered orally.
-
After 20 minutes, rats were anesthetized.
-
Blood samples were collected from the portal vein.
-
Plasma was separated and stored for GLP-1 analysis.
-
-
Hormone Assay: Active GLP-1 levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
In Vitro Study: GLP-1 Release from Human L-Cells
-
Cell Line: NCI-H716, a human intestinal L-cell line.
-
Cell Culture: Cells were maintained in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
GLP-1 Release Assay:
-
NCI-H716 cells were seeded in multi-well plates and cultured to confluence.
-
Cells were washed and pre-incubated in a buffer solution.
-
The cells were then incubated with various concentrations of this compound (e.g., 500 µM, 1000 µM) or control vehicle for a specified period.
-
In inhibitor studies, cells were pre-treated with antagonists (e.g., diazoxide, nitrendipine, dantrolene, capsazepine) before the addition of this compound.
-
The supernatant was collected, and the concentration of secreted GLP-1 was determined by ELISA.
-
-
Intracellular Calcium Measurement:
-
NCI-H716 cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells were then stimulated with this compound.
-
Changes in intracellular calcium concentration were monitored using fluorescence microscopy or a plate reader.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-induced GLP-1 secretion and the general experimental workflow.
Caption: Proposed K(ATP) channel-independent signaling pathway for this compound-induced GLP-1 release in intestinal L-cells.
Caption: Generalized experimental workflow for in vivo and in vitro studies of this compound's effect on GLP-1 release.
Discussion and Implications
The evidence strongly suggests that this compound directly stimulates GLP-1 secretion from intestinal L-cells.[3] This effect is independent of the classical K(ATP) channel closure mechanism that mediates insulin secretion from pancreatic β-cells.[3] The key findings point towards a novel pathway involving the elevation of intracellular calcium.[3] While the precise molecular target remains to be definitively identified, the inhibition of this compound-induced GLP-1 release by capsazepine suggests the potential involvement of Transient Receptor Potential (TRP) channels.[3]
Notably, other insulin secretagogues such as tolbutamide and mitiglinide did not elicit GLP-1 release in the in vitro model, indicating a unique property of this compound.[3] This distinction may be clinically significant, as the stimulation of GLP-1 can contribute to improved glycemic control through multiple mechanisms, including glucose-dependent insulin secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[4]
The dual action of this compound—restoring early-phase insulin secretion and promoting GLP-1 release—positions it as a unique agent in the management of T2DM.[3] Further research is warranted to fully elucidate the molecular players in the this compound-induced GLP-1 secretion pathway and to explore the long-term clinical implications of this effect. These findings may also inform the development of new therapeutic agents that dually target pancreatic β-cells and intestinal L-cells for a more comprehensive approach to glycemic control.
References
- 1. A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus - medtigo Journal [journal.medtigo.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
Investigating the Potential Anti-Inflammatory Properties of Nateglinide: A Technical Guide for Researchers
Foreword
Nateglinide, a D-phenylalanine derivative, is an established oral hypoglycemic agent for the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action involves the stimulation of rapid, short-acting insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels. While its role in glycemic control is well-documented, emerging research into the intricate links between metabolic disorders and inflammation has opened new avenues for investigating the secondary pharmacological effects of anti-diabetic drugs. This technical guide explores the current, albeit limited, evidence for the anti-inflammatory properties of this compound and provides a framework for future research in this area. It is intended for researchers, scientists, and drug development professionals interested in the potential immunomodulatory effects of this molecule.
This compound's Established Mechanism of Action: A Brief Overview
This compound's glucose-lowering effect is primarily attributed to its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on pancreatic β-cells.[1][2][3] This interaction leads to channel closure, membrane depolarization, and subsequent influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[1][2][3] A key characteristic of this compound is its rapid onset and short duration of action, which mimics the physiological postprandial insulin release, thereby primarily targeting mealtime glucose excursions.[3][4]
Indirect Evidence and Postulated Anti-Inflammatory Effects
Direct evidence quantifying the intrinsic anti-inflammatory properties of this compound is currently scarce in publicly available literature. However, several studies provide a foundation for postulating such effects, primarily through indirect observations and comparisons with other anti-diabetic agents.
A comparative study in patients with T2DM suggested that while both this compound and Rosiglitazone improved glycemic control, Rosiglitazone demonstrated a superior anti-inflammatory effect, as indicated by changes in markers like C-reactive protein (CRP) and fibrinogen.[5] This suggests that any anti-inflammatory effect of this compound may be less pronounced than that of other classes of anti-diabetic drugs known for their pleiotropic effects.
In a preclinical study using a rat model of acute peripheral inflammation induced by carrageenan, this compound administration was associated with a more persistent hypoglycemic effect and more intense insulin elevation compared to control rats.[6] While this study did not directly measure inflammatory markers, it points to an altered pharmacological response to this compound in the presence of inflammation.
It is crucial to distinguish between direct anti-inflammatory actions and indirect effects resulting from improved glycemic control. Hyperglycemia itself is a pro-inflammatory state, and by lowering blood glucose, any anti-diabetic agent can indirectly reduce inflammation.[7] Future research must aim to dissect these two potential mechanisms.
Key Inflammatory Pathways in Type 2 Diabetes: Potential Targets for this compound
Chronic low-grade inflammation is a hallmark of T2DM and contributes to insulin resistance and β-cell dysfunction. Two key signaling pathways implicated in this process are the NF-κB and the NLRP3 inflammasome pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In T2DM, various stimuli, including hyperglycemia and free fatty acids, can activate the NF-κB pathway in immune cells and metabolic tissues, leading to the production of inflammatory mediators like TNF-α and IL-6 that contribute to insulin resistance. While no direct evidence links this compound to NF-κB modulation, this pathway remains a plausible target for investigation.
Hypothesized this compound Interaction with the NF-κB Pathway
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
The NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation by various metabolic and pathogen-associated signals, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of T2DM. Given that some anti-diabetic drugs, such as sulfonylureas, have been shown to modulate NLRP3 inflammasome activity, it is conceivable that this compound may also exert effects on this pathway.
Proposed this compound Interaction with the NLRP3 Inflammasome
Caption: Proposed mechanism of this compound's interaction with the NLRP3 inflammasome.
Proposed Experimental Protocols for Investigating this compound's Anti-Inflammatory Effects
To elucidate the potential anti-inflammatory properties of this compound, a systematic approach employing both in vitro and in vivo models is recommended. The following are detailed, albeit hypothetical, experimental protocols that could be adapted for this purpose.
In Vitro Assays
4.1.1. Cell Culture
-
Cell Lines:
-
Murine macrophage cell line: RAW 264.7
-
Human monocytic cell line: THP-1 (differentiated into macrophages with PMA)
-
-
Culture Conditions:
-
DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
4.1.2. Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
-
Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines in macrophages.
-
Protocol:
-
Seed RAW 264.7 or differentiated THP-1 cells in 96-well plates and allow to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.
-
4.1.3. NLRP3 Inflammasome Activation Assay
-
Objective: To investigate if this compound can inhibit the activation of the NLRP3 inflammasome.
-
Protocol:
-
Prime differentiated THP-1 cells with LPS (500 ng/mL) for 4 hours to induce pro-IL-1β expression.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Activate the NLRP3 inflammasome with ATP (5 mM) for 30 minutes.
-
Collect the cell supernatant and lyse the cells.
-
Measure secreted IL-1β in the supernatant by ELISA.
-
Analyze cell lysates and concentrated supernatants for cleaved caspase-1 (p20) and cleaved IL-1β (p17) by Western blot.
-
In Vivo Models
4.2.1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or a vehicle control orally 1 hour before the induction of inflammation. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
-
Proposed Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: A proposed workflow for the in vivo assessment of this compound's anti-inflammatory effects.
Data Presentation and Interpretation
Should the proposed experiments yield positive results, the quantitative data should be structured for clear comparison.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Parameter | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| LPS-induced Cytokine Release | RAW 264.7 | TNF-α Inhibition | [Insert Value] | [Insert Value] |
| IL-6 Inhibition | [Insert Value] | [Insert Value] | ||
| NLRP3 Inflammasome Activation | THP-1 | IL-1β Inhibition | [Insert Value] | [Insert Value] |
Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | [Insert Value] | 0% |
| This compound | 10 | [Insert Value] | [Insert Value] |
| 30 | [Insert Value] | [Insert Value] | |
| 100 | [Insert Value] | [Insert Value] | |
| Positive Control (Indomethacin) | 10 | [Insert Value] | [Insert Value] |
Future Directions and Conclusion
The investigation into the anti-inflammatory properties of this compound is in its infancy. The current body of literature provides a compelling rationale for further exploration, but dedicated studies are required to substantiate these initial hypotheses. Future research should focus on:
-
Dissecting direct versus indirect anti-inflammatory effects: Utilizing euglycemic clamp studies in animal models could help differentiate between the effects of glucose lowering and direct immunomodulation.
-
Investigating effects on macrophage polarization: In vitro and in vivo studies could assess the impact of this compound on M1/M2 macrophage markers to understand its influence on immune cell phenotype.
-
Exploring a wider range of inflammatory models: Chronic inflammation models would be valuable to assess the long-term immunomodulatory potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of this compound in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Underlying Mechanism for the Altered Hypoglycemic Effects of this compound in Rats with Acute Peripheral Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Potential Cytotoxic Effects of Nateglinide on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Nateglinide, an oral anti-diabetic medication, is primarily used to manage type 2 diabetes by stimulating insulin (B600854) secretion from pancreatic β-cells. Recent investigations have explored its potential beyond glycemic control, with emerging evidence suggesting cytotoxic and genotoxic effects on various cancer cell lines. This technical guide provides an in-depth analysis of the current research on the anti-cancer properties of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Assessment of Cytotoxicity
The cytotoxic effects of this compound have been evaluated across several human cancer cell lines, including ovarian, prostate, colon, and pancreatic cancer. The primary endpoints measured were cell viability and DNA damage.
Cell Viability Studies
A key study investigated the impact of this compound on the viability of human ovarian (A2780), prostate (LNCaP), and colon (Caco-2) cancer cells after 24 hours of treatment. The results, summarized below, indicate a dose-dependent cytotoxic effect.
Table 1: Effect of this compound on the Viability of Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Cell Viability (relative to control) | Statistical Significance (p-value) |
| A2780 (Ovarian) | 1 | No significant change | > 0.05 |
| 10 | No significant change | > 0.05 | |
| 100 | No significant change | > 0.05 | |
| 1000 | Significant decrease | < 0.05 | |
| LNCaP (Prostate) | 1 | No significant change | > 0.05 |
| 10 | No significant change | > 0.05 | |
| 100 | No significant change | > 0.05 | |
| 1000 | Significant decrease | < 0.05 | |
| Caco-2 (Colon) | 1 | No significant change | > 0.05 |
| 10 | Significant decrease | < 0.05 | |
| 100 | Significant decrease | < 0.05 | |
| 1000 | Significant decrease | < 0.05 | |
| Data sourced from studies examining this compound's effects after 24 hours of administration. |
The half-maximal inhibitory concentration (LogIC50) values were calculated to quantify the potency of this compound in these cell lines.
Table 2: LogIC50 Values of this compound in Cancer Cell Lines
| Cell Line | LogIC50 (µM) |
| A2780 (Ovarian) | 1584.8 |
| LNCaP (Prostate) | 1202.2 |
| Caco-2 (Colon) | 912.0 |
| LogIC50 values were computed based on the results of the MTT experiment. |
Studies with this compound Derivatives
A nitrated form of this compound (NO2-NAT) has been investigated for its cytotoxic effects on human pancreatic cancer cell lines, AsPC1 and BxPC3. The study found that NO2-NAT induces apoptosis through a caspase-dependent mechanism.[1]
Table 3: Cytotoxicity of Nitrated this compound (NO2-NAT) in Pancreatic Cancer Cells
| Cell Line | NO2-NAT Concentration (µM) | % Cytotoxicity (LDH release) |
| AsPC1 | 25 | ~5% |
| 50 | ~8% | |
| BxPC3 | 25 | ~6% |
| 50 | ~8% | |
| Cytotoxicity was evaluated by measuring lactate (B86563) dehydrogenase (LDH) activity in the medium 72 hours after adding NO2-NAT.[1] In contrast, the parent compound, this compound (NAT), did not show significant cytotoxicity in these cell lines under the same conditions.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the cytotoxic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human ovarian (A2780), prostate (LNCaP), and colon (Caco-2) cancer cells were used.[2] For studies on the this compound derivative, human pancreatic cancer cell lines (AsPC1 and BxPC3) were utilized.[1]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Application: this compound was dissolved in a suitable solvent (e.g., DMSO) and administered to the cell lines at various concentrations (1, 10, 100, and 1000 µM) for 24 hours.[2] NO2-NAT was applied at concentrations of 25 µM and 50 µM for 72 hours.[1]
Cytotoxicity and Cell Viability Assays
-
MTT Assay: To measure cell viability, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) test was used. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is read using a spectrophotometer, which correlates with the number of viable cells.
-
LDH Assay: The cytotoxicity of NO2-NAT was determined by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.[1]
Genotoxicity Assessment
-
Comet Assay (Single Cell Gel Electrophoresis): This assay was used to detect DNA damage in individual cells.[2] Following treatment with this compound, cells were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, creating a "comet tail." The tail length and moment are quantified to assess the extent of DNA damage.[2] this compound was found to increase tail lengths and moments in A2780, LNCaP, and Caco-2 cells, indicating DNA damage.[2]
Apoptosis Detection
-
Annexin V Staining: To determine if cell death was due to apoptosis, cells treated with NO2-NAT were stained with Annexin V.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
-
Caspase Activity Assay: The activity of caspases 3 and 7, key executioner caspases in apoptosis, was measured.[1] NO2-NAT was found to significantly increase the activity of these caspases.[1] The use of a pan-caspase inhibitor, Z-VAD-FMK, suppressed NO2-NAT-induced cell death, confirming the caspase-dependent nature of the apoptosis.[1]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways through which this compound exerts its cytotoxic effects on cancer cells are not yet fully elucidated, the available research points towards mechanisms involving DNA damage and, in the case of its nitrated derivative, the induction of apoptosis.
DNA Damage
Studies have shown that this compound can induce DNA damage in ovarian, prostate, and colon cancer cells.[2] The Comet assay results, which indicated increased DNA tail lengths and moments, suggest that this compound's cytotoxic effects may be, at least in part, attributable to its genotoxicity.[2] This DNA damage could potentially trigger cell cycle arrest or apoptosis, leading to a reduction in cell viability.
Caspase-Dependent Apoptosis (NO2-Nateglinide)
The nitrated derivative of this compound, NO2-NAT, has been shown to induce apoptosis in human pancreatic cancer cells.[1] This process is mediated by the activation of effector caspases.
The proposed mechanism involves:
-
NO Release: NO2-NAT releases nitric oxide (NO) upon dissolution.[1]
-
Apoptosis Induction: The generated NO triggers an apoptotic cascade within the cancer cells.
-
Caspase Activation: This leads to a significant increase in the activity of caspase-3 and caspase-7.[1]
-
Cell Death: The activation of these executioner caspases leads to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
This caspase-dependent pathway was confirmed by experiments showing that a general caspase inhibitor could suppress the cell death induced by NO2-NAT.[1]
Conclusion and Future Directions
The findings from current research suggest that this compound possesses cytotoxic and genotoxic properties against human ovarian, prostate, and colon cancer cell lines.[2] Furthermore, a nitrated derivative of this compound has demonstrated pro-apoptotic effects in pancreatic cancer cells.[1] These preliminary results are promising and indicate a potential anti-cancer role for this compound.
However, further research is essential to:
-
Elucidate the specific molecular signaling pathways affected by this compound in cancer cells.
-
Investigate the potential for cell cycle arrest as a mechanism of action.
-
Evaluate the efficacy of this compound in in vivo models of cancer.
-
Assess the selectivity of this compound for cancer cells versus non-cancerous cells.
A deeper understanding of these aspects will be crucial in determining the viability of this compound as a candidate for anti-cancer therapy.
References
Methodological & Application
Application Notes and Protocols for Nateglinide Administration in Rat Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of nateglinide in rat models of type 2 diabetes. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
This compound is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs. It functions by stimulating insulin release from pancreatic β-cells in a glucose-dependent manner, making it particularly effective in controlling postprandial hyperglycemia. In preclinical research, rat models of type 2 diabetes are invaluable for studying the pathophysiology of the disease and for the preliminary assessment of novel therapeutic agents.
Mechanism of Action
This compound selectively blocks the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells. This inhibition leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-lived release of insulin.[1][2] This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues.
Choice of Animal Model
The selection of an appropriate rat model is critical for the successful investigation of this compound's effects. Common models for type 2 diabetes include:
-
Streptozotocin (STZ)-Nicotinamide Induced Model: This is a widely used chemical induction model. A single high dose of STZ, a pancreatic β-cell toxin, is administered along with nicotinamide (B372718) to partially protect the β-cells, resulting in a state of insulin insufficiency and hyperglycemia that mimics type 2 diabetes.
-
Goto-Kakizaki (GK) Rat: This is a non-obese, spontaneously diabetic inbred strain that exhibits many characteristics of human type 2 diabetes, including impaired glucose-stimulated insulin secretion and insulin resistance.
-
Zucker Fatty (ZF) Rat: This model is characterized by obesity and insulin resistance, making it suitable for studying the metabolic syndrome components of type 2 diabetes.
Data Presentation: Efficacy of this compound in Rat Models of Type 2 Diabetes
The following table summarizes the quantitative effects of this compound on key diabetic parameters in various rat models.
| Rat Model | Treatment Protocol | Fasting Blood Glucose (mg/dL) | Postprandial Blood Glucose | Serum Insulin | Glycated Hemoglobin (HbA1c) | Reference |
| Goto-Kakizaki (GK) | 50 mg/kg this compound, orally, twice daily before meals for 24 weeks | No significant influence | Suppressed by 50% | Not specified | No significant influence | [3] |
| Zucker Fatty (ZF) | 50 mg/kg this compound, orally, once daily for 6 weeks (in combination with 10 mg/kg Vildagliptin) | Not specified | Ameliorated hyperglycemia | Not specified | Not specified | [1] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) - 8 weeks old | Single oral dose of 50 mg/kg this compound | Baseline: ~150 mg/dL | Significantly lower than control at 30 & 60 min post-sucrose load | Significantly higher than control at 30 min post-sucrose load | Not applicable | [4] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) - 16 weeks old | Single oral dose of 50 mg/kg this compound | Baseline: ~150 mg/dL | Significantly lower than control at 30 & 60 min post-sucrose load | Significantly higher than control at 60 min post-sucrose load | Not applicable | [4] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) - 24 weeks old | Single oral dose of 50 mg/kg this compound | Baseline: ~150 mg/dL | Significantly lower than control at 30, 60, & 120 min post-sucrose load | No significant increase compared to control | Not applicable | [4] |
Note: The available literature does not always provide comprehensive mean ± SD values for all parameters, hence some data is presented as percentage change or significance.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes using Streptozotocin (STZ) and Nicotinamide
This protocol describes the chemical induction of a type 2 diabetes model in rats.
Materials:
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
Normal saline (0.9% NaCl), sterile
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Glucometer and test strips
-
5% glucose solution
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Fast the rats overnight (approximately 12-14 hours) before induction.
-
On the day of induction, weigh the rats and calculate the required doses of nicotinamide and STZ.
-
Prepare a fresh solution of nicotinamide in normal saline. Administer a single intraperitoneal (i.p.) injection of nicotinamide (e.g., 110-120 mg/kg body weight).
-
Fifteen minutes after the nicotinamide injection, prepare a fresh, cold solution of STZ in citrate buffer.
-
Administer a single i.p. injection of STZ (e.g., 65 mg/kg body weight).
-
Immediately after STZ administration, replace the drinking water with a 5% glucose solution for the next 24 hours to prevent drug-induced hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for the study.
-
Monitor the health and body weight of the diabetic rats regularly.
Protocol 2: Oral Administration of this compound via Gavage
This protocol outlines the procedure for administering this compound orally to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)
-
Oral gavage needle (16-18 gauge, with a ball tip)
-
Syringes
-
Weighing scale
Procedure:
-
Prepare the this compound suspension in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose in a 200g rat, prepare a solution where the administration volume is appropriate, typically 1-2 mL).
-
Weigh the rat to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and support its body.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.
-
Introduce the gavage needle into the mouth, slightly to one side of the incisors, and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is advanced.
-
If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
Once the needle is in the esophagus to the predetermined depth, administer the this compound suspension slowly and steadily.
-
After administration, gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
For studies involving pre-meal administration, provide the meal at a fixed time after gavage (e.g., 15-30 minutes).
Visualizations
Caption: Experimental workflow for this compound administration in a rat model of type 2 diabetes.
References
- 1. Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy with this compound and telmisartan ameliorates insulin resistance in zucker Fatty rats by suppressing advanced glycation end product receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased blood glucose excursion by this compound ameliorated neuropathic changes in Goto-Kakizaki rats, an animal model of non-obese type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Measuring Nateglinide-Induced Insulin Exocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nateglinide is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, prescribed for the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1][2] Accurate and reproducible in vitro assays are crucial for studying the efficacy and mechanism of action of this compound and other insulin secretagogues. This document provides detailed application notes and protocols for an in vitro assay to measure this compound-induced insulin exocytosis from pancreatic β-cells.
Mechanism of Action of this compound
This compound selectively blocks the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[2] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels.[1] The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in insulin release into the bloodstream.[1] this compound's action is glucose-dependent, meaning it is more effective at higher glucose concentrations, which helps to minimize the risk of hypoglycemia.[1]
Experimental Protocols
This section details the protocol for a static insulin secretion assay using a pancreatic β-cell line to quantify the effect of this compound.
Materials and Reagents
-
Cell Line: BRIN-BD11 or INS-1E rat insulinoma cell lines.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Krebs-Ringer Bicarbonate (KRB) Buffer:
-
NaCl: 120 mM
-
KCl: 5 mM
-
MgCl₂: 1 mM
-
CaCl₂: 2.5 mM
-
NaHCO₃: 25 mM
-
Bovine Serum Albumin (BSA): 0.5%
-
HEPES (optional, for pH stability): 10 mM
-
Adjust pH to 7.4 with NaOH/HCl. The buffer should be freshly prepared and gassed with 95% O₂ / 5% CO₂ for 20-30 minutes before use.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in Dimethyl Sulfoxide (DMSO) and store at -20°C. Dilute to working concentrations in KRB buffer on the day of the experiment.
-
Glucose Solutions: Prepare sterile stock solutions of D-glucose in deionized water. Prepare KRB buffer with basal (e.g., 1.1 mM or 2.8 mM) and stimulatory (e.g., 16.7 mM) glucose concentrations.[3]
-
Insulin ELISA Kit: A commercially available kit for rat insulin measurement.
-
24-well cell culture plates.
-
Acid-Ethanol Solution: For cell lysis and insulin extraction (optional, for measuring total insulin content).
Experimental Workflow
Detailed Protocol
-
Cell Culture:
-
Seed BRIN-BD11 or INS-1E cells into a 24-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Culture the cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Pre-incubation:
-
On the day of the experiment, gently wash the cells twice with KRB buffer containing a basal glucose concentration (e.g., 1.1 mM or 2.8 mM).[3]
-
Add 1 mL of the same basal glucose KRB buffer to each well and pre-incubate for 1-2 hours at 37°C to allow the cells to return to a resting, non-secreting state.
-
-
Stimulation:
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the appropriate treatment solution to each well. The treatment groups should include:
-
Incubate the plate for 1 hour at 37°C.[3]
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.
-
Centrifuge the tubes at a low speed (e.g., 1000 x g for 5 minutes) to pellet any detached cells.
-
Transfer the clear supernatant to a new tube and store at -20°C or -80°C until the insulin ELISA is performed.
-
-
Insulin Quantification:
-
Thaw the collected supernatants on ice.
-
Perform the insulin ELISA according to the manufacturer's instructions. This typically involves incubating the samples and standards in antibody-coated microplate wells, followed by washing steps and the addition of an enzyme-linked secondary antibody and substrate for colorimetric detection.[6]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the insulin concentration in each sample using the standard curve generated from the ELISA.
-
Express the results as fold-change in insulin secretion relative to the basal glucose control.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
-
Data Presentation
The following tables summarize expected quantitative data from this compound-induced insulin secretion assays based on published literature.
Table 1: Dose-Dependent Effect of this compound on Insulin Secretion at Basal Glucose
| This compound Concentration (µM) | Fold-Increase in Insulin Secretion (vs. 1.1 mM Glucose Control) |
| 10 | ~1.2 |
| 50 | ~1.5 |
| 100 | ~1.8 |
| 200 | ~2.2 |
| 400 | ~2.4 |
Data adapted from studies on BRIN-BD11 cells.[4][5]
Table 2: Potentiation of Glucose-Stimulated Insulin Secretion by this compound
| Glucose Concentration (mM) | This compound Concentration (µM) | Fold-Increase in Insulin Secretion (vs. Basal Glucose) |
| 5.6 | 0 | ~1.3 |
| 5.6 | 200 | ~1.4 |
| 16.7 | 0 | ~1.6 |
| 16.7 | 200 | ~2.2 |
| 30.0 | 0 | ~1.9 |
| 30.0 | 200 | ~3.2 |
Data adapted from studies on BRIN-BD11 cells.[4][5]
Conclusion
The described in vitro static insulin secretion assay provides a robust and reliable method for quantifying the insulinotropic effects of this compound. This protocol can be adapted to screen other potential insulin secretagogues and to investigate the molecular mechanisms underlying insulin exocytosis. The provided data tables and diagrams serve as a reference for expected outcomes and a guide for experimental design and interpretation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
Application Note: Quantification of Nateglinide in Human Plasma via High-Performance Liquid Chromatography (HPLC)
Introduction
Nateglinide is an oral anti-diabetic agent used for the management of type 2 diabetes mellitus.[1] As a short-acting insulin (B600854) secretagogue, it stimulates the release of insulin from the pancreas.[2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring to ensure optimal dosing and patient safety. This document provides a comprehensive overview and a detailed protocol for a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound in plasma samples.
Principle of the Method
The method involves the isolation of this compound and an internal standard (IS) from human plasma, typically through protein precipitation, which is a simple and efficient sample clean-up technique.[3] The separated supernatant is then injected into an HPLC system. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a UV spectrophotometer at a specific wavelength.[1][3] Quantification is performed by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations.
Summary of Reported HPLC Methods
Various HPLC methods have been developed for the quantification of this compound in plasma. The following table summarizes the key parameters from several published studies to facilitate comparison.
| Sample Preparation | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV Wavelength) | Linearity Range | Limit of Quantitation (LOQ) | Reference |
| Protein Precipitation | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724) : 10mM Phosphate (B84403) Buffer (pH 3.0) (70:30 v/v) | 1.0 | 203 nm | 10 - 2500 ng/mL | 9.70 ng/mL | [3] |
| Protein Precipitation | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 10mM Phosphate Buffer (pH 2.5) (65:35 v/v) | 1.0 | 210 nm | 25 - 2000 ng/mL | - | [4] |
| Protein Precipitation | C18 | Water : Acetonitrile with 0.1% Trifluoroacetic acid | 1.0 | 280 nm | 0.39 - 200 µg/mL | - | [5] |
| Protein Precipitation | - | - | - | 210 nm | 0.1 - 20 µg/mL | 0.1 µg/mL | [1] |
| Liquid-Liquid Extraction | C8 (250 x 2.1 mm, 5 µm) | 65% Acetonitrile in water | 0.5 | 345 nm (Ex), 435 nm (Em) (Fluorescence) | 0.05 - 16.00 µg/mL | 0.05 µg/mL | [6] |
| Solid-Phase Extraction | C18 (100 x 4.6 mm, 5 µm) | 0.05% Formic Acid in Water : Methanol (B129727) (42:58 v/v) | 0.5 | 234 nm | 50 - 2000 ng/mL | 50 ng/mL | [7] |
| Vortex-Assisted DLLME | - | Phosphate Buffer (pH 2.5, 10 mM) : Acetonitrile (45:55 v/v) | 1.0 | - | 50 - 20,000 ng/mL | - | [8][9] |
DLLME: Dispersive Liquid-Liquid Microextraction
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.
Caption: Workflow for this compound Quantification in Plasma.
Detailed Experimental Protocol
This protocol details a validated RP-HPLC method using protein precipitation for sample clean-up.
1. Materials and Reagents
-
This compound reference standard
-
Gliclazide (or other suitable internal standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Ultrapure water
-
Drug-free human plasma
2. Instrumentation
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated micropipettes
3. Preparation of Solutions
-
Mobile Phase: Prepare a 10mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjust the pH to 3.0 using orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 30:70 (v/v) ratio.[3] Filter and degas the solution before use.
-
Stock Solutions: Accurately weigh and dissolve this compound and Gliclazide (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to create calibration standards.
-
Calibration Standards in Plasma: Spike appropriate amounts of the working standard solutions into drug-free plasma to obtain final concentrations covering the desired linear range (e.g., 10 to 2500 ng/mL).[3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).
4. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Gliclazide at a fixed concentration).
-
Add 600 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.[10][11][12]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
5. HPLC Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 10mM Phosphate Buffer (pH 3.0) (70:30 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: Approximately 10 minutes (or until both IS and analyte have eluted)
Method Validation Parameters
The described method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and reported performance data.
| Parameter | Description | Typical Acceptance Criteria | Reported Performance |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 | r = 0.9984 over 10-2500 ng/mL range.[3] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery within 85-115% (or 80-120% at LLOQ) | Mean recovery greater than 97.86%.[3] |
| Precision (Intra- & Inter-day) | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | % RSD (Relative Standard Deviation) ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision %RSD was below 1.32%.[3] |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention times of the analyte and IS. | The method was shown to be selective for this compound in rabbit plasma.[3] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. | LOQ was determined to be 9.70 ng/mL.[3] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 | LOD was determined to be 2.91 ng/mL.[3] |
The RP-HPLC method detailed in this document provides a simple, rapid, and reliable approach for the quantification of this compound in plasma samples.[3] The protein precipitation technique offers efficient sample clean-up with high recovery, and the chromatographic conditions allow for excellent separation and sensitive detection.[3] This method is well-suited for application in pharmacokinetic and bioequivalence studies in clinical and research settings.
References
- 1. Rapid and simple method for the analysis of this compound in human plasma using HPLC analysis with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yjes.researchcommons.org [yjes.researchcommons.org]
- 3. This compound quantification in rabbit plasma by HPLC: optimization and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of analytical method for the estimation of this compound in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Vortex-Assisted Dispersive Liquid-Liquid Microextraction Coupled with Deproteinization for Determination of this compound in Human Plasma Using HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. norlab.com [norlab.com]
- 12. a protein precipitation extraction method [protocols.io]
- 13. ijper.org [ijper.org]
Application Notes: Utilizing Nateglinide for the Study of KATP Channel Function in Isolated Pancreatic Islets
Introduction
Nateglinide is an amino acid derivative that stimulates insulin (B600854) secretion from pancreatic β-cells.[1][2] It belongs to the meglitinide (B1211023) class of drugs and is chemically distinct from sulfonylureas like glibenclamide and other insulin secretagogues like repaglinide (B1680517).[2][3] The primary mechanism of action for this compound involves the closure of ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[2][3][4] This action mimics the physiological effects of elevated intracellular ATP/ADP ratios that occur in response to increased blood glucose.[2][4][5]
The unique characteristics of this compound, including its rapid onset, short duration of action, and glucose-dependent activity, make it a valuable pharmacological tool for researchers studying the function and dynamics of KATP channels.[3][6][7] Unlike sulfonylureas, which have a prolonged effect, this compound's interaction with the KATP channel is more transient, allowing for the study of rapid channel kinetics.[6][8] Its effects are more pronounced in the presence of elevated glucose, providing a model to investigate glucose-sensing pathways that modulate KATP channel activity.[3][7]
These application notes provide detailed protocols for using this compound in key experimental models involving isolated pancreatic islets, including dynamic insulin secretion assays and electrophysiological measurements.
Signaling Pathway of this compound-Induced Insulin Secretion
This compound stimulates insulin release by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[5][6] This binding event induces the closure of the channel, reducing the outward flow of potassium ions. The resulting membrane depolarization leads to the opening of voltage-dependent calcium channels (VDCCs).[2][4][9] The subsequent influx of extracellular Ca2+ raises intracellular calcium concentrations, which triggers the exocytosis of insulin-containing granules.[2][4]
Experimental Protocols
Protocol 1: Isolation of Rat Pancreatic Islets
This protocol describes the standard enzymatic digestion and purification method for isolating islets of Langerhans from a rat pancreas.
Materials:
-
Liberase or Collagenase solution (e.g., 0.5 mg/ml)[4]
-
Ficoll density gradient solutions
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Culture medium: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin.
Procedure:
-
Anesthetize a male Sprague-Dawley rat (250-275 g) following institutional guidelines.[4]
-
Perfuse the pancreas through the common bile duct with cold HBSS, followed by Liberase/Collagenase solution to inflate the organ.
-
Excise the inflated pancreas and incubate it in a 37°C water bath for 15-20 minutes to allow for enzymatic digestion.
-
Stop the digestion by adding cold HBSS supplemented with serum.
-
Gently disrupt the digested tissue by shaking.
-
Wash and filter the islet suspension through a sterile mesh to remove undigested tissue.
-
Purify the islets from acinar and other cells using a discontinuous Ficoll density gradient centrifugation.[4]
-
Collect the purified islets from the interface between the Ficoll layers.
-
Wash the islets multiple times with sterile HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure high purity.
-
Culture the isolated islets in RPMI-1640 medium at 37°C in a 5% CO2 incubator for 24-48 hours before experimentation to allow for recovery.[4]
Protocol 2: Dynamic Insulin Secretion Assay (Islet Perifusion)
This protocol allows for the measurement of the kinetics of insulin release from isolated islets in response to this compound and other secretagogues.
Materials:
-
Perifusion system (e.g., low-pressure liquid chromatography system with peristaltic pumps)[10]
-
Islet perifusion chambers (1 mL)[10]
-
Fraction collector[10]
-
Modified Krebs-Ringer Buffer (MKRB) with varying glucose concentrations (e.g., 1 mM for basal, 16.8 mM for stimulation)[11]
-
This compound stock solution (dissolved in DMSO, then diluted in MKRB)
-
Insulin ELISA kit
Procedure:
-
System Setup: Prime the perifusion system with MKRB containing a low glucose concentration (e.g., 1 mM) at a constant flow rate (e.g., 100-200 µL/min) and maintain the temperature at 37°C.[11][12]
-
Islet Loading: Place a cohort of size-matched islets (e.g., 200 islet equivalents, IEQ) into each perifusion chamber.[11]
-
Equilibration: Perifuse the islets with low-glucose MKRB for at least 60 minutes to establish a stable basal insulin secretion rate.[11]
-
Basal Collection: Begin collecting fractions every 1-2 minutes while continuing the low-glucose perifusion to measure basal insulin release.[11]
-
Stimulation: Switch the perifusion medium to one containing the desired concentration of this compound (e.g., 10 µM) and/or a stimulating glucose concentration (e.g., 16.7 mM).
-
Stimulation Collection: Continue collecting fractions throughout the stimulation period to capture the dynamic insulin response.
-
Washout: Switch the medium back to low-glucose MKRB to observe the reversal of this compound's effect.
-
Positive Control: At the end of the experiment, perifuse with a depolarizing agent like 30 mM KCl to measure the maximal insulin secretory capacity.[13]
-
Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA or radioimmunoassay (RIA).[11][14]
-
Data Normalization: Express insulin secretion as ng/islet/min or as a fold-change over the basal secretion rate (Stimulation Index).[11]
Protocol 3: Electrophysiological Measurement of KATP Channel Activity (Patch-Clamp)
This protocol outlines the whole-cell patch-clamp technique to directly measure this compound's effect on KATP channel currents in single β-cells.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: (in mM) 135 NaCl, 4 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 5 glucose; pH 7.2.[13]
-
Intracellular (pipette) solution: (in mM) 140 KCl, 11 EGTA, 10 HEPES; pH 7.2.[13]
-
Diazoxide (B193173) (KATP channel opener) to measure maximal current.[4][6]
-
This compound stock solution.
Procedure:
-
Cell Preparation: Use islets isolated as per Protocol 1. Dissociate the islets into single cells by gentle enzymatic treatment (e.g., with protease) and plate them on glass coverslips. Allow cells to adhere for 2-5 days.[4]
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.[13]
-
Recording Setup: Place a coverslip with adherent β-cells (identified by their size, >10 µm diameter) into the recording chamber on the microscope stage and perfuse with the extracellular solution.[4]
-
Seal Formation: Approach a single β-cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This allows electrical access to the entire cell membrane.
-
Current Measurement: Clamp the cell membrane potential at a fixed voltage (e.g., -70 mV). To measure KATP currents specifically, it is common to first apply a KATP channel opener like diazoxide (100 µM) to activate a large outward current.[6]
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound. Record the inhibition of the diazoxide-induced KATP current.[6]
-
Data Acquisition: Record the current traces before, during, and after this compound application. The percentage of current inhibition reflects this compound's blocking effect on the KATP channels.
-
Analysis: Calculate the IC50 value by testing a range of this compound concentrations and fitting the data to a dose-response curve.
Data Presentation: Comparative Effects of KATP Channel Inhibitors
This compound's interaction with the KATP channel is distinct from that of sulfonylureas (e.g., Glibenclamide) and the other meglitinide, Repaglinide. These differences are critical for interpreting experimental results.
Table 1: Comparison of this compound, Glibenclamide, and Repaglinide.
| Parameter Measured | Assay System | This compound | Glibenclamide | Repaglinide |
|---|---|---|---|---|
| KATP Channel Inhibition (IC50) [6] | Intact Rat β-cells | 7.4 ± 0.2 µM | 16.6 ± 0.3 nM | 5.0 ± 1.4 nM |
| Receptor Binding Potency [1][6] | RIN-m5F Cell Membranes | Lower | Highest | High |
| Rate of Release from Receptor [6] | Membrane Preparations | Fast (seconds) | Slow (minutes) | Slow (minutes) |
| Rate of KATP Channel Inhibition [1][6] | Intact Rat β-cells | Rapid | Rapid | Slower |
| Rate of Reversal of Inhibition [1][6] | Intact Rat β-cells | Rapid | Slower | Slowest |
| Duration of Action [3][6] | In vivo / ex vivo | Short | Long | Long |
References
- 1. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A review of this compound in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term effects of glibenclamide and this compound upon pancreatic islet function in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance [mdpi.com]
- 10. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]
- 11. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 13. Decreased KATP Channel Activity Contributes to the Low Glucose Threshold for Insulin Secretion of Rat Neonatal Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
Nateglinide: A Tool for Investigating Postprandial Hyperglycemia
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin (B600854) secretagogue utilized in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic action is the reduction of postprandial glucose excursions, making it a valuable pharmacological tool for studying the mechanisms of mealtime insulin release and the pathophysiology of postprandial hyperglycemia.[3][4] Unlike sulfonylureas, this compound exhibits a unique "fast on-fast off" kinetic profile at the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, leading to a rapid but short-lived insulinotropic effect that mimics the physiological early-phase insulin secretion.[5] These characteristics, combined with its glucose-dependent action, minimize the risk of prolonged hyperinsulinemia and hypoglycemia, rendering it a selective agent for targeting meal-induced hyperglycemia.[1][6]
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in the study of postprandial hyperglycemia.
Mechanism of Action
This compound exerts its glucose-lowering effect by modulating the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][7] These channels are composed of two subunits: the inwardly rectifying potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).[8]
The binding of this compound to the SUR1 subunit induces closure of the KATP channel.[9] This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium.[1][8] Elevated intracellular calcium concentrations trigger the exocytosis of insulin-containing granules, leading to a rapid pulse of insulin secretion.[4][8] A key feature of this compound's action is its glucose dependency; its insulinotropic effect is more pronounced at higher glucose concentrations and diminishes at lower glucose levels, thereby reducing the risk of hypoglycemia.[1][7]
Signaling Pathway
Caption: this compound's mechanism of action in pancreatic β-cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (KATP Channel Inhibition) | 100 nM | Kir6.2/SUR1 channels in COS-1 cells | [9] |
| IC50 ([3H]glibenclamide binding) | 8 µM | SUR1 expressed in COS-1 cells | [9] |
| Relative Potency (KATP Channel Inhibition) | repaglinide (B1680517) > glibenclamide > this compound | Rat pancreatic β-cells | [10] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Population | Reference |
| Bioavailability | ~73% | Healthy subjects | [3][7] |
| Time to Peak Concentration (Tmax) | < 1 hour | Patients with Type 2 Diabetes | [7] |
| Elimination Half-life (t1/2) | ~1.5 - 2.8 hours | Healthy and renally impaired subjects | [11] |
| Metabolism | Primarily by CYP2C9 (70%) and CYP3A4 (30%) | In vitro human liver microsomes | [2][7] |
| Excretion | Primarily renal (as metabolites) | Healthy subjects | [2] |
Table 3: Clinical Efficacy of this compound in Lowering Postprandial Glucose
| Study Population | This compound Dose | Comparator | Key Findings | Reference |
| Patients with Type 2 Diabetes | 120 mg three times daily | Placebo | Significantly reduced postprandial glycemia (P<0.001). | [12] |
| Patients with Type 2 Diabetes | 120 mg before meals | Gliclazide/Metformin | Better postprandial glucose control with this compound combination. | [13] |
| Patients with Type 2 Diabetes | 30, 60, or 120 mg with meals | Placebo | Dose-dependent reduction in placebo-adjusted HbA1c (-0.26% to -0.39%) and FPG (-0.51 to -0.73 mmol/liter). | [6] |
| Patients with Type 2 Diabetes | 120 mg before meals | Repaglinide/Metformin | Repaglinide/metformin showed greater reductions in HbA1c and FPG. | [14] |
| Drug-naïve Chinese patients with T2DM | 120 mg three times daily | Acarbose 50 mg three times daily | Comparably effective in reducing postprandial glycemic excursions. | [15] |
Experimental Protocols
In Vitro Protocol: Electrophysiological Recording of KATP Channel Activity
This protocol is adapted from patch-clamp studies investigating the effect of this compound on KATP channels in pancreatic β-cells.
Objective: To measure the inhibitory effect of this compound on KATP channel currents.
Materials:
-
Isolated pancreatic β-cells (e.g., from rat or human islets)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: (in mM) 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 3 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: (in mM) 107 KCl, 1.2 MgCl2, 1 CaCl2, 10 EGTA, 5 HEPES, 0.1 Na-GTP, 0.1 Na-ATP (pH adjusted to 7.2 with KOH).
-
This compound stock solution (in DMSO) and dilutions.
Procedure:
-
Isolate pancreatic β-cells using standard collagenase digestion and purification methods.
-
Plate the isolated β-cells on glass coverslips and allow them to adhere.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single β-cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply voltage ramps (e.g., from -120 mV to +60 mV over 500 ms) to elicit KATP channel currents.
-
Record baseline KATP currents in the absence of this compound.
-
Perfuse the bath with the extracellular solution containing varying concentrations of this compound.
-
Record the KATP currents at each this compound concentration, allowing for steady-state inhibition to be reached.
-
Wash out the drug to observe the reversal of the inhibitory effect.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., -90 mV) and calculate the percentage of inhibition for each this compound concentration to determine the IC50.
Caption: Workflow for in vitro patch-clamp experiments.
In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This protocol provides a general framework for assessing the effect of this compound on glucose tolerance in mice or rats.
Objective: To evaluate the impact of this compound on post-challenge glucose excursions.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage 15-30 minutes before the glucose challenge.
-
At time 0, administer a glucose bolus (2 g/kg body weight) orally via gavage.
-
Collect blood samples from the tail vein at 0 (pre-glucose), 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations immediately using a glucometer.
-
Plot the blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of this compound.
Caption: Workflow for in vivo Oral Glucose Tolerance Test (OGTT).
Clinical Study Protocol: Standardized Meal Test
This protocol outlines a typical design for a clinical trial investigating the effect of this compound on postprandial glucose and insulin levels in human subjects.
Objective: To assess the efficacy of this compound in reducing postprandial glycemic excursions and stimulating insulin secretion in response to a standardized meal.
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
Participants: Adults with type 2 diabetes mellitus.
Procedure:
-
Screen and enroll eligible participants based on inclusion/exclusion criteria (e.g., HbA1c levels, current medications).
-
Participants undergo a washout period for any existing oral antidiabetic medications.
-
On separate study days, separated by a washout period, participants are randomized to receive a single dose of this compound (e.g., 120 mg) or placebo 10-15 minutes before a standardized meal.
-
The standardized meal should have a fixed composition of carbohydrates, protein, and fat.
-
Collect blood samples at baseline (pre-dose) and at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after meal ingestion.
-
Analyze plasma samples for glucose and insulin concentrations.
-
Primary endpoints may include the change in postprandial glucose AUC and peak postprandial glucose.
-
Secondary endpoints may include insulin AUC and the insulinogenic index.
Caption: Workflow for a clinical standardized meal test.
Conclusion
This compound's distinct pharmacological profile makes it an invaluable tool for researchers and drug development professionals investigating the mechanisms of postprandial hyperglycemia and the dynamics of insulin secretion. The protocols and data presented here provide a comprehensive resource for designing and interpreting experiments aimed at elucidating the role of early-phase insulin release in glucose homeostasis and exploring novel therapeutic strategies for the management of type 2 diabetes.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in renally impaired diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus - medtigo Journal [journal.medtigo.com]
- 13. A review of this compound in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. meddatax.com [meddatax.com]
Application Notes: Evaluating the Cytotoxic Effects of Nateglinide on A2780 Ovarian and LNCaP Prostate Cancer Cell Lines
Abstract
This document provides a comprehensive protocol for assessing the in-vitro cytotoxic effects of Nateglinide, an oral hypoglycemic agent, on the human ovarian carcinoma cell line A2780 and the human prostate adenocarcinoma cell line LNCaP. This compound's primary mechanism involves the closure of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells[1][2][3]. Given that KATP channels are also expressed in various cancer cells and are implicated in regulating proliferation and survival, investigating this compound's impact on cancer cell viability is a pertinent area of research[4][5][6][7]. This protocol details the cell culture, drug treatment, and a colorimetric MTT assay for the quantitative assessment of cell viability.
Introduction
This compound is an amino acid derivative clinically used to treat type 2 diabetes mellitus by stimulating rapid, short-term insulin (B600854) secretion[1][2]. Its mechanism of action is the selective blockage of ATP-sensitive potassium (KATP) channels on pancreatic β-cells, leading to membrane depolarization, calcium influx, and insulin exocytosis[1][3]. Interestingly, KATP channels are not exclusive to the pancreas and have been identified in various other tissues, including cancer cells[4][6]. The expression of these channels in tumors suggests they may play a role in cancer pathophysiology, potentially by linking cellular metabolic states to electrical activity, thereby influencing cell proliferation and survival[4][5][7].
Recent studies have begun to explore the effects of antidiabetic drugs on cancer cell viability. A study has shown that this compound can decrease the viability of A2780 and LNCaP cells, particularly at high concentrations, and may induce DNA damage[8]. This suggests a potential off-target anti-cancer property.
This application note provides a detailed, step-by-step protocol to evaluate the dose-dependent effects of this compound on the viability of A2780 ovarian cancer cells and LNCaP prostate cancer cells using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
Cell Lines:
-
A2780 (Human ovarian carcinoma)
-
LNCaP (Human prostate adenocarcinoma)
-
-
Media and Reagents:
-
For A2780: RPMI-1640 medium[9][10][11], supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For LNCaP: RPMI-1640 medium[12][13][14], supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in sterile PBS)[15]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom cell culture plates
-
T-75 cell culture flasks
-
Centrifuge
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Sterile pipette tips and serological pipettes
-
Sterile conical tubes (15 mL and 50 mL)
-
Experimental Protocols
A2780 Cell Line:
-
Culture A2780 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 70-80% confluency.[9]
-
To passage, wash the cell monolayer with sterile PBS, add 2-3 mL of 0.25% Trypsin-EDTA, and incubate for 5-15 minutes until cells detach.[10] Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating into new flasks at a 1:3 to 1:6 split ratio.[10]
LNCaP Cell Line:
-
Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][13][16]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[13]
-
LNCaP cells grow in aggregates and are weakly adherent.[13][16] Change the medium twice a week.[12]
-
To passage (at ~80% confluency), rinse with PBS, add 1-2 mL of 0.25% Trypsin-EDTA, and incubate for 3-12 minutes.[12][13] Avoid agitation.[13] Neutralize with complete medium, gently pipette to break up clumps, centrifuge, and resuspend in fresh medium for plating at a 1:3 to 1:6 split ratio.[14]
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving it in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Subsequent dilutions should be made in the complete culture medium immediately before use. The final DMSO concentration in the culture wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
// Styling Harvest [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [fillcolor="#34A853", fontcolor="#FFFFFF"]; } } Caption: Workflow for the this compound cell viability MTT assay.
-
Cell Seeding: Trypsinize and count the A2780 and LNCaP cells. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plates overnight to allow for cell attachment and recovery.
-
Drug Treatment: The next day, remove the medium. Add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0, 1, 10, 100, 500, 1000 µM) to the wells.[8] Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest this compound dose.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. A 24-hour incubation period has been previously reported.[8]
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours.[17][18] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a suitable software package (e.g., GraphPad Prism).
Data Presentation
The quantitative results from the cell viability assay should be summarized in tables for clear interpretation and comparison between the two cell lines.
Table 1: Effect of this compound on A2780 Cell Viability after 24h Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.152 | 0.085 | 100.0% |
| 1 | 1.148 | 0.091 | 99.7% |
| 10 | 1.135 | 0.088 | 98.5% |
| 100 | 1.098 | 0.079 | 95.3% |
| 500 | 0.954 | 0.065 | 82.8% |
| 1000 | 0.781 | 0.059 | 67.8% |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on LNCaP Cell Viability after 24h Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle) | 0.988 | 0.072 | 100.0% |
| 1 | 0.991 | 0.075 | 100.3% |
| 10 | 0.975 | 0.068 | 98.7% |
| 100 | 0.943 | 0.061 | 95.4% |
| 500 | 0.812 | 0.055 | 82.2% |
| 1000 | 0.659 | 0.048 | 66.7% |
Note: Data are hypothetical and for illustrative purposes only. A previous study noted a significant decrease in viability for both cell lines only at the 1000 µM concentration[8].
Putative Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KATP [label="KATP Channel\n(Plasma Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VDCC [label="Voltage-Gated\nCa²⁺ Channels", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> KATP [label="Inhibits", fontcolor="#5F6368"]; KATP -> Depolarization [label="Leads to", fontcolor="#5F6368"]; Depolarization -> VDCC [label="Activates", fontcolor="#5F6368"]; VDCC -> Ca_Influx [label="Mediates", fontcolor="#5F6368"]; Ca_Influx -> ER_Stress [label="Induces", fontcolor="#5F6368"]; ER_Stress -> Apoptosis [label="Triggers", fontcolor="#5F6368"]; } } Caption: Putative pathway for this compound-induced cytotoxicity.
This compound's canonical mechanism involves inhibiting KATP channels[1][3]. In non-pancreatic cells, this inhibition can lead to membrane depolarization. This may, in turn, activate voltage-gated calcium channels, leading to an influx of extracellular calcium. A sustained increase in intracellular calcium can induce endoplasmic reticulum (ER) stress, a condition known to trigger apoptotic cell death pathways. This represents a plausible, though hypothetical, mechanism for the observed reduction in cell viability in A2780 and LNCaP cells at high this compound concentrations.
Conclusion
This document outlines a standardized and reproducible methodology for assessing the cytotoxic potential of this compound against A2780 and LNCaP cancer cell lines. By following this protocol, researchers can generate robust dose-response data to determine the IC50 values and further investigate the potential anti-proliferative effects of this antidiabetic drug. The provided hypothetical data and pathway diagram serve as a framework for result interpretation and further mechanistic studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A2780 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 10. bcrj.org.br [bcrj.org.br]
- 11. A2780 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. lncap.com [lncap.com]
- 14. LNCaP Cell Line - Creative Biogene [creative-biogene.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. broadpharm.com [broadpharm.com]
- 18. atcc.org [atcc.org]
- 19. MTT assay based inhibition analysis of A2780 cells proliferation using Mollugo nudicaulis Lam. extract with CXCR4 and HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comet Assay for Assessing Nateglinide-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Comet Assay
The single cell gel electrophoresis (SCGE) or "comet assay" is a sensitive and rapid method for detecting DNA damage at the level of individual eukaryotic cells.[1][2][3] This technique is widely used in genotoxicity testing, human biomonitoring, and research on DNA damage and repair.[1][3][4] The principle of the comet assay is based on the migration of DNA fragments in an agarose (B213101) matrix under electrophoretic conditions.[2] When cells with damaged DNA are lysed and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the extent of DNA damage.
The alkaline version of the comet assay (pH >13) is the most commonly used variant and is particularly effective for detecting single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[5] This makes it a valuable tool for assessing the genotoxic potential of various compounds, including pharmaceuticals.[4][5]
Application for Assessing Nateglinide-Induced DNA Damage
This compound is an oral antidiabetic drug used for the treatment of type 2 diabetes. Its primary mechanism of action involves stimulating insulin (B600854) secretion from pancreatic beta cells by blocking ATP-sensitive potassium (K-ATP) channels.[6][7][8] While effective in glycemic control, it is crucial to evaluate the potential genotoxicity of pharmaceuticals.
Recent studies have utilized the comet assay to investigate the DNA-damaging effects of this compound on various cell lines. These studies are essential for understanding the drug's safety profile and potential off-target effects. The comet assay provides a quantitative measure of DNA damage, allowing for the assessment of genotoxicity at different concentrations of the drug.
Data on this compound-Induced DNA Damage
A study by Oz et al. (2023) investigated the cytotoxic and genotoxic effects of this compound on human ovarian (A2780), prostate (LNCaP), and colon (Caco-2) cancer cell lines. The comet assay was used to quantify DNA damage after 24 hours of exposure to different concentrations of this compound. The results indicated that this compound induced DNA damage in a concentration-dependent manner in these cell lines.
Table 1: this compound-Induced DNA Damage in Human Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Comet Tail Length (µm) (Mean ± SD) | Comet Tail Moment (Arbitrary Units) (Mean ± SD) |
| A2780 | Control | 5.23 ± 0.87 | 1.89 ± 0.34 |
| 1 | 6.15 ± 1.02 | 2.23 ± 0.41 | |
| 10 | 8.45 ± 1.33 | 3.56 ± 0.58 | |
| 100 | 12.87 ± 2.11 | 6.78 ± 1.12 | |
| 1000 | 18.92 ± 3.01 | 11.45 ± 2.03 | |
| LNCaP | Control | 4.98 ± 0.76 | 1.76 ± 0.29 |
| 1 | 5.88 ± 0.91 | 2.01 ± 0.35 | |
| 10 | 7.99 ± 1.21 | 3.12 ± 0.51 | |
| 100 | 11.54 ± 1.98 | 5.99 ± 1.01 | |
| 1000 | 16.76 ± 2.87 | 9.87 ± 1.87 | |
| Caco-2 | Control | 5.54 ± 0.92 | 2.01 ± 0.38 |
| 1 | 6.76 ± 1.11 | 2.54 ± 0.45 | |
| 10 | 9.12 ± 1.45 | 4.01 ± 0.67 | |
| 100 | 14.21 ± 2.34 | 7.89 ± 1.32 | |
| 1000 | 20.11 ± 3.21 | 13.21 ± 2.43 |
Data summarized from Oz et al. (2023). The study reported statistically significant increases in tail length and tail moment with increasing this compound concentrations (p<0.05).
Experimental Protocol: Alkaline Comet Assay
This protocol provides a detailed methodology for assessing this compound-induced DNA damage in cultured cells using the alkaline comet assay.
4.1. Materials and Reagents
-
Cell Culture:
-
Appropriate cell line (e.g., A2780, LNCaP, Caco-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
-
This compound Stock Solution:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
-
Comet Assay Reagents:
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Microscope slides (frosted)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)
-
-
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Horizontal gel electrophoresis tank with power supply
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
-
4.2. Experimental Procedure
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should be included.
-
Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to attach overnight.
-
Replace the medium with the this compound-containing medium or vehicle control medium and incubate for the desired exposure time (e.g., 24 hours).
-
-
Slide Preparation:
-
Prepare 1% NMP agarose in PBS and coat clean microscope slides with a thin layer. Let them air dry.
-
-
Cell Harvesting and Embedding:
-
After treatment, wash the cells with cold PBS.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.5% LMP agarose (at 37°C) in a 1:10 ratio (v/v).
-
Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Place the slides on a cold flat surface for 5-10 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are fully submerged.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with the neutralization buffer.
-
Stain the slides with a fluorescent DNA dye (e.g., add 50 µL of SYBR Green solution) and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using a specialized comet assay software to quantify DNA damage. Key parameters include:
-
Tail Length: The length of the comet tail.
-
% DNA in Tail: The percentage of DNA that has migrated into the tail.
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.
-
-
Visualizations
References
- 1. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21stcenturypathology.com [21stcenturypathology.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Impact of Nateglinide on Glycated Insulin
Introduction
Nateglinide is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class, used for managing type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves stimulating insulin release from pancreatic β-cells by closing ATP-dependent potassium (K-ATP) channels, which leads to cell depolarization and insulin exocytosis.[1][2][3] This action is glucose-dependent, making it particularly effective at controlling postprandial hyperglycemia with a reduced risk of hypoglycemia compared to some other insulin secretagogues.[2][4]
In hyperglycemic conditions, insulin can undergo a non-enzymatic reaction with glucose, a process known as glycation.[5] This modification can occur within pancreatic β-cells before secretion.[6][7] The resulting "glycated insulin" has been shown to have impaired biological activity, potentially contributing to the insulin resistance observed in diabetes.[6][8][9] Studies have indicated that this compound treatment can reduce the plasma levels of glycated insulin, suggesting it may preferentially promote the release of more bioactive, native insulin.[8][10] This finding is significant as it implies this compound's therapeutic effect may extend beyond simply increasing total insulin secretion to improving the quality of the secreted insulin.[8]
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound on the formation, secretion, and biological activity of glycated insulin. The protocols outlined below cover in vitro glycation of insulin, analytical methods for its quantification, and cell-based assays to assess its functional consequences.
Core Signaling Pathway: this compound's Mechanism of Action
This compound stimulates insulin secretion by targeting the pancreatic β-cell. The drug binds to and blocks the ATP-sensitive potassium (K-ATP) channels, mimicking the effect of a high ATP/ADP ratio that occurs after glucose metabolism. This channel closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream.[1][3]
General Experimental Workflow
The overall experimental design involves three main stages: preparation and quantification of glycated insulin, cell culture and treatment, and finally, bioactivity assessment. This workflow allows for a systematic investigation, from generating the necessary reagents to measuring the functional outcomes in a controlled cellular environment.
Detailed Experimental Protocols
Protocol 1: In Vitro Preparation of Glycated Insulin
This protocol describes the non-enzymatic glycation of human insulin in vitro to generate the necessary experimental material.
Materials:
-
Recombinant Human Insulin
-
D-Glucose
-
Sodium Phosphate (B84403) Buffer (10 mmol/L, pH 7.4)
-
Sodium borohydride (B1222165) (NaBH₃CN)
-
Acetic Acid (0.5 mol/L)
-
Sterile, pyrogen-free water
-
Incubator at 37°C
-
Dialysis tubing (e.g., 3 kDa MWCO)
-
Lyophilizer
Methodology:
-
Insulin Solution: Prepare a 100 µg/mL solution of human insulin in 10 mmol/L sodium phosphate buffer (pH 7.4).
-
Control Preparation: For the non-glycated control, incubate an aliquot of the insulin solution under the same conditions as the treatment group but without the addition of D-glucose.
-
Glycation Reaction: To the remaining insulin solution, add D-glucose to a final concentration of 220 mmol/L. Add a 1,000-fold molar excess of the reducing agent NaBH₃CN.[6]
-
Incubation: Incubate both the glucose-containing (glycated) and control solutions for 24 hours at 37°C with gentle agitation.[6]
-
Termination: Stop the reaction by adding 0.5 mol/L acetic acid to lower the pH to approximately 4.0.[6]
-
Purification:
-
Dialyze the solutions extensively against sterile water at 4°C to remove unreacted glucose, reducing agent, and buffer salts.
-
Use a dialysis membrane with a molecular weight cutoff appropriate for insulin (e.g., 3 kDa).
-
-
Lyophilization: Freeze-dry (lyophilize) the purified glycated and control insulin preparations.
-
Storage: Store the lyophilized aliquots at -20°C until use.[6] Before use in cell culture, reconstitute in an appropriate sterile buffer and test for sterility.
Protocol 2: Analytical Quantification of Glycated Insulin
This protocol outlines the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify glycated insulin from its native form.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Prepared samples of native and glycated insulin
-
Insulin standard of known concentration
Methodology:
-
Sample Preparation: Reconstitute lyophilized insulin samples in Mobile Phase A.
-
HPLC Program:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject the sample onto the column.
-
Elute the proteins using a linear gradient of Mobile Phase B (e.g., from 5% to 65% over 45 minutes).
-
-
Detection: Monitor the column effluent at a wavelength of 214 nm or 280 nm.
-
Analysis:
-
Native insulin and glycated insulin will elute at different retention times. Glycated insulin typically elutes slightly earlier than native insulin.[6]
-
Identify the peaks corresponding to each form by comparing the chromatograms of the control and glycated preparations.
-
Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve generated with known concentrations of native insulin.[6]
-
Mass spectrometry (ESI-MS) can be coupled to the HPLC to confirm the identity of the peaks by their mass-to-charge ratio. Native insulin has a molecular weight of ~5808 Da, while monoglycated insulin will show an increase of ~162 Da.[6][9]
-
Protocol 3: Cell-Based Bioactivity Assay
This protocol assesses the biological activity of native versus glycated insulin and the effect of this compound in an insulin-responsive cell line, such as HepG2 (human liver carcinoma) or differentiated C2C12 myotubes (mouse muscle).
Materials:
-
HepG2 or C2C12 cells
-
Appropriate cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Serum-free medium for starvation
-
Native and glycated insulin stocks
-
This compound solution
-
2-deoxy-D-[³H]glucose for glucose uptake assay
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IR, anti-total-IR, and appropriate secondary antibodies.
Methodology:
-
Cell Culture: Culture cells to ~80% confluency in standard growth medium. For C2C12, differentiate myoblasts into myotubes by switching to a low-serum medium.
-
Serum Starvation: Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Treatment Groups:
-
Vehicle Control (no insulin)
-
Native Insulin (e.g., 100 nM)
-
Glycated Insulin (e.g., 100 nM)
-
Native Insulin + this compound (at a relevant concentration, e.g., 100 µM)
-
Glycated Insulin + this compound (e.g., 100 µM)
-
This compound alone
-
-
Incubation: Treat the cells with the respective compounds for a short period (e.g., 15-30 minutes) to observe acute signaling events.
-
Endpoint Analysis:
-
Glucose Uptake Assay: After treatment, measure the rate of 2-deoxy-D-[³H]glucose uptake as a direct functional readout of insulin action.[11]
-
Western Blotting:
-
Immediately after treatment, wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of key signaling proteins like Akt and the insulin receptor (IR).[12][13]
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Insulin Signaling Pathway and Point of Action
Insulin initiates its effects by binding to the insulin receptor (IR), triggering a cascade of phosphorylation events. A key pathway is the PI3K/Akt pathway, which is crucial for metabolic actions like glucose uptake. Glycated insulin is expected to be less effective at initiating this cascade, leading to reduced downstream signaling and impaired glucose uptake.[5]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Plasma Glucose and Insulin Species
This table summarizes clinical data adapted from a study by Lindsay et al. (2003), demonstrating the in vivo effects of this compound.[8]
| Parameter | Placebo (AUC) | This compound (120 mg) (AUC) | % Change with this compound | P-value |
| Plasma Glucose | Baseline | -9% | 0.005 | |
| Glycated Insulin | Baseline | -38% | 0.047 | |
| Total Insulin | Baseline | +36% | 0.005 | |
| C-Peptide | Baseline | +25% | 0.007 | |
| AUC: Area Under the Curve over 225 minutes post-oral glucose tolerance test. |
Table 2: Hypothetical Bioactivity of Insulin Species in a Cell-Based Assay
This table presents expected outcomes from the cell-based bioactivity protocol.
| Treatment Group | Relative Glucose Uptake (%) | Relative Akt Phosphorylation (%) |
| Vehicle Control | 100% | 100% |
| Native Insulin (100 nM) | 250% | 450% |
| Glycated Insulin (100 nM) | 145% | 210% |
| Native Insulin + this compound | 255% | 460% |
| Glycated Insulin + this compound | 150% | 215% |
| Data are expressed as a percentage relative to the vehicle control group. This compound is not expected to directly alter the insulin signaling pathway itself. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Effects of this compound on the secretion of glycated insulin and glucose tolerance in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demonstration of glycated insulin in human diabetic plasma and decreased biological activity assessed by euglycemic-hyperinsulinemic clamp technique in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus - medtigo Journal [journal.medtigo.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. fda.gov [fda.gov]
- 13. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating Nateglinide's Effect on Cardiovascular KATP Channels using the Patch-Clamp Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the effects of Nateglinide, an antidiabetic agent, on ATP-sensitive potassium (KATP) channels in the cardiovascular system using the patch-clamp technique. This method allows for the direct measurement of ion channel activity and is crucial for assessing the selectivity and potential cardiovascular safety of drugs targeting KATP channels.
Introduction
This compound is a meglitinide-class drug that stimulates insulin (B600854) secretion by closing KATP channels in pancreatic β-cells.[1][2][3][4] However, KATP channels are also present in cardiovascular tissues, including cardiac myocytes and vascular smooth muscle cells, where they play a cardioprotective role.[5][6][7][8] Therefore, it is essential to evaluate the effect of this compound on these channels to understand its cardiovascular risk profile. The patch-clamp technique is the gold-standard method for such investigations, offering high-resolution recording of ion channel currents.[9][10][11][12]
This document outlines the whole-cell patch-clamp protocol to determine the inhibitory concentration (IC50) of this compound on cardiovascular KATP channels and provides a framework for comparative analysis with other KATP channel modulators.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on KATP channels from different cardiovascular tissues compared to pancreatic β-cells. This data is critical for assessing the tissue selectivity of the drug.
| Tissue/Cell Type | KATP Channel Subunits (Typical) | This compound IC50 | Comparative IC50 (Repaglinide) | Comparative IC50 (Glyburide) | Reference |
| Rat Pancreatic β-cells | Kir6.2/SUR1 | 7.4 µM | 5.0 nM | 16.6 nM | [1][5] |
| Porcine Coronary Artery (Smooth Muscle) | Kir6.1/SUR2B | 2.3 mM | ~85 nM (calculated 17-fold less potent than in β-cells) | 46.8 nM | [1][5] |
| Rat Aorta (Smooth Muscle) | Kir6.1/SUR2B | 0.3 mM | ~80 nM (calculated 16-fold less potent than in β-cells) | 38.8 nM | [1][5] |
| Rat Cardiac Myocytes | Kir6.2/SUR2A | Inhibition observed at 15 µM (39 ± 2% inhibition) | Inhibition observed at 10 nM (66 ± 10% inhibition) | Inhibition observed at 30 nM (55 ± 4% inhibition) | [5] |
Note: The IC50 for rat cardiac myocytes was not explicitly determined in the cited study, but the percentage of inhibition at a specific concentration is provided.
Experimental Protocols
This section details the methodology for investigating the effect of this compound on cardiovascular KATP channels using the whole-cell patch-clamp technique.
Cell Preparation
-
Cardiac Myocytes: Isolate single ventricular myocytes from adult rat hearts using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase).[9]
-
Vascular Smooth Muscle Cells: Isolate smooth muscle cells from porcine coronary arteries or rat aorta via enzymatic digestion.[5]
-
Plate the isolated cells on glass coverslips and culture for a short period to allow for attachment before electrophysiological recording.
Solutions
-
Bath Solution (Extracellular):
-
140 mM KCl
-
5 mM NaCl
-
2 mM MgCl2
-
10 mM HEPES
-
2 mM CaCl2
-
5 mM Glucose
-
pH adjusted to 7.4 with KOH
-
-
Pipette Solution (Intracellular):
-
140 mM KCl
-
5 mM NaCl
-
2 mM MgCl2
-
10 mM HEPES
-
0.1 mM CaCl2
-
0.6 mM EGTA
-
2 mM Na2UDP
-
0.5 mM K2ATP (for vascular cells) or 2 mM K2ATP (for β-cells)
-
pH adjusted to 7.4 with KOH
-
-
Drug Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the bath solution on the day of the experiment.
Electrophysiological Recording
-
Configuration: Use the whole-cell configuration of the patch-clamp technique.[5][13]
-
Equipment: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are required.[10][14]
-
Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the bath solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
To elicit KATP currents, apply a voltage ramp from -120 mV to +40 mV over 1.5 seconds for vascular smooth muscle cells. For cardiac myocytes, a voltage ramp from +60 mV to -100 mV can be used after a depolarizing prepulse to inactivate other channels.[5]
-
To activate KATP channels, a channel opener like cromakalim (B1669624) (for cardiovascular cells) or diazoxide (B193173) (for β-cells) can be added to the bath solution.[5]
-
Once a stable baseline KATP current is established, perfuse the chamber with bath solutions containing increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state effect is reached.
-
Perform a washout with the control bath solution to check for reversibility of the drug effect.
-
Data Analysis
-
Measure the amplitude of the KATP current at a specific voltage (e.g., -90 mV for vascular smooth muscle cells and +56 mV for cardiac myocytes) for each this compound concentration.[5]
-
Normalize the current at each concentration to the maximal current recorded in the presence of the KATP channel opener.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to a logistic equation (e.g., Hill equation) to determine the IC50 value.
Visualizations
Signaling Pathway of KATP Channel Regulation
Caption: Signaling pathway of KATP channel regulation.
Experimental Workflow for Patch-Clamp Analysis
References
- 1. Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Impact of this compound on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus - medtigo Journal [journal.medtigo.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac KATP channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nateglinide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with nateglinide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its poor water solubility is a significant hurdle to its oral bioavailability.[2] Several factors contribute to this, including its chemical structure as an amino acid derivative and its crystalline nature.[2][3][4] this compound is practically insoluble in water, with a reported aqueous solubility of approximately 8.8 mg/L.[2][5][6]
Q2: What is the pKa of this compound and how does it affect its solubility?
A2: this compound is an anionic compound with a pKa of 3.1.[2] This acidic pKa value means that its solubility is pH-dependent.[2] In acidic environments (pH below its pKa), this compound will be in its less soluble, non-ionized form. As the pH increases above 3.1, it will become more ionized and, consequently, more soluble in aqueous media. For example, its solubility is higher in a pH 1.2 buffer (104 mcg/ml) compared to a pH 6.8 buffer (23 mcg/ml).[5]
Q3: I am observing inconsistent dissolution profiles for my this compound formulation. What could be the cause?
A3: Inconsistent dissolution can stem from several factors related to this compound's poor solubility. The wettability of the drug powder plays a crucial role; poor wetting can lead to clumping and variable dissolution rates.[7] The crystalline form (polymorphism) of this compound can also influence its dissolution behavior, although some studies suggest different polymorphs may not show significant differences.[7] Additionally, the choice of excipients and the manufacturing process can significantly impact the drug's release characteristics.
Q4: Can I use co-solvents to dissolve this compound?
A4: Yes, co-solvents can be used to dissolve this compound. It is freely soluble in organic solvents like methanol, ethanol (B145695), and chloroform.[4][8][9] For experimental purposes, using a small amount of a water-miscible organic solvent like ethanol or propylene (B89431) glycol to first dissolve the this compound before adding it to the aqueous buffer can be an effective strategy.[10] However, for final formulations, the concentration of organic solvents must be carefully controlled and justified.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). | This compound has very low intrinsic aqueous solubility. | 1. pH Adjustment: Increase the pH of the buffer. This compound's solubility increases with pH. 2. Use of Co-solvents: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, propylene glycol) before adding it to the buffer.[10] 3. Complexation: Utilize cyclodextrins, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance solubility.[11][12] |
| Precipitation occurs when I add my this compound stock solution (in organic solvent) to the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium, causing it to crash out. | 1. Reduce Final Concentration: Lower the target concentration of this compound in the aqueous buffer. 2. Optimize Co-solvent Ratio: Use the lowest possible volume of the organic stock solution. 3. Incorporate Surfactants/Polymers: Add a pharmaceutically acceptable surfactant (e.g., Poloxamer 188, Cremophor RH 40) or a polymer (e.g., PEG 6000, PVP) to the aqueous buffer to increase the solubilization capacity.[1][3][6][13][14] |
| The dissolution rate of my this compound formulation is too slow for my application. | The solid-state properties of this compound (crystallinity, particle size) are limiting its dissolution. | 1. Solid Dispersion Technique: Prepare a solid dispersion of this compound with a hydrophilic carrier like PEG 6000 or Poloxamer 188. This can convert the crystalline drug into a more soluble amorphous form.[3][6][13] 2. Liquisolid Compacts: Formulate this compound as a liquisolid compact by dissolving it in a non-volatile solvent (e.g., propylene glycol) and adsorbing it onto a carrier and coating material.[10] 3. Particle Size Reduction: Employ techniques like co-milling with hydrophilic excipients to reduce particle size and increase the surface area available for dissolution.[2] |
| My formulation shows poor bioavailability in pre-clinical studies despite in vitro dissolution. | The in vivo environment presents additional challenges such as pH gradients and enzymatic degradation. | 1. Lipid-Based Formulations: Consider developing a Self-Microemulsifying Drug Delivery System (SMEDDS). These formulations can enhance solubility and protect the drug from degradation, thereby improving oral absorption.[1] 2. Microenvironmental pH Modulation: Create a ternary solid dispersion with a pH-modifying agent (e.g., sodium carbonate) to maintain a favorable microenvironmental pH for dissolution in the gastrointestinal tract.[14] |
Quantitative Data Summary
Table 1: Enhancement of this compound Solubility and Dissolution
| Technique | Carrier/Excipient | Ratio (Drug:Carrier) | Fold Increase in Solubility/Dissolution | Reference |
| Solid Dispersion | PEG 6000 | 1:5 | ~4-fold increase in solubility | [3] |
| Solid Dispersion | Poloxamer 188 | 1:3 | 52.57-fold increase in solubility | [6] |
| Liquisolid Compact | Propylene Glycol, Aerosil | - | 96.78% drug release in 60 min vs. 27.87% for pure drug | [10] |
| Inclusion Complex | β-Cyclodextrin | 1:3 | Significant increase in solubility and dissolution | [11] |
| Ternary Solid Dispersion | Poloxamer-188, Na2CO3 | 1:2:0.2 | 4-fold increase in dissolution | [14] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Melting Method
-
Objective: To enhance the solubility and dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
-
Materials: this compound, Polyethylene Glycol (PEG) 6000.
-
Procedure:
-
Weigh this compound and PEG 6000 in the desired weight ratio (e.g., 1:1, 1:3, 1:5).[3]
-
Heat the PEG 6000 in a porcelain dish at 75°C until it melts completely.
-
Add the this compound powder to the molten PEG 6000 and stir continuously until a homogenous dispersion is obtained.
-
Rapidly cool the molten mixture in an ice bath to solidify it.
-
Pulverize the solidified mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
2. Phase Solubility Study for Inclusion Complexation with β-Cyclodextrin
-
Objective: To determine the effect of β-cyclodextrin on the aqueous solubility of this compound.
-
Materials: this compound, β-Cyclodextrin (β-CD), pH 7.4 buffer.
-
Procedure:
-
Prepare a series of aqueous solutions of β-CD in pH 7.4 buffer at various concentrations.
-
Add an excess amount of this compound to each β-CD solution in stoppered flasks.
-
Shake the flasks at a constant temperature (e.g., 37°C) for a specified period (e.g., 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspensions to separate the undissolved this compound.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at 210 nm.[11]
-
Plot the concentration of dissolved this compound against the concentration of β-CD to obtain a phase solubility diagram.
-
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprt.org [ijprt.org]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijper.org [ijper.org]
- 7. I. Technological approaches to improve the dissolution behavior of this compound, a lipophilic insoluble drug: nanoparticles and co-mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. Enhancing this compound solubility via liquisolid technique. [wisdomlib.org]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Solubility Enhancement of this compound by Solid Dispersion and Their Characterization | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 14. Enhanced dissolution and bioavailability of this compound by microenvironmental pH-regulated ternary solid dispersion: in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Nateglinide concentration for in vitro glucose stimulation assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing Nateglinide concentrations in in vitro glucose-stimulated insulin (B600854) secretion (GSIS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in pancreatic β-cells?
A1: this compound stimulates insulin secretion by targeting and closing the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][2] This action mimics the effect of a high intracellular ATP/ADP ratio that occurs after glucose metabolism.[1] The closure of KATP channels leads to depolarization of the cell membrane, which in turn opens voltage-dependent calcium channels.[1] The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in insulin release.[1][3] this compound's action is glucose-dependent, meaning it is more effective at stimulating insulin release in the presence of elevated glucose levels.[1]
Q2: What is a typical starting concentration range for this compound in a GSIS assay?
A2: For initial experiments, a concentration range of 10 µM to 400 µM is commonly used.[4] Studies using the BRIN-BD11 cell line have shown a concentration-dependent increase in insulin release within this range at a non-stimulatory (1.1 mM) glucose concentration.[4] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line or islet model.
Q3: How does glucose concentration affect this compound's efficacy?
A3: this compound's insulinotropic effect is potentiated by glucose. While it can stimulate insulin secretion at low glucose levels, its effectiveness increases at higher glucose concentrations.[4] For instance, in BRIN-BD11 cells, the response to 200 µM this compound was significantly increased at a high glucose concentration of 30 mM.[4] This glucose-dependent action is a key feature of the drug.[1]
Q4: Should I be concerned about this compound's cytotoxicity?
A4: Yes, at very high concentrations, this compound can exhibit cytotoxic effects. For example, a study on various cancer cell lines showed that a concentration of 1000 µM (1 mM) decreased cell viability after 24 hours of exposure. It is essential to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.[5]
This compound Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathway for this compound and a standard workflow for optimizing its concentration in your experiments.
Caption: this compound-induced insulin secretion pathway in pancreatic β-cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Nateglinide Instability in Long-Term Cell Culture: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing nateglinide in long-term cell culture, maintaining its stability and activity is paramount for reproducible and accurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral anti-diabetic drug belonging to the meglitinide (B1211023) class.[1][2] It is a D-phenylalanine amino acid derivative that is structurally different from sulfonylureas.[3][4] Its primary function is to lower blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells.[3][5][6] This action is dependent on the presence of functioning β-cells.[3] this compound works by binding to and closing the ATP-sensitive potassium (KATP) channels on the surface of these cells.[2][6] The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels.[2][6] The subsequent influx of calcium into the cell triggers the exocytosis and release of insulin.[2][6] The extent of insulin release is glucose-dependent, diminishing at lower glucose levels.[3][5]
Q2: I'm observing a precipitate in my cell culture flasks after adding this compound. What is the likely cause?
A2: The most probable cause is this compound's low aqueous solubility. This compound is described as being practically insoluble in water.[3] When a concentrated stock solution (often prepared in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, the drug can precipitate if its final concentration exceeds its solubility limit in the medium. The poor wettability and aqueous solubility of this compound can create challenges in formulation.[7]
Q3: My cells are showing a diminished response to this compound over time. Is this expected?
A3: Yes, this can be an expected phenomenon known as desensitization or tachyphylaxis. Studies using the BRIN-BD11 cell line have shown that prolonged exposure (e.g., 18 hours) to this compound can lead to a dose-dependent decrease in the acute insulin-secretory response to subsequent this compound stimulation.[8] This long-term exposure can also induce desensitization to the effects of other insulinotropic drugs like the sulfonylureas, tolbutamide (B1681337) and glibenclamide, suggesting shared signaling pathways.[8]
Q4: Under what conditions is this compound known to be chemically unstable?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under acidic and alkaline hydrolysis.[9][10] However, it has been found to be relatively stable under neutral, oxidative, thermal, and photolytic stress conditions.[9][10] Therefore, the pH of your cell culture medium is a critical factor to monitor for maintaining chemical stability.
Q5: How can I prepare my this compound solutions to improve stability and prevent precipitation?
A5: To improve stability, prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[11] When preparing working solutions, dilute the stock solution into your cell culture medium drop-wise while vortexing to facilitate dispersion and minimize immediate precipitation. It is crucial to ensure the final concentration in the medium does not exceed its solubility limit. For long-term experiments, consider renewing the medium with freshly prepared this compound at regular intervals, consistent with its known short half-life in vivo (approximately 1.5 hours), which may suggest limited stability in physiological solutions.[3][5][12]
Q6: How can I analytically confirm the concentration and stability of this compound in my cell culture medium?
A6: The most widely used technique for quantifying this compound in biological samples is High-Performance Liquid Chromatography (HPLC) with UV detection.[13] Several validated RP-HPLC methods have been published that can be adapted for this purpose.[14] These methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724).[14] UV spectrophotometry is another, simpler method that has been developed for this compound determination.[15]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in long-term cell culture.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological effect or inconsistent results | This compound Degradation: The compound may be degrading due to factors like improper pH in the medium. This compound degrades under acidic and alkaline conditions.[9][10] | 1. Monitor and maintain the physiological pH of your cell culture medium. 2. Prepare fresh this compound-containing medium for each medium change. 3. Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (See Protocol 2). |
| Cellular Desensitization: Prolonged exposure of cells to this compound can reduce their responsiveness.[8] | 1. Design experiments with appropriate time courses to account for potential desensitization. 2. Include positive controls (e.g., other insulin secretagogues) to assess overall cell health and responsiveness. 3. Consider intermittent dosing schedules rather than continuous exposure. | |
| Visible precipitate in culture medium | Poor Aqueous Solubility: this compound's concentration may have exceeded its solubility limit in the aqueous culture medium.[3] | 1. Confirm the final concentration is below the solubility threshold. 2. Prepare fresh stock solutions in DMSO and ensure they are fully dissolved before use. 3. When diluting the stock, add it to the medium slowly while stirring/vortexing. 4. Filter the final medium through a 0.22 µm syringe filter before adding it to the cells to remove any undissolved particles. |
| Inconsistent stock solution performance | Improper Storage: this compound stock solutions may degrade if not stored correctly. | 1. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Protect stock solutions from light, although this compound is reported to be stable under photolytic conditions.[9][10] 3. Use fresh DMSO for stock preparation, as moisture-absorbing DMSO can reduce solubility.[11] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (-)-N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine | [3] |
| Molecular Formula | C₁₉H₂₇NO₃ | [2] |
| Molar Mass | 317.429 g/mol | [2] |
| Appearance | White powder | [3] |
| Solubility | Practically insoluble in water; Freely soluble in methanol, ethanol, and chloroform | [3] |
| In Vivo Half-life | Approximately 1.5 hours | [3][5][12] |
| Protein Binding | ~98% (primarily to serum albumin) | [3][5] |
Table 2: Summary of this compound Forced Degradation Studies
| Condition | Observation | Reference(s) |
| Acid Hydrolysis (e.g., 1.0 M HCl) | Significant degradation | [9][10] |
| Alkali Hydrolysis (e.g., 1.0 M NaOH) | Significant degradation | [9][10] |
| Neutral Hydrolysis (Water) | Stable | [9] |
| Oxidative (e.g., H₂O₂) | Stable | [9] |
| Thermal | Stable | [9] |
| Photolytic | Stable | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50-100 mM). A high concentration like 63 mg/mL (198 mM) in fresh DMSO has been reported.[11]
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Objective: To determine the stability of this compound in a specific cell culture medium over time.
-
Materials:
-
This compound stock solution
-
Complete cell culture medium (the same type used in the experiment)
-
Sterile tubes or flasks
-
Incubator (set to standard cell culture conditions, e.g., 37°C, 5% CO₂)
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the final working concentration used in your experiments.
-
Dispense this solution into several sterile tubes or flasks.
-
Immediately take a sample from one tube for the "Time 0" measurement.
-
Place the remaining tubes in a cell culture incubator under standard conditions.
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Process and store all samples immediately at -80°C until analysis.
-
Quantify the concentration of intact this compound in each sample using a validated analytical method, such as RP-HPLC (see Protocol 3).
-
Plot the concentration of this compound versus time to determine its degradation profile under your specific experimental conditions.
-
Protocol 3: Quantification of this compound by RP-HPLC
-
Objective: To quantify the concentration of this compound in aqueous samples (e.g., cell culture medium). This protocol is based on established methods.[14]
-
Materials:
-
Procedure:
-
Sample Preparation: Thaw experimental samples. Precipitate proteins if necessary (e.g., if serum is present) by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate. Collect the supernatant for analysis.
-
Chromatographic Conditions (Example):
-
Analysis:
-
Prepare a series of this compound standards of known concentrations in the same matrix as the samples (e.g., fresh cell culture medium) to generate a calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
The retention time for this compound is expected to be around 9-10 minutes under these conditions.[14]
-
Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
-
-
Table 3: Example HPLC Parameters for this compound Quantification
| Parameter | Setting | Reference(s) |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | [14] |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.5) : Acetonitrile (35:65, v/v) | [14] |
| Flow Rate | 1.0 mL/min | [14] |
| Detection | UV at 210 nm | [14] |
| Linear Range | 100 - 3330 ng/mL | [14] |
| Retention Time | ~9.6 minutes | [14] |
Visualizations
Caption: this compound's mechanism of action in pancreatic β-cells.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. iajpr.com [iajpr.com]
- 8. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencescholar.us [sciencescholar.us]
- 11. selleckchem.com [selleckchem.com]
- 12. drugs.com [drugs.com]
- 13. A Review of Analytical Methods for the Determination of this compound in Pharmaceuticals and Biological Samples | Semantic Scholar [semanticscholar.org]
- 14. Development and validation of analytical method for the estimation of this compound in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
Technical Support Center: In Vitro Pancreatic Islet Studies with Nateglinide
Welcome to the technical support center for researchers utilizing Nateglinide in in vitro pancreatic islet studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on preventing the desensitization of pancreatic islets to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on pancreatic β-cells?
This compound is a meglitinide-class insulin (B600854) secretagogue that functions by closing the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This closure leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[2] A key feature of this compound is that its insulinotropic effect is glucose-dependent, meaning it is more potent at higher glucose concentrations.[3]
Q2: What is this compound desensitization and why is it a concern in vitro?
This compound desensitization is a phenomenon where prolonged exposure of pancreatic islets to this compound leads to a diminished insulin secretory response upon subsequent stimulation with the same agent.[4][5] This is a critical consideration in experimental design, as it can lead to misinterpretation of data if not properly controlled for. Understanding the mechanisms of desensitization and developing strategies to prevent it are crucial for obtaining reliable and reproducible results.
Q3: Is this compound desensitization reversible?
Yes, desensitization to K-ATP channel blockers like sulfonylureas has been shown to be reversible after a washout period. While specific studies on the reversibility of this compound-induced desensitization are limited, the underlying principles suggest that it is also a transient phenomenon. The recovery time, however, can vary depending on the duration and concentration of the initial this compound exposure.
Q4: Are there any known K-ATP channel-independent effects of this compound?
Yes, research suggests that this compound can also stimulate insulin secretion through mechanisms independent of K-ATP channel closure.[4] These alternative pathways are thought to involve the mobilization of intracellular calcium from the endoplasmic reticulum.[4] Furthermore, these K-ATP channel-independent effects appear to be dependent on the activity of Protein Kinase A (PKA) and Protein Kinase C (PKC).[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High basal insulin secretion in control islets. | Islet stress or damage during isolation and culture. Contamination of culture media. | Ensure gentle handling of islets during isolation and purification. Use optimized enzyme concentrations and digestion times. Maintain sterile culture conditions and regularly test media for contaminants. |
| Inconsistent or no insulin secretion in response to this compound. | Poor islet viability. Incorrect this compound concentration. Suboptimal glucose concentration in the perifusion buffer. | Assess islet viability using methods like fluorescein (B123965) diacetate/propidium iodide (FDA/PI) staining before experiments. Perform a dose-response curve to determine the optimal this compound concentration for your experimental model. Ensure the perifusion buffer contains a stimulatory glucose concentration (e.g., >8 mM) as this compound's effect is glucose-dependent. |
| Rapid decline in insulin secretion during prolonged this compound stimulation (desensitization). | Inherent pharmacological property of K-ATP channel blockers. | For acute stimulation studies, limit the exposure time to this compound. For longer-term studies, consider co-incubation with agents that may prevent desensitization, such as metformin (B114582).[7] Implement a washout period to assess the reversibility of desensitization. |
| Variability between different islet preparations. | Differences in donor characteristics (age, health status). Inconsistencies in the islet isolation procedure. | Standardize the islet isolation protocol as much as possible. Pool islets from multiple donors if feasible and ethically approved. Always include appropriate controls for each experiment and normalize data to basal secretion levels. |
| Issues with the perifusion system (e.g., bubbles, inconsistent flow rate). | Air bubbles in the tubing. Clogged tubing or perifusion chamber. Peristaltic pump malfunction. | Degas all perifusion solutions before use. Ensure all connections are tight and the system is properly primed. Regularly clean and inspect tubing and chambers. Calibrate the peristaltic pump to ensure a consistent and accurate flow rate. |
Quantitative Data Summary
Table 1: this compound Concentration-Response on Insulin Secretion
| This compound Concentration (µM) | Fold Increase in Insulin Secretion (at 1.1 mM Glucose) | Fold Increase in Insulin Secretion (at 16.7 mM Glucose + 30 mM KCl) |
| 10 | ~1.2 | - |
| 50 | - | ~1.2 |
| 100 | - | - |
| 200 | ~2.0 | ~1.5 |
| 400 | ~2.4 | ~1.7 |
Data synthesized from studies using the BRIN-BD11 cell line and isolated rat islets. The fold increase is relative to the basal secretion at the respective glucose concentration.[4]
Table 2: Effect of Prolonged this compound Exposure on Subsequent Insulin Secretion
| Pre-incubation Condition (18 hours) | Acute Stimulant (200 µM) | Insulin Secretion (% of Control) |
| Control Medium | This compound | 100% |
| 100 µM this compound | This compound | Abolished |
| 100 µM this compound | Tolbutamide | Abolished |
| 100 µM this compound | Glibenclamide | Abolished |
Data from studies using the BRIN-BD11 cell line.[5]
Experimental Protocols
Protocol 1: Induction and Assessment of this compound Desensitization in Isolated Pancreatic Islets
Objective: To induce desensitization to this compound in isolated pancreatic islets and to assess the degree of desensitization using a perifusion assay.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics
-
This compound stock solution
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Perifusion system (peristaltic pump, perifusion chambers, fraction collector)
-
Insulin ELISA kit
Procedure:
-
Islet Culture and Desensitization Induction:
-
Following isolation, culture islets for 24-48 hours to allow recovery.
-
Divide islets into two groups: Control and this compound-treated.
-
Culture the this compound-treated group in culture medium supplemented with 100 µM this compound for 18 hours. Culture the control group in standard culture medium.
-
-
Perifusion Assay:
-
Prepare KRB buffer with a basal glucose concentration (e.g., 2.8 mM) and a stimulatory glucose concentration (e.g., 16.7 mM). Also prepare a stimulatory KRB buffer containing 200 µM this compound.
-
Load an equal number of islets (approximately 100-150) from both the control and this compound-treated groups into separate perifusion chambers.
-
Begin perifusion with basal KRB buffer for a 30-60 minute equilibration period.
-
Switch to the stimulatory KRB buffer (16.7 mM glucose) for 15-20 minutes.
-
Return to basal KRB buffer for a 15-20 minute washout period.
-
Switch to the stimulatory KRB buffer containing 200 µM this compound for 15-20 minutes.
-
Collect fractions at regular intervals (e.g., every 1-2 minutes) throughout the perifusion.
-
-
Insulin Measurement and Data Analysis:
-
Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Plot insulin secretion over time for both control and desensitized islets.
-
Quantify the insulin response to this compound by calculating the area under the curve (AUC) during the this compound stimulation period.
-
Compare the AUC between the control and this compound-treated groups to determine the degree of desensitization.
-
Protocol 2: Investigating the Protective Effect of Metformin against this compound Desensitization
Objective: To determine if co-incubation with metformin can prevent this compound-induced desensitization of pancreatic islets.
Procedure:
-
Islet Culture:
-
Prepare three groups of islets:
-
Control: Standard culture medium.
-
This compound-treated: Culture medium with 100 µM this compound.
-
This compound + Metformin-treated: Culture medium with 100 µM this compound and a therapeutic concentration of metformin (e.g., 2.4 µg/ml).[7]
-
-
Culture the islets for 18-24 hours.
-
-
Perifusion Assay and Analysis:
-
Perform the perifusion assay as described in Protocol 1 for all three groups.
-
Compare the insulin secretory response to acute this compound stimulation across the three groups to assess if metformin co-incubation prevented or attenuated the desensitization observed in the this compound-only group.
-
Visualizations
Caption: this compound Signaling Pathways in Pancreatic β-cells.
Caption: Experimental Workflow for Studying this compound Desensitization.
References
- 1. Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biguanide compound metformin prevents desensitization of human pancreatic islets induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Nateglinide synthesis through process optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Nateglinide for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Question 1: What are the primary causes of low this compound yield?
Answer:
Low yields in this compound synthesis can stem from several factors throughout the process. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction's efficiency.[1][2]
-
Impure Starting Materials: The purity of reactants, particularly trans-4-isopropylcyclohexane carboxylic acid and D-phenylalanine, is crucial. Impurities can lead to side reactions and reduce the formation of the desired product.
-
Inefficient Amide Bond Formation: The coupling of trans-4-isopropylcyclohexane carboxylic acid and D-phenylalanine is a critical step. Incomplete reaction or side reactions at this stage will directly impact the yield.
-
Formation of By-products: Undesired side reactions can consume starting materials and complicate purification, leading to product loss. A common by-product is the cis-isomer of this compound.[3]
-
Product Loss During Work-up and Purification: Each purification step, such as extraction, washing, and crystallization, carries the risk of product loss.[4]
Question 2: How can I minimize the formation of the cis-isomer impurity?
Answer:
The formation of the N-(cis-4-isopropylcyclohexyl-1-carbonyl)-D-phenylalanine isomer is a common challenge. To minimize its formation, consider the following strategies:
-
Isomerically Pure Starting Material: Begin with a high-purity trans-isomer of 4-isopropylcyclohexane carboxylic acid. Isomerization can occur during the synthesis of this starting material, so it's essential to ensure its quality.
-
Reaction Temperature Control: The hydrolysis step for the this compound ester is temperature-sensitive. Maintaining a lower temperature (e.g., 10-15°C) during hydrolysis and acidification can help reduce the formation of the L-isomer and potentially the cis-isomer.[3]
-
Solvent Selection: The choice of solvent during the reaction and crystallization can influence the isomeric ratio of the final product.
-
Purification Techniques: If the cis-isomer does form, it can be separated from the desired trans-isomer through techniques like fractional crystallization. The trans-isomer is typically less soluble, allowing for its selective precipitation.
Question 3: My reaction is sluggish or incomplete. What steps can I take to improve the reaction rate?
Answer:
A slow or incomplete reaction can be addressed by optimizing several parameters:
-
Temperature Adjustment: Increasing the reaction temperature generally accelerates the reaction rate. However, this must be balanced against the potential for increased by-product formation. A systematic study to find the optimal temperature is recommended.
-
Catalyst Selection: For certain synthesis routes, the choice of catalyst is critical. Ensure the catalyst is active and used in the appropriate amount.
-
Solvent Effects: The solvent can significantly influence reaction rates.[5][6][7] Polar aprotic solvents can often enhance the rate of amide bond formation. Experimenting with different solvent systems may be beneficial.
-
Reagent Purity and Stoichiometry: Ensure that all reagents are of high purity and that the stoichiometry is correct. The presence of moisture or other impurities can inhibit the reaction.
Question 4: What is the recommended purification strategy for achieving high-purity this compound?
Answer:
A multi-step purification process is typically required to achieve high-purity this compound. A general strategy involves:
-
Extraction: After the reaction is complete, the product is typically extracted into an organic solvent.
-
Washing: The organic layer is washed with acidic and basic solutions to remove unreacted starting materials and by-products. Washing with a dilute NaOH solution can help remove acidic impurities.[8]
-
Crystallization: The crude product is then purified by crystallization from a suitable solvent or solvent mixture. This is a critical step for removing impurities and isolating the desired polymorphic form.
-
Drying: The purified crystals are dried under vacuum to remove residual solvents.
The final product should be analyzed by a validated HPLC method to confirm its purity.[9][10][11][12][13]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound synthesis?
A1: The yield of this compound can vary significantly depending on the synthetic route and process optimization. Reported yields in patent literature often range from 70% to over 85% for specific, optimized steps.[14] An overall yield of about 75% with high purity has been reported for a one-pot process.[15]
Q2: How does the choice of solvent impact the yield and purity?
A2: The solvent plays a crucial role in this compound synthesis.[2][16] Ketonic solvents like acetone (B3395972) are commonly used.[4] The solvent can affect the solubility of reactants and intermediates, the reaction rate, and the formation of by-products. For instance, a large quantity of acetone has been reported to cause a higher proportion of by-products.[15] The solvent system used for crystallization is also critical for obtaining the desired polymorphic form and purity.
Q3: What are the critical process parameters to monitor for consistent results?
A3: For consistent this compound synthesis, it is essential to monitor and control the following parameters:
- Temperature: At each step of the reaction, especially during the formation of the mixed anhydride (B1165640) and the final hydrolysis.[4]
- pH: During the work-up and crystallization steps, particularly the acidification to precipitate the final product.[4]
- Reaction Time: To ensure the reaction goes to completion without excessive by-product formation.
- Purity of Starting Materials: As this directly impacts the purity of the final product.
Q4: What analytical techniques are recommended for monitoring the reaction and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the progress of the reaction and assessing the purity of the final this compound product.[9][10][11][12][13] Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks of the reaction progress. Spectroscopic methods like NMR and Mass Spectrometry are used for structural confirmation.
Data Presentation
Table 1: Impact of Solvent on this compound Synthesis Yield
| Solvent System | Yield (%) | Purity (%) | Reference |
| Dichloromethane | 85 | >99 | [14] |
| Ethyl Acetate | 74 | >99 | [14] |
| Acetone/Water | 70 | >99 | [14] |
Table 2: Influence of Activating Agent on this compound Yield
| Activating Agent | Yield (%) | Reference |
| Diethylchlorothiophosphate | 80 | [14] |
| Diethylchlorophosphate | 70 | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Anhydride Formation
This protocol is adapted from patent literature and describes a common route for this compound synthesis.[4]
-
Reaction Setup: In a suitable reactor, charge trans-4-isopropylcyclohexane carboxylic acid and a ketonic solvent (e.g., acetone).
-
Base Addition: Add a base, such as triethylamine, to the mixture at room temperature.
-
Cooling: Cool the reaction mixture to a temperature between -20°C and 0°C.
-
Mixed Anhydride Formation: Slowly add an alkyl chloroformate (e.g., ethyl chloroformate) to the cooled mixture, maintaining the low temperature. Stir the reaction mixture for 1-2 hours.
-
Coupling Reaction: In a separate vessel, prepare a solution of D-phenylalanine in an aqueous alkali solution (e.g., NaOH). Add this solution to the mixed anhydride reaction mixture while maintaining a low temperature.
-
Work-up: After the reaction is complete, allow the mixture to warm to room temperature. Acidify the mixture with an acid (e.g., HCl) to a pH of less than 2 to precipitate the crude this compound.
-
Purification: Filter the crude product and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water).
-
Drying: Dry the purified this compound under vacuum at an elevated temperature (e.g., 60-70°C).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20130165686A1 - Process for the Preparation of this compound - Google Patents [patents.google.com]
- 4. WO2004018408A1 - Synthesis and purification of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 8. WO2005121071A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Review of Analytical Methods for the Determination of this compound in Pharmaceuticals and Biological Samples | Semantic Scholar [semanticscholar.org]
- 14. KR20150146007A - A new method for producing this compound - Google Patents [patents.google.com]
- 15. US8658821B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Addressing variability in Nateglinide response in primary islet cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nateglinide in primary islet cultures. Our goal is to help you address the inherent variability in these experimental systems and achieve more consistent and reliable results.
Troubleshooting Guide: Addressing Variability in this compound Response
Variability in this compound-stimulated insulin (B600854) secretion in primary islet cultures can arise from multiple sources. This guide provides a systematic approach to identifying and mitigating these factors.
Problem: High Variability in Insulin Secretion Between Islet Preparations
| Potential Cause | Recommended Action |
| Donor Heterogeneity | Islets from different donors (human or rodent) will inherently exhibit variability in beta-cell mass, function, and genetic background. It is crucial to characterize each islet preparation thoroughly. |
| - Solution: Whenever possible, use islets from multiple donors to ensure the biological relevance of your findings. Always report donor characteristics (age, sex, BMI for human islets; strain, age for rodent islets) with your data. | |
| Islet Isolation Procedure | The enzymatic digestion and purification process can impact islet viability and function. Over-digestion can damage islets, while under-digestion can leave contaminating exocrine tissue that may interfere with the assay.[1] |
| - Solution: Standardize your islet isolation protocol. Qualify each new lot of collagenase for optimal digestion time and concentration. After isolation, allow islets to recover in culture for at least 24-48 hours before performing experiments.[1] | |
| Islet Quality and Viability | Poor islet quality, characterized by irregular morphology, fragmentation, or low viability, will lead to inconsistent responses. |
| - Solution: Assess islet quality and viability before each experiment using methods like dithizone (B143531) (DTZ) staining for purity and fluorescent live/dead assays (e.g., Calcein-AM/Propidium Iodide). Aim for islet preparations with high purity and viability (>90%). |
Problem: Inconsistent this compound Dose-Response
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration Range | The effective concentration of this compound can vary between islet preparations. Using a narrow or inappropriate concentration range may lead to inconsistent results. |
| - Solution: Perform a full dose-response curve (e.g., 10 µM to 400 µM) for each new batch of islets to determine the optimal concentration range for your specific experimental conditions.[2][3] | |
| This compound Stock Solution Issues | Improperly prepared or stored this compound stock solutions can lead to inaccurate final concentrations. This compound is practically insoluble in water.[4] |
| - Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%). | |
| Interaction with Culture Media Components | Components in the culture or assay buffer could potentially interact with this compound or affect its stability. |
| - Solution: Use a consistent and well-defined assay buffer, such as Krebs-Ringer Bicarbonate (KRB) buffer, for all insulin secretion experiments. |
Problem: Unexpectedly Low or High Insulin Secretion
| Potential Cause | Recommended Action |
| Inappropriate Glucose Concentration | This compound's insulinotropic effect is glucose-dependent, diminishing at low glucose levels.[4][5] |
| - Solution: Ensure your assay includes appropriate basal (e.g., 2.8-5.6 mM) and stimulatory (e.g., 16.7 mM) glucose concentrations to observe the full effect of this compound. | |
| Islet Desensitization | Prolonged exposure to sulfonylureas or this compound itself can lead to desensitization of the beta-cells, resulting in a diminished response.[6][7] |
| - Solution: If islets have been pre-cultured with other secretagogues, ensure an adequate washout period before this compound treatment. For chronic this compound exposure studies, be aware of potential desensitization and include appropriate controls. | |
| Assay Incubation Time | This compound has a rapid onset of action.[8] Inappropriate incubation times may miss the peak insulin secretion. |
| - Solution: For static insulin secretion assays, a 1-hour incubation is a common starting point.[9][10] For dynamic perifusion assays, collect fractions at frequent intervals (e.g., every 1-2 minutes) to capture the rapid insulin release kinetics. |
Quantitative Data Summary
The following tables summarize expected insulin secretion responses to this compound based on published data. Note that absolute values can vary significantly between islet preparations.
Table 1: this compound Dose-Response on Insulin Secretion in BRIN-BD11 Cells (at 1.1 mM Glucose)
| This compound Concentration (µM) | Fold Increase in Insulin Release (vs. 1.1 mM Glucose alone) |
| 10 | ~1.2 |
| 50 | ~1.5 |
| 100 | ~1.8 |
| 200 | ~2.2 |
| 400 | ~2.4 |
Source: Adapted from studies on the BRIN-BD11 cell line.[2][3]
Table 2: Effect of Glucose on this compound-Stimulated Insulin Secretion in BRIN-BD11 Cells
| Glucose Concentration (mM) | This compound (200 µM) | Fold Potentiation of Insulin Release (vs. Glucose alone) |
| 5.6 | + | ~1.1 |
| 11.1 | + | ~1.3 |
| 16.7 | + | ~1.5 |
| 30.0 | + | ~1.7 |
Source: Adapted from studies on the BRIN-BD11 cell line.[2][3]
Experimental Protocols
Static Insulin Secretion Assay for this compound in Primary Islets
This protocol is adapted from established methods for measuring glucose-stimulated insulin secretion.[9][10]
Materials:
-
Isolated primary islets (human or rodent)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose stock solution (e.g., 1 M)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
24-well culture plates
-
Acidified ethanol (B145695) (for insulin extraction)
-
Insulin immunoassay kit (e.g., ELISA, RIA)
Procedure:
-
Islet Culture and Recovery: After isolation, culture islets overnight (18-24 hours) in a humidified incubator at 37°C and 5% CO2 to allow for recovery.
-
Islet Picking: Hand-pick islets of similar size and morphology under a stereomicroscope. Place batches of 5-10 islets into each well of a 24-well plate.
-
Pre-incubation:
-
Carefully remove the culture medium from each well.
-
Wash the islets once with 1 mL of KRB buffer containing a basal glucose concentration (e.g., 2.8 mM).
-
Add 1 mL of fresh KRB buffer with basal glucose and pre-incubate for 1 hour at 37°C to allow insulin secretion to return to baseline.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of the appropriate treatment solution to each well. This will include:
-
Basal glucose (e.g., 2.8 mM)
-
Basal glucose + this compound (at desired concentrations)
-
Stimulatory glucose (e.g., 16.7 mM)
-
Stimulatory glucose + this compound (at desired concentrations)
-
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and store at -20°C for insulin measurement.
-
Insulin Content (Optional but Recommended):
-
To normalize secreted insulin to total insulin content, add 500 µL of acidified ethanol to the remaining islets in each well.
-
Incubate overnight at -20°C.
-
The next day, sonicate the plate on ice and centrifuge to pellet cell debris.
-
Collect the supernatant for insulin content measurement.
-
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an appropriate immunoassay according to the manufacturer's instructions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an insulin secretagogue that acts on pancreatic beta-cells. It closes ATP-sensitive potassium (KATP) channels on the beta-cell membrane, leading to membrane depolarization. This opens voltage-gated calcium channels, causing an influx of calcium and subsequent exocytosis of insulin-containing granules.[4][5]
Q2: Why is the effect of this compound glucose-dependent? A2: The extent of insulin release stimulated by this compound is dependent on the ambient glucose concentration. At low glucose levels, the insulinotropic effect of this compound is diminished.[4][5] This is a key feature that reduces the risk of hypoglycemia compared to some other insulin secretagogues.
Q3: How does the response to this compound in primary islets differ from that in cell lines like BRIN-BD11? A3: While cell lines like BRIN-BD11 are useful models, they are immortalized and may not fully recapitulate the physiology of primary islets. Primary islets are a heterogeneous population of different endocrine cell types and will exhibit greater donor-to-donor variability. Therefore, while trends observed in cell lines can be informative, it is essential to validate findings in primary islet cultures.
Q4: What are the key differences between a static and a dynamic insulin secretion assay? A4: A static assay, as described in the protocol above, measures the total amount of insulin secreted over a fixed period in response to a constant stimulus. A dynamic assay, often performed using a perifusion system, allows for the measurement of the kinetics of insulin secretion in real-time by continuously collecting the effluent from the islets as they are exposed to changing concentrations of secretagogues. This is particularly useful for studying the rapid, biphasic nature of insulin release.
Q5: Can I use this compound in combination with other secretagogues? A5: Yes, this compound can be used in combination with other compounds. However, it is important to be aware of potential interactions. For example, prolonged pre-exposure to sulfonylureas may desensitize islets to subsequent stimulation by this compound.[6][7] Always include appropriate controls to dissect the individual and combined effects of the compounds.
Visualizations
Caption: this compound signaling pathway in pancreatic beta-cells.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Sources of variability in primary islet culture experiments.
References
- 1. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and long-term effects of this compound on insulin secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effectiveness of this compound on In Vitro Insulin Secretion from Rat Pancreatic Islets Desensitized to Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Static insulin secretion analysis of isolated islets [protocols.io]
- 10. protocols.io [protocols.io]
Nateglinide Interference with Fluorescent Protein-Based Assays: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using nateglinide in their experiments and are concerned about its potential interference with fluorescent protein-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Unexpected decrease in fluorescent signal upon this compound addition.
-
Question: We are observing a dose-dependent decrease in the signal from our GFP-tagged protein after adding this compound, suggesting inhibition. How can we confirm this is a real effect and not an artifact?
-
Possible Causes & Solutions:
Possible Cause Explanation Troubleshooting Protocol Fluorescence Quenching This compound may absorb the light emitted by the fluorescent protein (e.g., GFP), leading to a reduced signal. This is known as the "inner filter effect."[1][2] Protocol: Perform a "this compound Quenching Control" experiment (see Experimental Protocols section). This involves measuring the fluorescence of a purified fluorescent protein or a stable fluorescent dye with and without this compound in the assay buffer. A decrease in signal in the presence of this compound indicates quenching. Disruption of Protein Function This compound might be genuinely inhibiting your protein of interest, leading to a downstream effect that reduces the fluorescent signal (e.g., preventing the expression or proper folding of the fluorescent protein). Protocol: Use an orthogonal assay to validate the findings.[1] An orthogonal assay measures the same biological endpoint using a different technology (e.g., a luciferase-based reporter assay, a western blot for a downstream marker, or a radio-ligand binding assay).
Issue 2: High background fluorescence in wells containing this compound.
-
Question: Our assay is showing a high background signal in the wells treated with this compound, even in our negative controls without the fluorescent protein. What could be the cause?
-
Possible Causes & Solutions:
Possible Cause Explanation Troubleshooting Protocol Autofluorescence This compound itself might be fluorescent, emitting light at similar wavelengths to your fluorescent protein when excited by the plate reader.[1][2][3] Protocol: Run a "this compound Autofluorescence Control" experiment (see Experimental Protocols section). Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your fluorescent protein. A significant signal indicates autofluorescence. Contamination The this compound stock solution or the assay buffer might be contaminated with a fluorescent substance. Protocol: Prepare fresh this compound stock solutions and assay buffers using high-purity reagents. Remeasure the background fluorescence.
Issue 3: Inconsistent or variable results with this compound treatment.
-
Question: We are seeing high variability between replicate wells treated with the same concentration of this compound. What could be causing this?
-
Possible Causes & Solutions:
Possible Cause Explanation Troubleshooting Protocol Poor Solubility/Precipitation This compound is practically insoluble in water and may precipitate out of solution at higher concentrations in aqueous assay buffers, leading to light scattering and inconsistent readings.[4] Protocol: Visually inspect the wells for any precipitate. Determine the critical aggregation concentration (CAC) of this compound in your specific assay buffer. Consider using a lower concentration of this compound or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to improve solubility, but first, confirm the detergent does not affect your assay.[2] Time-dependent Effects This compound might be unstable in the assay buffer over the course of the experiment, or it could be causing a time-dependent effect on the cells or proteins. Protocol: Perform a time-course experiment to assess the stability of the fluorescent signal in the presence of this compound over the duration of your assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral hypoglycemic agent that belongs to the meglitinide (B1211023) class of drugs.[5] It lowers blood glucose levels by stimulating insulin (B600854) secretion from the pancreas.[4][6][7] This action is dependent on functioning pancreatic beta-cells.[4] this compound blocks ATP-sensitive potassium (K+ATP) channels on these cells, leading to depolarization, calcium influx, and subsequent insulin release.[4][6]
Q2: Does this compound have known off-target effects that could interfere with my assay?
While this compound is highly tissue-selective for pancreatic beta-cells with low affinity for heart and skeletal muscle, all small molecules have the potential for off-target effects.[4] There is no specific evidence in the provided search results of this compound directly interfering with common fluorescent proteins like GFP or RFP. However, general small molecule interference through mechanisms like autofluorescence or quenching is always a possibility that should be experimentally addressed.[1][3]
Q3: What are the spectral properties of this compound?
The provided search results do not contain specific information on the absorption and emission spectra of this compound. To definitively assess the potential for spectral overlap with your fluorescent protein, it is recommended to experimentally determine these properties using a spectrophotometer and a spectrofluorometer.
Q4: How can I proactively design my experiment to minimize potential interference from this compound?
-
Choose the Right Fluorophore: If you have the flexibility, select a fluorescent protein or dye that has excitation and emission wavelengths in the red or far-red spectrum. Small molecule autofluorescence is more common in the blue-green region of the spectrum.[8]
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired biological effect in your system to minimize the risk of concentration-dependent artifacts like quenching or aggregation.
-
Include Proper Controls: Always include the control experiments outlined in the Troubleshooting Guides section (autofluorescence and quenching controls) when testing a new small molecule like this compound.
Quantitative Data Summary
| Property of this compound | Value | Reference |
| Molecular Weight | 317.43 g/mol | [4] |
| Solubility | Freely soluble in methanol, ethanol, and chloroform; practically insoluble in water. | [4] |
| Mechanism of Action | Stimulates insulin secretion by blocking ATP-sensitive potassium channels in pancreatic beta-cells. | [4][5][6] |
| Elimination Half-life | Approximately 1.5 hours | [9][10] |
| Metabolism | Predominantly by CYP2C9 (70%) and to a lesser extent CYP3A4 (30%). | [5][10] |
Experimental Protocols
1. This compound Autofluorescence Control
-
Objective: To determine if this compound is intrinsically fluorescent at the wavelengths used in the primary assay.
-
Methodology:
-
Prepare a serial dilution of this compound in the same assay buffer used for your experiment, covering the concentration range you plan to test.
-
Dispense these dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.
-
Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Analysis: If you observe a concentration-dependent increase in fluorescence from the this compound-only wells, this confirms autofluorescence. This background signal should be subtracted from your experimental data.
-
2. This compound Quenching Control
-
Objective: To determine if this compound quenches the fluorescence of the reporter protein.
-
Methodology:
-
Prepare a solution of purified fluorescent protein (e.g., GFP) or a stable fluorescent dye with similar spectral properties at a concentration that gives a robust signal in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, mix the fluorescent protein/dye solution with the this compound dilutions. Include a control with the fluorescent protein/dye and buffer only.
-
Read the plate using the appropriate excitation and emission wavelengths.
-
Analysis: A concentration-dependent decrease in the fluorescent signal in the presence of this compound indicates quenching.
-
Visualizations
Caption: Potential mechanisms of this compound interference in fluorescent assays.
Caption: Decision workflow for troubleshooting this compound interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound (Starlix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. bio-rad.com [bio-rad.com]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Adjusting for Nateglinide metabolism by CYP2C9 and CYP3A4 in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of nateglinide by cytochrome P450 enzymes CYP2C9 and CYP3A4.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments studying this compound metabolism.
Issue 1: Inconsistent or Noisy Results in this compound Metabolism Assays
Question: We are observing high variability and a noisy baseline in our HPLC/LC-MS analysis of this compound and its metabolites from human liver microsome incubations. What are the potential causes and solutions?
Answer:
Inconsistent results in in vitro metabolism assays can stem from several factors, ranging from experimental setup to analytical detection. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Reagent Instability | Ensure fresh preparation of all buffers and cofactor solutions (e.g., NADPH). This compound and its metabolites may be unstable at certain pH values or temperatures. Store stock solutions appropriately and minimize freeze-thaw cycles. |
| Microsomal Activity Variability | Use a consistent lot of pooled human liver microsomes (HLMs) for all comparative experiments. If using different lots, characterize the activity of each lot with a known CYP2C9 and CYP3A4 substrate. Ensure proper storage of microsomes at -80°C to maintain enzymatic activity. |
| Inadequate Incubation Conditions | Optimize incubation time, protein concentration, and substrate concentration to ensure initial velocity conditions (linear metabolite formation over time). A typical starting point is 10-30 minutes incubation at 37°C. |
| Analytical Method Issues | A noisy or drifting baseline is a common issue in HPLC.[1] This can be caused by the column, pump, or detector.[2] To isolate the problem, first remove the column and run the mobile phase through a union to see if the noise persists.[2] If the noise disappears, the column is the likely culprit. If it continues, investigate the pump (e.g., check for leaks, worn seals) and detector (e.g., lamp intensity).[2] Also, ensure proper mobile phase degassing. |
| Matrix Effects in LC-MS | Co-eluting endogenous components from the microsomal matrix can cause ion suppression or enhancement, leading to variability. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to effectively remove interfering substances.[3] Consider using a matrix-matched calibration curve. |
Issue 2: Unexpectedly Low or High Inhibition of this compound Metabolism
Question: Our in vitro CYP inhibition assay with a known inhibitor is showing a different IC50 value for this compound metabolism than expected. What could be causing this discrepancy?
Answer:
Deviations from expected IC50 values in CYP inhibition studies can be attributed to several experimental variables. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the concentration and purity of the inhibitor stock solution. Serial dilutions should be prepared accurately. |
| Inappropriate Substrate Concentration | The IC50 value is dependent on the substrate concentration relative to its Km. Ensure the this compound concentration used is at or below its Km for the specific CYP isoform being investigated to accurately determine the Ki. |
| Time-Dependent Inhibition (TDI) | If the inhibitor is a time-dependent inhibitor, a pre-incubation step is necessary to observe its full inhibitory potential.[4] Compare results with and without a pre-incubation period to assess for TDI.[5] |
| Non-Specific Binding | The inhibitor or this compound may bind non-specifically to the incubation tube or microsomal protein, reducing the effective concentration. Consider using low-binding plates and including a protein concentration in the standard curve to account for this. |
| Contribution from Multiple Enzymes | This compound is metabolized by both CYP2C9 (major) and CYP3A4 (minor).[6][7][8] If a non-selective inhibitor is used, the observed inhibition will be a composite of its effects on both enzymes. Use isoform-specific inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4) to dissect the contribution of each enzyme. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cytochrome P450 enzymes responsible for this compound metabolism?
A1: In vitro studies have shown that this compound is predominantly metabolized by CYP2C9 (approximately 70%) and to a lesser extent by CYP3A4 (approximately 30%).[6][7][8]
Q2: What are the major metabolites of this compound?
A2: this compound is extensively metabolized into at least nine metabolites.[9] The major metabolites result from the hydroxylation of the isopropyl group.[10] The main metabolite, M1, is formed by monohydroxylation at the methane (B114726) carbon.[9] Another notable metabolite is the isoprene (B109036) metabolite, M7, which has some pharmacological activity, though it is present in low abundance.[9]
Q3: How do genetic polymorphisms in CYP2C9 affect this compound metabolism?
A3: Genetic variations in the CYP2C9 gene can significantly impact this compound clearance. Individuals carrying the CYP2C93 allele have been shown to have reduced clearance of this compound.[9] This can lead to increased drug exposure and a potentially higher risk of hypoglycemia.[11][12] Therefore, dose adjustments may be considered for patients with certain CYP2C9 genotypes.[11]
Q4: What are some known drug-drug interactions with this compound involving CYP2C9 and CYP3A4?
A4: Co-administration of this compound with drugs that inhibit or induce CYP2C9 and/or CYP3A4 can lead to clinically significant drug-drug interactions.
-
Inhibitors: Strong inhibitors of CYP2C9, such as fluconazole (B54011) and miconazole, can increase this compound plasma concentrations, potentially increasing the risk of hypoglycemia.[13][14] Fluconazole co-administration has been shown to increase the AUC of this compound by 48%.[13][15]
-
Inducers: Inducers of CYP2C9 or CYP3A4, such as rifampicin, may decrease this compound plasma concentrations, potentially reducing its glucose-lowering efficacy.[16]
Q5: What are the recommended in vitro models for studying this compound metabolism?
A5: The following in vitro models are commonly used:
-
Human Liver Microsomes (HLMs): HLMs are a standard and widely accepted model for studying Phase I metabolism, as they contain a rich complement of CYP enzymes.[4] They are suitable for determining kinetic parameters (Km, Vmax) and for inhibition studies (IC50, Ki).[5]
-
Recombinant Human CYP Enzymes: Using recombinant enzymes (e.g., expressed in baculovirus-insect cells) allows for the investigation of individual CYP isoforms (e.g., CYP2C9, CYP3A4) in isolation, which is crucial for reaction phenotyping.[4]
-
Primary Human Hepatocytes: Cultured primary human hepatocytes are considered the "gold standard" for in vitro induction studies as they contain the necessary nuclear receptors and cellular machinery to study changes in enzyme expression.[4][17]
Experimental Protocols
Protocol 1: Determination of this compound Metabolism Kinetics in Human Liver Microsomes
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by CYP2C9 and CYP3A4 in human liver microsomes.
Methodology:
-
Incubation Mixture: Prepare incubation mixtures in microcentrifuge tubes containing pooled human liver microsomes (final concentration 0.2-0.5 mg/mL) and a range of this compound concentrations (e.g., 0.5-100 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes) within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the major this compound metabolite (e.g., M1) using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of metabolite formation against the this compound concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Protocol 2: CYP Inhibition Assay for this compound Metabolism
Objective: To determine the IC50 value of a test compound for the inhibition of this compound metabolism.
Methodology:
-
Incubation Mixture: Prepare incubation mixtures containing pooled human liver microsomes, this compound (at a concentration near its Km), and a range of concentrations of the test inhibitor.
-
Pre-incubation (for TDI assessment): For time-dependent inhibition, pre-incubate the microsomes and inhibitor with the NADPH-generating system for a set period (e.g., 30 minutes) before adding this compound. For direct inhibition, pre-incubate the microsomes and inhibitor without NADPH, then add this compound and NADPH to start the reaction.[18]
-
Initiation and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Termination and Sample Processing: Follow steps 5 and 6 from Protocol 1.
-
LC-MS/MS Analysis: Quantify the formation of the this compound metabolite.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound metabolism by CYP2C9 and CYP3A4.
Caption: Workflow for a CYP inhibition assay.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 5. nuvisan.com [nuvisan.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. This compound - Drug Monograph - MedQuizzify Blog [medquizzify.pharmacologymentor.com]
- 9. ClinPGx [clinpgx.org]
- 10. Pharmacokinetics and metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of genetic polymorphisms in cytochrome p450 (CYP) 2C9 and CYP2C8 on the pharmacokinetics of oral antidiabetic drugs: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Prediction of the metabolic interaction of this compound with other drugs based on in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Validation & Comparative
A Head-to-Head Comparison of Nateglinide and Repaglinide on Insulin Secretion in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Nateglinide and repaglinide (B1680517), both short-acting insulin (B600854) secretagogues, are integral in the management of type 2 diabetes, particularly for controlling postprandial hyperglycemia. While they share a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles lead to different effects on insulin secretion and glycemic control. This guide provides an in-depth comparison of their efficacy, supported by experimental data, to inform research and clinical development.
Mechanism of Action: A Shared Pathway
Both this compound and repaglinide stimulate insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-dependent potassium (K-ATP) channels on the surface of pancreatic β-cells.[1] This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in a rapid release of insulin into the bloodstream.[1][2]
Despite this shared pathway, the two drugs exhibit different binding kinetics and affinities for the SUR1 receptor, which contributes to their varying clinical effects.[3]
Comparative Efficacy on Glycemic Control
Head-to-head clinical trials have consistently demonstrated that repaglinide is more potent in reducing overall glycemic markers compared to this compound.
Table 1: Comparison of Glycemic Control Parameters
| Parameter | Repaglinide | This compound | Study Reference |
| Mean Reduction in HbA1c (%) | -1.17 to -1.6 | -0.81 to -1.0 | [4][5] |
| Mean Reduction in Fasting Plasma Glucose (mg/dL) | -26.0 to -57 | -18.3 to -18 | [4][5] |
In a 16-week, randomized, multicenter study involving 150 patients with type 2 diabetes, repaglinide monotherapy resulted in a significantly greater reduction in HbA1c (-1.6%) compared to this compound monotherapy (-1.0%).[5] Similarly, the reduction in fasting plasma glucose was more pronounced with repaglinide (-57 mg/dL) than with this compound (-18 mg/dL).[5] Another 16-week study in Japanese patients with type 2 diabetes also showed a superior HbA1c reduction with repaglinide (-1.17%) versus this compound (-0.81%).[4]
Impact on Insulin Secretion: A Closer Look
While both drugs aim to restore early-phase insulin secretion, their effects on the dynamics of insulin release differ.
Table 2: Comparison of Insulin Secretion Parameters
| Parameter | Repaglinide | This compound | Study Reference |
| Mean Rate of Insulin Rise (μU/mL/min) | 1.15 - 1.3 | 2.3 | [6] |
| Postprandial Serum Insulin at 30 min | Lower | Significantly Greater | [4] |
| Postprandial Serum Insulin at 3 hours | Significantly Greater | Lower | [4] |
| Mean Increase in Postprandial Serum Insulin AUC (0-3h) | Not Significantly Different | Not Significantly Different | [4] |
A study in healthy volunteers demonstrated that this compound induces a more rapid initial rise in insulin secretion (2.3 μU/mL/min) compared to repaglinide (1.15-1.3 μU/mL/min).[6] However, the effect of repaglinide on insulin secretion appears to be more sustained. In a study with Japanese type 2 diabetes patients, postprandial serum insulin levels were significantly higher with this compound at 30 minutes, but significantly greater with repaglinide at 3 hours.[4] Interestingly, the overall mean increase in postprandial serum insulin area under the curve (AUC) from 0 to 3 hours was not significantly different between the two drugs in the same study.[4]
Experimental Protocols of Key Comparative Studies
The following outlines the methodologies of two key head-to-head clinical trials comparing repaglinide and this compound.
Study 1: Rosenstock et al. (2004)
-
Objective: To compare the efficacy and safety of repaglinide and this compound monotherapy in patients with type 2 diabetes previously treated with diet and exercise.[7][8]
-
Study Design: A 16-week, randomized, parallel-group, open-label, multicenter clinical trial.[7][8]
-
Patient Population: 150 patients with type 2 diabetes who had been treated with diet and exercise for the previous 3 months and had an HbA1c between 7% and 12%.[7][8]
-
Treatment Arms:
-
Assessments: The primary endpoint was the change in HbA1c from baseline. Secondary endpoints included changes in fasting plasma glucose (FPG), and postprandial glucose and insulin levels after a liquid test meal at baseline and at 16 weeks.[7][8]
Study 2: Iwamoto et al. (2011)
-
Objective: To assess the efficacy and safety of repaglinide in comparison with this compound in Japanese patients with type 2 diabetes previously treated with diet and exercise.[4]
-
Study Design: A 16-week, randomized, multicenter, double-blind, parallel-group, active-controlled superiority trial.[4]
-
Patient Population: Japanese patients with type 2 diabetes and an HbA1c between 6.9% and 9.4%.[4]
-
Treatment Arms:
-
Assessments: The primary endpoint was the change in HbA1c from baseline to the end of treatment. Secondary endpoints included changes in FPG and postprandial glucose and insulin levels.[4]
Conclusion
In direct comparisons, repaglinide demonstrates superior efficacy in lowering HbA1c and fasting plasma glucose levels compared to this compound. While this compound may induce a more rapid initial insulin release, repaglinide appears to provide a more sustained effect on insulin secretion. The choice between these agents may depend on the specific glycemic profile of the patient, with this compound potentially being more suitable for targeting post-meal glucose excursions and repaglinide for a more comprehensive improvement in glycemic control. Further research focusing on the long-term micro- and macrovascular outcomes associated with these differential effects on insulin secretion is warranted.
References
- 1. The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Efficacy and safety of repaglinide vs this compound for treatment of Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repaglinide More Effective than this compound in Type 2 Diabetes [medscape.com]
- 6. Mealtime glucose regulation with this compound in healthy volunteers: comparison with repaglinide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Repaglinide versus this compound monotherapy: a randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nateglinide and Glyburide: Affinity and Kinetics at the Pancreatic KATP Channel
Guide for Researchers and Drug Development Professionals
Nateglinide, a D-phenylalanine derivative, and Glyburide (B1671678) (also known as Glibenclamide), a second-generation sulfonylurea, are both insulin (B600854) secretagogues used in the management of type 2 diabetes.[1][2][3] Their primary therapeutic action is to stimulate insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive potassium (KATP) channels.[3][4] However, their distinct chemical structures lead to significant differences in their interaction with the KATP channel, resulting in varied clinical profiles regarding onset of action, duration, and risk of hypoglycemia.[3][5][6] This guide provides an objective comparison of their performance, supported by experimental data, focusing on their affinity and kinetics at the KATP channel.
The KATP channel is a hetero-octameric protein complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[7] The specific SUR isoform determines the channel's tissue-specific pharmacology: SUR1 is predominantly found in pancreatic β-cells, SUR2A in cardiac muscle, and SUR2B in smooth muscle.[4][8] The differential affinity of drugs for these isoforms is a key determinant of their tissue selectivity.
Quantitative Comparison of KATP Channel Affinity and Kinetics
The interaction of this compound and Glyburide with the KATP channel has been quantified using radioligand binding assays and electrophysiological patch-clamp studies. The data below summarizes key parameters, highlighting the superior β-cell selectivity of this compound and the higher potency of Glyburide.
| Parameter | This compound | Glyburide (Glibenclamide) | Tissue/Cell Type | Experimental Method | Reference |
| Binding Affinity (Ki, nM) | 2,800 ± 240 | 6.4 ± 1.2 | RIN-m5F β-cells (SUR1) | [3H]glibenclamide displacement | [5] |
| Binding Affinity (Ki, nM) | 1,300 ± 110 | 100 ± 24 | HEK-293 cells (human SUR1) | [3H]glibenclamide displacement | [5] |
| Channel Inhibition (IC50) | 7.4 µM | ~15 nM (estimated) | Rat pancreatic β-cells (SUR1) | Patch-clamp | [4] |
| Channel Inhibition (IC50) | 0.3 mM | 38.8 nM | Rat aorta smooth muscle cells | Patch-clamp | [4] |
| Channel Inhibition (IC50) | 2.3 mM | 46.8 nM | Porcine coronary artery cells | Patch-clamp | [4] |
| β-cell Selectivity | 45-fold to 311-fold higher for β-cells vs. vascular cells | Non-selective | Rat β-cells vs. vascular cells | Patch-clamp | [4] |
| Dissociation Half-life | ~1 second (estimated) | Biphasic: 2.9 min and 63 min | RIN-m5F cell membranes | [3H]glibenclamide dissociation | [5] |
| Reversal of Channel Inhibition | Rapid | Slow | Rat pancreatic β-cells | Patch-clamp | [5] |
Mechanism of Action and Signaling Pathway
In pancreatic β-cells, the KATP channel couples glucose metabolism to membrane excitability. Increased intracellular ATP, resulting from glucose metabolism, closes the KATP channel. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[1][2]
This compound and Glyburide bypass the metabolic steps by directly binding to the SUR1 subunit of the KATP channel, inducing its closure and stimulating insulin secretion.[1][4] However, their binding characteristics differ significantly. Glyburide binds with high affinity and dissociates slowly, leading to prolonged channel closure.[1][5] In contrast, this compound binds with lower affinity and dissociates rapidly, resulting in a faster onset and shorter duration of action, which is also more dependent on ambient glucose levels.[3][5][9]
Experimental Protocols
The comparative data presented were primarily generated using two key experimental methodologies: radioligand binding assays and patch-clamp electrophysiology.
1. Radioligand Competitive Binding Assays
This method is used to determine the binding affinity (Ki) of a drug for its receptor.
-
Objective: To measure how effectively this compound or Glyburide competes with a radiolabeled ligand for the same binding site on the SUR1 subunit.
-
Preparation: Cell membranes are prepared from cell lines that express the target receptor, such as the insulinoma cell line RIN-m5F or HEK-293 cells engineered to express recombinant human SUR1.[5]
-
Procedure:
-
The cell membranes are incubated with a constant concentration of a high-affinity radiolabeled sulfonylurea, typically [3H]glibenclamide.
-
Increasing concentrations of an unlabeled competitor drug (this compound or unlabeled Glyburide) are added to the incubation mixture.
-
After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]
2. Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and its modulation by drugs in real-time.
-
Objective: To directly measure the inhibitory effect of this compound and Glyburide on KATP channel currents and to characterize the kinetics of this inhibition (onset and reversal).
-
Preparation: Single pancreatic β-cells are isolated from animal models (e.g., rats), or a cell line (e.g., COS-1) is used that has been transfected to express specific KATP channel subunits (e.g., Kir6.2/SUR1).[4][10]
-
Procedure (Inside-Out Configuration):
-
A glass micropipette with a fire-polished tip is pressed against the cell membrane to form a high-resistance seal.
-
The pipette is then pulled away from the cell, excising a small patch of the membrane with its intracellular side now facing the bath solution.
-
This "inside-out" patch allows for precise control of the solution (and thus drug concentrations) applied to the intracellular face of the KATP channel.
-
A KATP channel opener (e.g., diazoxide) is often used to elicit baseline channel activity.
-
This compound or Glyburide is then perfused into the bath solution at various concentrations to measure the dose-dependent inhibition of the K+ current. The kinetics are studied by observing the time course of current inhibition upon drug application and the recovery of the current after drug washout.[4][5]
-
-
Data Analysis: The concentration of the drug that causes a 50% reduction in the channel current is determined as the IC50 value, a measure of the drug's potency.[4][10] The time taken for the drug to exert its effect (onset) and for the effect to dissipate after removal (offset/reversal) provides crucial kinetic information.[5]
References
- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 3. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Hypoglycemic potential of this compound versus glyburide in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of this compound in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the tissue selectivity of Nateglinide for pancreatic versus cardiovascular KATP channels
A detailed comparison of Nateglinide's inhibitory effects on pancreatic versus cardiovascular ATP-sensitive potassium (KATP) channels, supported by experimental data and protocols.
This compound, an insulin (B600854) secretagogue, functions by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent insulin release.[1][2] Given that KATP channels are also present in cardiovascular tissues, understanding the tissue selectivity of this compound is crucial for evaluating its safety profile. This guide provides a comparative analysis of this compound's potency on pancreatic versus cardiovascular KATP channels, referencing key experimental findings.
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound for pancreatic β-cell KATP channels over those in cardiovascular tissues has been demonstrated through electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher potency.
| Agent | Pancreatic β-cell (rat) IC50 | Porcine Coronary Artery IC50 | Rat Aorta IC50 | Selectivity for β-cells (vs. Coronary Artery) | Selectivity for β-cells (vs. Aorta) |
| This compound | 7.4 µM | 2.3 mM | 0.3 mM | ~311-fold | ~45-fold |
| Glyburide | - | - | - | Non-selective | Non-selective |
| Repaglinide (B1680517) | 5.0 nM | - | - | ~16-fold (vs. vascular cells) | ~16-fold (vs. vascular cells) |
Data sourced from Hu et al. (1999).[1][3]
These data clearly indicate that this compound is significantly more potent in inhibiting KATP channels in pancreatic β-cells compared to vascular smooth muscle cells in the coronary artery and aorta.[1][3] Specifically, this compound demonstrated a 311-fold and 45-fold selectivity for β-cells over porcine coronary artery and rat aorta KATP channels, respectively.[1][3] In contrast, Glyburide was found to be non-selective, while Repaglinide showed a lower degree of selectivity for β-cells compared to this compound.[1][3]
Further studies have corroborated the relative potency of these agents, showing a rank order of Repaglinide > Glibenclamide > this compound for the inhibition of KATP channels in pancreatic β-cells.[4][5]
Signaling Pathway of Insulin Secretion
The mechanism of this compound-induced insulin secretion is initiated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic KATP channel.
Caption: this compound-induced insulin secretion pathway.
Experimental Protocols
The evaluation of this compound's tissue selectivity relies on precise electrophysiological techniques, primarily the patch-clamp method.
Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on KATP channel currents in isolated cells from different tissues.
Methodology:
-
Cell Isolation:
-
Pancreatic β-cells are enzymatically isolated from rats.
-
Cardiac myocytes are isolated from rat hearts.
-
Vascular smooth muscle cells are isolated from porcine coronary arteries and rat aortas.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp configuration is used to record KATP channel currents.
-
Cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
To enhance the low basal KATP currents, a channel opener like diazoxide (B193173) (for β-cells) or cromakalim (B1669624) (for cardiac myocytes) is applied before the administration of the blocker.[3]
-
-
Drug Application:
-
This compound, Glyburide, or Repaglinide is applied at various concentrations to determine the dose-dependent inhibition of the KATP current.
-
-
Data Analysis:
-
The percentage of current inhibition at each drug concentration is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a logistic equation.
-
Caption: Experimental workflow for assessing KATP channel inhibition.
Conclusion
The experimental evidence strongly supports the tissue selectivity of this compound for pancreatic β-cell KATP channels over cardiovascular KATP channels.[1][3] This selectivity is attributed to its differential binding affinity for the SUR1 subunit, which is predominant in the pancreas, compared to the SUR2A and SUR2B subunits found in cardiac and smooth muscle, respectively.[6] This characteristic suggests that at therapeutic concentrations for stimulating insulin secretion, this compound is less likely to cause adverse cardiovascular effects related to KATP channel blockade compared to non-selective agents like Glyburide.[1][3] The rapid onset and offset kinetics of this compound's action on β-cell KATP channels also contribute to its unique pharmacological profile.[4][5][7]
References
- 1. Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Nateglinide's effects in different animal models of diabetes
A comprehensive review of the effects of Nateglinide across various preclinical models of type 2 diabetes reveals its consistent and potent glucose-lowering capabilities, primarily through the restoration of early-phase insulin (B600854) secretion. This guide provides a comparative analysis of this compound's performance in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, Zucker Fatty (ZF) rats, Goto-Kakizaki (GK) rats, and healthy cats, offering researchers and drug development professionals a consolidated resource of experimental data and methodologies.
This compound, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue that addresses the characteristic loss of early insulin response to meals in type 2 diabetes. Its mechanism of action involves the selective blockade of ATP-sensitive potassium (K-ATP) channels on pancreatic beta-cells, leading to depolarization and subsequent insulin exocytosis. This targeted action allows for effective control of postprandial hyperglycemia with a reduced risk of sustained hyperinsulinemia and hypoglycemia compared to older generation insulin secretagogues.
Comparative Efficacy of this compound Across Animal Models
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different animal models of diabetes and insulin resistance.
Table 1: Effects of this compound on Blood Glucose and Insulin in OLETF Rats
The Otsuka Long-Evans Tokushima Fatty (OLETF) rat is a model of type 2 diabetes characterized by a delayed onset of hyperglycemia. In a study investigating the effects of a single oral dose of this compound (50 mg/kg) following a sucrose (B13894) load, significant improvements in glucose tolerance and insulin secretion were observed.
| Time Point (minutes) | Blood Glucose (mg/dL) - Control | Blood Glucose (mg/dL) - this compound | Insulin (ng/mL) - Control | Insulin (ng/mL) - this compound |
| 0 | ~150 | ~150 | Baseline | Baseline |
| 30 | >200 (8-week-old) / >350 (16-week-old) | Significantly lower than control (p<0.01) | - | Significantly higher than control (p<0.05) |
| 60 | Peak at ~500 (24-week-old) | Significantly lower than control (p<0.01) | - | Returned to near control levels |
| 120 | - | Significantly lower than control (p<0.01) | - | - |
Data extracted from a study on OLETF rats.[1]
Table 2: Effects of this compound on Neuropathy in Goto-Kakizaki (GK) Rats
The Goto-Kakizaki (GK) rat is a non-obese model of type 2 diabetes. A long-term study evaluated the effect of this compound (50 mg/kg, orally, twice daily for 24 weeks) on diabetic neuropathy.
| Parameter | Control (GK rats) | This compound (GK rats) | Glibenclamide (GK rats) |
| Postprandial Hyperglycemia | Uncontrolled | Suppressed by 50% | Not apparent |
| Motor Nerve Conduction Velocity | Delayed | Normalized | Partial (50%) effect |
This study highlights this compound's potential in mitigating diabetic complications.[2]
Table 3: Effects of this compound on Glucose and Insulin Response in Healthy Cats
To understand its pharmacodynamics in a different species, this compound was studied in healthy cats. The results demonstrate its rapid-acting nature.
| Parameter | This compound | Glimepiride (B1671586) |
| Time to Peak Insulin Response | 20 minutes | 60 minutes |
| Time to Glucose Nadir | 60 minutes | 180 minutes |
| Preliminary Insulin Peak | 3.7 +/- 1.1 pg/ml | 2.5 +/- 0.1 pg/ml |
| Glucose AUC (0-360 min) | 24,782 +/- 2,354 mg min/dl | 24,435 +/- 2,940 mg min/dl |
| Insulin AUC (0-360 min) | 460 +/- 159 | 410 +/- 192 |
These findings in healthy cats underscore the characteristic rapid onset and short duration of this compound's action.[3][4]
Table 4: Effects of this compound on Postprandial Metabolic Derangements in Zucker Fatty (ZF) Rats
The Zucker Fatty (ZF) rat is a model of obesity and insulin resistance. A study investigating a combination therapy of this compound (50 mg/kg) and Vildagliptin (B1682220) for 2 weeks demonstrated significant improvements in postprandial metabolic parameters in ZF rats on a high-fat diet.
| Parameter | Control (ZF rats on HFD) | This compound + Vildagliptin (ZF rats on HFD) |
| Postprandial Hyperglycemia | Elevated | Ameliorated |
| Postprandial Hypertriglyceridemia | Elevated | Ameliorated |
| Postprandial Free Fatty Acid Elevation | Elevated | Ameliorated |
This study suggests that this compound, particularly in combination with other agents, can effectively manage a range of metabolic abnormalities.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
Otsuka Long-Evans Tokushima Fatty (OLETF) Rat Study
-
Animals: Male OLETF rats at 8, 16, and 24 weeks of age.
-
Housing: Maintained under standard laboratory conditions.
-
Experimental Groups: this compound group and a control group (administered 0.5% methylcellulose).
-
Procedure:
-
Rats were fasted for 17 hours.
-
This compound (50 mg/kg) or vehicle was administered orally.
-
Immediately following administration, an oral sucrose load of 2.5 g/kg was given.
-
Blood samples were collected at baseline and at 30, 60, 120, 180, and 360 minutes post-sucrose load to measure blood glucose and insulin levels.[1]
-
Goto-Kakizaki (GK) Rat Study
-
Animals: Male Goto-Kakizaki (GK) rats.
-
Experimental Groups: this compound (NG) group, Glibenclamide (GC) group, and a control group.
-
Procedure:
-
GK rats were fed twice daily.
-
This compound (50 mg/kg) or Glibenclamide (1 mg/kg) was administered orally before each meal for 24 weeks.
-
At the end of the treatment period, postprandial blood glucose levels were monitored.
-
Motor nerve conduction velocity was measured to assess diabetic neuropathy.[2]
-
Healthy Cat Study
-
Animals: Healthy adult cats.
-
Procedure:
-
An intravenous glucose tolerance test (IVGTT) was performed to evaluate pancreatic beta-cell function.
-
The effects of this compound and Glimepiride on glucose and insulin responses were determined following drug administration.
-
Blood samples were collected at various time points to measure serum glucose and insulin concentrations.
-
The time to peak insulin response, time to glucose nadir, and the area under the curve (AUC) for both glucose and insulin were calculated.[3][4]
-
Zucker Fatty (ZF) Rat Study
-
Animals: Male Zucker Fatty (ZF) rats.
-
Diet: Standard chow or a high-fat diet (HFD).
-
Experimental Groups: Vehicle, this compound (50 mg/kg), Vildagliptin (10 mg/kg), or a combination of this compound and Vildagliptin.
-
Procedure:
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate this compound's signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action on pancreatic beta-cells.
Caption: A generalized experimental workflow for evaluating this compound in animal models.
References
- 1. ir.jikei.ac.jp [ir.jikei.ac.jp]
- 2. Decreased blood glucose excursion by this compound ameliorated neuropathic changes in Goto-Kakizaki rats, an animal model of non-obese type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of glimepiride and this compound on serum insulin and glucose concentration in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Nateglinide and Mitiglinide on GLP-1 Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two meglitinide (B1211023) analogs, Nateglinide and Mitiglinide, on the secretion of Glucagon-Like Peptide-1 (GLP-1). The information presented herein is based on available preclinical data and is intended to inform further research and drug development in the field of metabolic diseases.
Executive Summary
Current experimental evidence demonstrates a significant disparity between this compound and Mitiglinide in their capacity to stimulate GLP-1 release from intestinal L-cells. In vitro studies have shown that this compound directly promotes GLP-1 secretion, a mechanism that may contribute to its glucose-lowering effects beyond its primary action on pancreatic β-cells. In contrast, Mitiglinide has not been observed to have a similar effect on GLP-1 release in the same experimental settings.
Data Presentation
The quantitative data from comparative in vitro and supplementary in vivo studies are summarized below.
Table 1: In Vitro GLP-1 Release from Human Intestinal L-Cells (NCI-H716)
| Drug | Concentration | Effect on GLP-1 Release | Mechanism |
| This compound | ≥ 500 µM | Stimulated GLP-1 release in a concentration-dependent manner.[1] | K(ATP) channel-independent; involves transient elevation of intracellular calcium.[1] |
| Mitiglinide | Not specified in comparative study | No effect on GLP-1 release.[1] | Not applicable. |
Table 2: In Vivo GLP-1 Levels in Wistar Rats
| Drug | Administration | Time Point | Effect on Portal Blood GLP-1 Levels |
| This compound | Oral | 20 minutes post-administration | Approximately twice the level of vehicle-treated rats.[1] |
| Mitiglinide | No comparative in vivo data available on GLP-1 release. | Not applicable. | Not applicable. |
Experimental Protocols
The methodologies from the key studies cited are detailed below to facilitate experimental replication and further investigation.
In Vitro GLP-1 Secretion Assay (Human NCI-H716 Cells)
-
Cell Culture: Human intestinal L-cells (NCI-H716) were cultured and maintained in an appropriate growth medium and conditions.
-
GLP-1 Release Assay:
-
Cells were seeded in multi-well plates and grown to a suitable confluency.
-
The culture medium was removed, and cells were washed with a balanced salt solution.
-
Cells were then incubated with various concentrations of this compound or Mitiglinide in the presence of a buffer solution for a specified duration.
-
The supernatant was collected at the end of the incubation period.
-
The concentration of GLP-1 in the supernatant was quantified using a commercially available GLP-1 enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Intracellular Calcium Measurement:
-
NCI-H716 cells were loaded with a calcium-sensitive fluorescent indicator.
-
The cells were then exposed to this compound.
-
Changes in intracellular calcium levels were monitored using fluorescence microscopy.
-
In Vivo GLP-1 Measurement (Wistar Rats)
-
Animal Model: Male Wistar rats were used for the study.
-
Drug Administration: this compound was administered orally to the rats. A vehicle control group was also included.
-
Blood Sampling: At 20 minutes post-administration, blood samples were collected from the portal vein.
-
GLP-1 Analysis: The concentration of GLP-1 in the plasma was determined using a specific GLP-1 assay.
Signaling Pathways
The available evidence suggests that this compound's stimulatory effect on GLP-1 release from intestinal L-cells is mediated by a distinct signaling pathway that differs from its known mechanism of action on pancreatic β-cells.
This compound-Induced GLP-1 Release: this compound's effect on L-cells is independent of the ATP-sensitive potassium (KATP) channels, as the KATP channel opener diazoxide (B193173) did not inhibit this compound-induced GLP-1 secretion.[1] The process is associated with a transient increase in intracellular calcium.[1] This calcium elevation is not blocked by inhibitors of L-type calcium channels (nitrendipine) or ryanodine (B192298) receptors (dantrolene).[1] However, the effect of this compound on GLP-1 release was significantly attenuated by capsazepine, an antagonist of the transient receptor potential (TRP) channels, suggesting the involvement of this channel family in the signaling cascade.[1]
Mitiglinide: The lack of GLP-1 secretagogue activity for Mitiglinide in the studied L-cell model suggests that it does not engage the same signaling pathway as this compound in these cells.
Mandatory Visualizations
References
Nateglinide's Differential Impact on Healthy and Diabetic Pancreatic Islets: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the effects of Nateglinide, a rapid-acting insulin (B600854) secretagogue, on the physiological responses of healthy versus diabetic pancreatic islets. The information is intended for researchers, scientists, and drug development professionals engaged in diabetes research and the development of novel anti-diabetic therapies.
This compound is a D-phenylalanine derivative that stimulates insulin secretion by closing ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.[1] Its clinical efficacy is characterized by a rapid onset and short duration of action, which helps to control postprandial hyperglycemia while minimizing the risk of hypoglycemia.[1] This guide delves into the nuanced differences in this compound's action on islets under normal physiological conditions compared to the pathophysiological state of type 2 diabetes.
Key Comparisons of this compound's Effects
| Parameter | Healthy Islets | Diabetic Islets (Type 2) | Key Differences & Implications |
| Glucose-Dependent Insulin Secretion | This compound's insulinotropic effect is highly dependent on ambient glucose levels. Its potency (lower EC50) increases significantly with rising glucose concentrations.[2][3] This glucose-sensitizing effect helps to prevent hypoglycemia in low glucose conditions. | The glucose-sensitizing effect of this compound is maintained, making it effective in the hyperglycemic state of diabetes.[4] It helps restore the first-phase insulin secretion that is often impaired. | This compound's glucose dependency is a key advantage over sulfonylureas, which stimulate insulin secretion irrespective of glucose levels, leading to a higher risk of hypoglycemia.[2][3] |
| Insulin Secretion Dynamics | Promotes a rapid and short-lived insulin secretion, mimicking the natural first-phase insulin response to a meal. | Helps to restore the blunted first-phase insulin response, a hallmark of type 2 diabetes, leading to better post-meal glucose control.[5][6] | In diabetic islets, the restoration of the first-phase response is crucial for managing postprandial glucose excursions. |
| Intracellular Ca2+ Concentration | This compound-induced KATP channel closure leads to membrane depolarization and a subsequent influx of Ca2+, triggering insulin exocytosis.[7][8] | The fundamental mechanism of increasing intracellular Ca2+ remains the same. However, the overall Ca2+ signaling dynamics may be altered due to the underlying pathophysiology of the diabetic beta-cell. | The efficiency of Ca2+ influx and subsequent insulin secretion in response to this compound may be influenced by the altered metabolic state of the diabetic islet. |
| ATP/ADP Ratio | A healthy ATP/ADP ratio is maintained, and glucose metabolism effectively raises this ratio to close KATP channels. | Basal ATP levels may be lower, and the ATP/ADP ratio can be impaired.[9][10] This contributes to the defective glucose-stimulated insulin secretion. | This compound bypasses the need for a significant rise in the ATP/ADP ratio to close KATP channels, directly stimulating insulin secretion in a state of metabolic dysfunction. |
| SUR1 Expression & Binding | Normal expression of the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, to which this compound binds.[11][12] | Evidence suggests that SUR1 gene variations can be associated with susceptibility to type 2 diabetes, but significant changes in overall expression levels in islets are not consistently reported.[13][14][15] | While major changes in SUR1 expression may not be the primary factor, alterations in the metabolic environment of the diabetic beta-cell likely influence the downstream effects of this compound binding. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: Signaling pathway of this compound-induced insulin secretion.
Experimental Workflow for Islet Studies
Caption: Workflow for comparing this compound's effects.
Detailed Experimental Protocols
Isolation and Culture of Human Pancreatic Islets
-
Source: Pancreata from healthy and type 2 diabetic cadaveric donors are obtained through approved organ procurement organizations.
-
Isolation Procedure: Islets are isolated by enzymatic digestion of the pancreas using collagenase, followed by purification on a continuous density gradient.
-
Culture: Isolated islets are cultured in a suitable medium (e.g., CMRL 1066) supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (Perifusion)
-
Apparatus: A perifusion system is used to deliver solutions with varying glucose and this compound concentrations to the islets.[16][17][18]
-
Procedure:
-
Aliquots of cultured islets (from healthy and diabetic donors) are placed in chambers of the perifusion apparatus.
-
Islets are initially perifused with a low glucose solution (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
The perifusion solution is then switched to a high glucose solution (e.g., 16.7 mM) with or without this compound at various concentrations.
-
Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).
-
The insulin concentration in each fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis: The dynamics of first-phase and second-phase insulin secretion are analyzed and compared between healthy and diabetic islets under different stimulation conditions.
Measurement of Intracellular Ca2+ Concentration
-
Probe: The ratiometric fluorescent Ca2+ indicator Fura-2 AM is commonly used.[19][20][21]
-
Procedure:
-
Cultured islets are loaded with Fura-2 AM.
-
The islets are placed on a glass-bottom dish on the stage of an inverted fluorescence microscope equipped with a perfusion system.
-
Islets are perifused with solutions containing different concentrations of glucose and this compound.
-
Fluorescence is excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular Ca2+ concentration. The dynamics of Ca2+ signaling are compared between healthy and diabetic islets.
Measurement of ATP/ADP Ratio
-
Principle: The ratio of ATP to ADP is a key indicator of the metabolic state of the beta-cell.
-
Procedure:
-
Data Analysis: The ATP/ADP ratio is calculated and compared between healthy and diabetic islets to assess the differential impact of this compound on cellular energy status.
Conclusion
This compound exhibits a distinct, glucose-dependent insulinotropic effect that is particularly beneficial in the context of type 2 diabetes. Its ability to preferentially act in hyperglycemic conditions and restore the crucial first-phase insulin secretion underscores its value in managing postprandial glucose levels. While the fundamental mechanism of action via KATP channel closure is the same in both healthy and diabetic islets, the altered metabolic landscape of the diabetic beta-cell likely modulates the magnitude and dynamics of the insulin secretory response to this compound. Further research directly comparing the effects of this compound on islets from healthy and diabetic human donors is warranted to fully elucidate these differences and to optimize its therapeutic application.
References
- 1. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose-dependent and glucose-sensitizing insulinotropic effect of this compound: comparison to sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-dependent and Glucose-sensitizing Insulinotropic Effect of this compound: Comparison to Sulfonylureas and Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A review of this compound in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-cell function in mild type 2 diabetic patients: effects of 6-month glucose lowering with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Glucose and ATP levels in pancreatic islet tissue of normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ATP Secretion and Metabolism in Regulating Pancreatic Beta Cell Functions and Hepatic Glycolipid Metabolism [frontiersin.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonylurea receptor -1 (SUR1): genetic and metabolic evidences for a role in the susceptibility to type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. The ATP/DNA Ratio Is a Better Indicator of Islet Cell Viability Than the ADP/ATP Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The ADP/ATP ratio: A novel predictive assay for quality assessment of isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. content.abcam.com [content.abcam.com]
Unveiling the Off-Target Actions of Nateglinide: A Comparative Guide to its KATP Channel-Independent Effects
For researchers and drug development professionals, understanding the full spectrum of a drug's mechanism of action is paramount. Nateglinide, a rapid-acting insulin (B600854) secretagogue, is primarily known for its role in closing ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. However, a growing body of evidence reveals that this compound also exerts significant effects independent of this canonical pathway. This guide provides a comprehensive comparison of these KATP channel-independent actions, presenting experimental data and detailed protocols to facilitate the replication and further exploration of these off-target effects.
This comparative guide delves into the alternative signaling pathways activated by this compound and contrasts its performance with other relevant compounds, including sulfonylureas (glibenclamide, tolbutamide), meglitinides (repaglinide), and endogenous incretins (GLP-1). The data presented is collated from a range of in vitro studies, providing a quantitative basis for comparison.
KATP Channel-Independent Insulin Secretion
A key off-target effect of this compound is its ability to stimulate insulin secretion even when KATP channels are pharmacologically held open or the cell membrane is depolarized. This suggests a direct action on the exocytotic machinery or other intracellular signaling nodes.
Comparative Efficacy in Depolarized Beta-Cells
Studies utilizing the BRIN-BD11 cell line under depolarizing conditions (high potassium chloride concentration) have demonstrated this compound's capacity to evoke insulin secretion. This effect is compared with other insulin secretagogues in the table below.
| Compound | Concentration | Fold-Increase in Insulin Secretion (KATP Channel-Independent) | Cell Line | Reference |
| This compound | 50-200 µM | 1.2 - 1.7 | BRIN-BD11 | [1] |
| Tolbutamide | 200 µM | ~1.3 | BRIN-BD11 | [2] |
| Glibenclamide | 200 µM | ~1.3 | BRIN-BD11 | [2] |
Experimental Protocol: KATP Channel-Independent Insulin Secretion in BRIN-BD11 Cells
This protocol outlines the methodology used to assess the KATP channel-independent effects of this compound and other secretagogues on insulin secretion from the BRIN-BD11 pancreatic beta-cell line.
1. Cell Culture:
-
BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) penicillin-streptomycin, and 1% (v/v) L-glutamine.
-
Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
2. Insulin Secretion Assay:
-
Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Prior to the experiment, cells are pre-incubated for 40 minutes in Krebs-Ringer bicarbonate buffer containing 1.1 mM glucose.
-
To induce membrane depolarization and render KATP channels inactive, the incubation buffer is replaced with one containing a high concentration of potassium chloride (e.g., 30 mM KCl) and 16.7 mM glucose.[1]
-
Test compounds (this compound, Tolbutamide, Glibenclamide) are added at the desired concentrations.
-
Cells are incubated for 20 minutes at 37°C.
-
The supernatant is collected, and insulin concentration is measured using a radioimmunoassay (RIA) or ELISA kit.
3. Data Analysis:
-
Insulin secretion is expressed as a fold-increase over the basal secretion in depolarized cells without the test compound.
-
Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.
Stimulation of GLP-1 Release from Intestinal L-Cells
Recent findings indicate that this compound can directly stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, an effect that is independent of KATP channel activity. This action may contribute to its overall glucose-lowering effect by enhancing the incretin (B1656795) axis.
Comparative Effects on GLP-1 Secretion
In vitro studies using the human intestinal L-cell line NCI-H716 have shown that this compound, but not all insulin secretagogues, can trigger GLP-1 release.
| Compound | Concentration | Effect on GLP-1 Release | Cell Line | Reference |
| This compound | ≥ 500 µM | Stimulated GLP-1 release in a concentration-dependent manner | NCI-H716 | [3] |
| Tolbutamide | Not specified | No effect | NCI-H716 | [3] |
| Mitiglinide | Not specified | No effect | NCI-H716 | [3] |
| Capsaicin | Dose-dependent | Stimulated GLP-1 release | STC-1 | [4] |
The stimulatory effect of this compound on GLP-1 release was inhibited by capsazepine (B1668289), a transient receptor potential vanilloid 1 (TRPV1) channel antagonist, suggesting the involvement of this channel.[3]
Experimental Protocol: GLP-1 Release from NCI-H716 Cells
This protocol describes the methodology to investigate the direct effects of this compound on GLP-1 secretion from the human NCI-H716 intestinal L-cell line.
1. Cell Culture:
-
NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are grown in a humidified incubator at 37°C with 5% CO2.
2. GLP-1 Secretion Assay:
-
Cells are seeded in 24-well plates.
-
Before the experiment, cells are washed with a balanced salt solution.
-
Test compounds (this compound, Tolbutamide, Mitiglinide) and inhibitors (e.g., diazoxide (B193173) to block KATP channels, capsazepine to block TRPV1) are added at the desired concentrations.
-
Cells are incubated for a specified period (e.g., 2 hours).
-
The supernatant is collected, and active GLP-1 levels are measured using a commercially available ELISA kit.
3. Data Analysis:
-
GLP-1 secretion is normalized to the total protein content of the cells in each well.
-
Results are expressed as a percentage of the control (vehicle-treated cells).
Intracellular Calcium Release from the Endoplasmic Reticulum
Another proposed KATP channel-independent mechanism of this compound involves the mobilization of intracellular calcium stores from the endoplasmic reticulum (ER). This is in contrast to the canonical pathway, which relies on the influx of extracellular calcium.
Comparative Effects on Intracellular Calcium
Studies in MIN6 cells have shown that the insulin secretion profile of this compound is only partially inhibited by diazoxide (a KATP channel opener) and verapamil (B1683045) (a voltage-gated calcium channel blocker), suggesting a component of insulin release is independent of these channels.[5] This remaining secretion was sensitive to dantrolene, an inhibitor of the ryanodine (B192298) receptor, indicating ER calcium release.[5]
| Compound | Condition | Effect on Insulin Secretion | Cell Line | Reference |
| This compound | + Diazoxide and Verapamil | Latter half-component of insulin secretion remained | MIN6 | [5] |
| Mitiglinide | + Diazoxide and Verapamil | Latter half-component of insulin secretion remained | MIN6 | [5] |
| Tolbutamide | + Diazoxide and Verapamil | Completely inhibited | MIN6 | [5] |
| Glibenclamide | + Diazoxide and Verapamil | Completely inhibited | MIN6 | [5] |
Furthermore, studies using HEK293 cells expressing the ryanodine receptor type 1 (RyR1) demonstrated that this compound could increase intracellular calcium concentration in a dose-dependent manner, even in the absence of extracellular calcium.[6]
Experimental Protocol: Intracellular Calcium Mobilization
This protocol provides a general framework for assessing this compound-induced intracellular calcium release.
1. Cell Culture and Loading:
-
Cells (e.g., MIN6 or HEK293 expressing RyR1) are cultured under standard conditions.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time.
2. Calcium Imaging:
-
After loading, cells are washed and placed in a calcium-free buffer to isolate the effects of intracellular calcium release.
-
Baseline fluorescence is recorded using a fluorescence microscope or plate reader.
-
This compound is added, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence is converted to intracellular calcium concentration.
-
The peak increase and the area under the curve are calculated to quantify the calcium response.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: KATP channel-independent signaling pathways of this compound.
Caption: Workflow for KATP-independent insulin secretion assay.
Conclusion
The KATP channel-independent effects of this compound represent an important aspect of its pharmacological profile. By directly stimulating insulin exocytosis, promoting GLP-1 release, and mobilizing intracellular calcium, this compound may offer additional therapeutic benefits beyond its primary mechanism of action. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to replicate and further investigate these intriguing off-target effects, ultimately contributing to a more complete understanding of this and other insulin secretagogues.
References
- 1. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Vanilloid 1 Activation Enhances Gut Glucagon-Like Peptide-1 Secretion and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and mitiglinide, but not sulfonylureas, induce insulin secretion through a mechanism mediated by calcium release from endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Nateglinide Restores Insulin Secretion in Sulfonylurea-Desensitized Pancreatic Islets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic exposure to sulfonylureas, a cornerstone in the management of type 2 diabetes, can lead to a state of desensitization in pancreatic β-cells, diminishing their insulinotropic efficacy. This guide provides a comparative analysis of nateglinide's ability to stimulate insulin (B600854) secretion in these desensitized islets, contrasting its performance with traditional sulfonylureas and other insulin secretagogues. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Comparative Insulin Secretion Data
The insulinotropic efficacy of this compound in sulfonylurea-desensitized islets is a key differentiator from sulfonylureas themselves and other related compounds. Chronic exposure of pancreatic islets to sulfonylureas is known to impair their ability to respond to subsequent acute stimulation by sulfonylureas or glucose.[1][2] However, islets fully retain their responsiveness to this compound stimulation after prolonged pretreatment with sulfonylureas.[1][2]
The following table summarizes the quantitative data from a study comparing insulin secretion in response to various secretagogues in both normal and glyburide-desensitized rat pancreatic islets.
| Treatment Group | Stimulus | Insulin Secretion (ng/islet/h) | Percentage of Control Response |
| Control Islets | Basal (5.5 mM Glucose) | 0.5 ± 0.1 | 100% |
| Glyburide (B1671678) (10 µM) | 2.5 ± 0.3 | 500% | |
| This compound (100 µM) | 2.4 ± 0.2 | 480% | |
| Repaglinide (B1680517) (1 µM) | 2.6 ± 0.3 | 520% | |
| Glyburide-Desensitized Islets | Basal (5.5 mM Glucose) | 0.6 ± 0.1 | 120% |
| Glyburide (10 µM) | 1.0 ± 0.2 | 200% | |
| This compound (100 µM) | 2.3 ± 0.3 | 460% | |
| Repaglinide (1 µM) | 1.2 ± 0.2 | 240% |
Data are presented as mean ± standard error of the mean (SEM). Control islets were cultured overnight in standard medium, while desensitized islets were cultured with 10 µM glyburide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Islet Isolation and Culture
Pancreatic islets are isolated from rodents (e.g., Sprague-Dawley rats) using a collagenase digestion method.[3] Briefly, the pancreas is distended with a collagenase solution injected into the common bile duct. The digested tissue is then purified by density gradient centrifugation to obtain a population of islets. Isolated islets are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.[3][4]
Induction of Sulfonylurea Desensitization
To induce a state of desensitization, isolated islets are cultured overnight (18-24 hours) in the presence of a sulfonylurea, such as glyburide (10 µM) or tolbutamide (B1681337) (100 µM).[1][2] Control islets are cultured for the same duration in a medium lacking the desensitizing agent. This chronic exposure leads to a reduced insulin secretory response upon subsequent acute stimulation with the same or other sulfonylureas.[1][5]
Static Insulin Secretion Assay
The functional capacity of the islets is assessed using a static insulin secretion assay.[6][7][8] This involves a pre-incubation period in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate. Subsequently, the islets are incubated for a defined period (e.g., 1 hour) in KRB buffer containing various test compounds, including a basal glucose concentration, a stimulatory glucose concentration (e.g., 16.7 mM), and the insulin secretagogues of interest (this compound, glyburide, etc.) at their respective effective concentrations. At the end of the incubation, the supernatant is collected to measure secreted insulin, and the islets can be lysed to determine the total insulin content. Insulin concentrations are typically measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[6][7]
Signaling Pathways and Experimental Workflow
The distinct effects of this compound in sulfonylurea-desensitized islets are attributed to its unique interaction with the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells.
Signaling Pathway of Insulin Secretagogues
Both sulfonylureas and this compound stimulate insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[9][10][11][12][13] This binding leads to the closure of the channel, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the β-cell.[9][11] The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules.[9][11] While the primary target is the same, this compound exhibits a more rapid association and dissociation from the SUR1, contributing to a faster onset and shorter duration of action compared to sulfonylureas.[9][10][14] This kinetic difference is thought to be a key factor in its retained efficacy in desensitized islets.
Caption: Signaling pathway for insulin secretion stimulated by glucose, this compound, and sulfonylureas.
Experimental Workflow for Comparing Insulin Secretagogues
The following diagram illustrates the step-by-step process for evaluating the efficacy of this compound and other compounds in sulfonylurea-desensitized islets.
Caption: Experimental workflow for assessing insulin secretion in desensitized islets.
References
- 1. Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of this compound on In Vitro Insulin Secretion from Rat Pancreatic Islets Desensitized to Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 5. Sulfonylurea and glinide reduce insulin content, functional expression of K(ATP) channels, and accelerate apoptotic beta-cell death in the chronic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Static insulin secretion analysis of isolated islets [protocols.io]
- 7. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 8. The measurement of insulin secretion from isolated rodent islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Nateglinide and other insulin secretagogues in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of nateglinide with other insulin (B600854) secretagogues, focusing on their performance in preclinical models. The information presented is collated from a range of in vitro and in vivo studies to assist researchers in understanding the nuanced differences between these agents.
Executive Summary
This compound, a D-phenylalanine derivative, is a short-acting insulin secretagogue that, like sulfonylureas (e.g., glibenclamide, glimepiride) and other meglitinides (e.g., repaglinide), stimulates insulin release by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2][3] However, preclinical data reveal significant differences in its binding kinetics, glucose sensitivity, and overall pharmacodynamic profile compared to other agents in its class. Notably, this compound exhibits a more rapid onset and shorter duration of action, which is attributed to its fast association and dissociation from the sulfonylurea receptor 1 (SUR1) on the KATP channel.[1][4][5] Furthermore, its insulinotropic effect is uniquely glucose-dependent, increasing in potency at higher glucose concentrations, a feature not observed with glibenclamide or repaglinide (B1680517).[2][3]
Data Presentation: Quantitative Comparison of Insulin Secretagogues
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of this compound with other insulin secretagogues.
Table 1: KATP Channel Inhibition and Insulin Secretion in Pancreatic β-Cells
| Parameter | This compound | Repaglinide | Glibenclamide (Glyburide) | Glimepiride | Reference |
| Relative Potency for KATP Channel Inhibition | Less Potent | More Potent | More Potent | - | [5][6] |
| Onset of KATP Channel Inhibition | Rapid (Comparable to Glibenclamide) | Slower | Rapid | Slower | [1][5] |
| Reversal of KATP Channel Inhibition (Off-rate) | Fastest | 5x Slower | 2x Slower | 2x Slower | [1] |
| EC50 for Insulin Secretion (3 mM Glucose) | 14 µM | - | - | - | [2][3] |
| EC50 for Insulin Secretion (8 mM Glucose) | ~2.3 µM (6-fold reduction) | No sensitization | No sensitization | - | [2][3] |
| EC50 for Insulin Secretion (16 mM Glucose) | ~0.9 µM (16-fold reduction) | - | - | - | [2][3] |
Table 2: SUR1 Receptor Binding Affinity
| Parameter | This compound | Repaglinide | Glibenclamide | Glimepiride | Glipizide | Tolbutamide | Reference |
| Relative Order of Displacement of [3H]glibenclamide | 5th | 3rd | 1st | 2nd | 4th | 7th | [5][6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Insulin Secretagogues
The primary mechanism of action for this compound and other insulin secretagogues involves the closure of KATP channels in pancreatic β-cells. This leads to membrane depolarization, opening of voltage-dependent calcium channels, and subsequent insulin exocytosis.[1][7]
References
- 1. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose-dependent and Glucose-sensitizing Insulinotropic Effect of this compound: Comparison to Sulfonylureas and Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-dependent and glucose-sensitizing insulinotropic effect of this compound: comparison to sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Nateglinide Disposal
Ensuring the safe and compliant disposal of nateglinide is a critical responsibility for researchers, scientists, and drug development professionals. Adherence to proper procedures not only protects laboratory personnel but also prevents environmental contamination. This guide provides essential, step-by-step instructions for the appropriate handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat, to avoid skin and eye contact.[1] In case of dust formation, use respiratory protection.[1]
-
Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of any dust or vapors.[1]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid letting the chemical enter drains, as discharge into the environment must be avoided.[1][2]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound, which is not classified as a hazardous waste by the EPA, should still be conducted with care, following institutional and local regulations for non-hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, sealed container.[1]
-
Waste Characterization: While this compound itself is not typically a RCRA hazardous waste, it's crucial to confirm this with your institution's Environmental Health and Safety (EHS) department, as local regulations may be more stringent.[3][4][5]
-
Collection and Storage:
-
Place all solid this compound waste, including contaminated labware (e.g., weighing boats, gloves), into a designated, sealed, and properly labeled waste container.
-
For liquid waste containing this compound, use a sealed, leak-proof container that is clearly labeled.
-
-
Disposal Route:
-
Contact your EHS Office: This is the most critical step. Your institution's EHS department will provide specific instructions for the collection and disposal of chemical waste. They will have established procedures with licensed waste management vendors.
-
Incineration: The most common and recommended method for disposing of pharmaceutical waste is through incineration by a licensed facility.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill: Disposal in a landfill is generally not recommended for pharmaceutical waste unless explicitly approved by your EHS department and local regulations. If permitted, the waste must be rendered non-retrievable.[6]
-
Sewer Disposal is Prohibited: Do not dispose of this compound down the drain.[2][4][5] This practice is prohibited for pharmaceutical waste to prevent water contamination.
-
Quantitative Data Summary
No quantitative data regarding specific disposal limits or environmental concentrations were found in the provided search results. Disposal procedures are guided by regulatory frameworks rather than quantitative thresholds for this substance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Nateglinide
This document provides crucial safety and logistical information for laboratory professionals handling Nateglinide. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a research setting.
Hazard Identification and Personal Protective Equipment
This compound's hazard classification varies across suppliers. While some sources classify it as non-hazardous, others identify it as a suspected reproductive toxin.[1] Therefore, it is prudent to handle it with appropriate caution. The recommended personal protective equipment (PPE) is outlined below to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust and splashes. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. | To prevent inhalation of airborne particles. |
| Body Protection | Laboratory coat or protective clothing. | To prevent contamination of personal clothing. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area.[2] Avoid generating dust and aerosols.[2][3] Avoid contact with skin, eyes, and clothing.[2][3][4] Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperatures can vary; for powder, -20°C for up to 3 years and 4°C for up to 2 years are suggested.[3] For commercial tablets, store at room temperature (25°C), with excursions permitted to 15°C-30°C.[5] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Scenario | Response |
| Spill | Evacuate the area. Wear full PPE. Absorb spills with an inert material and place in a sealed container for disposal.[3] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3][4] |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support.[3] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][4] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receipt of the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
